6,8-dibromoquinazolin-4(3H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6,8-dibromo-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUXMFPULVMCQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)NC=N2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40369441 | |
| Record name | 6,8-dibromoquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17518-85-3 | |
| Record name | 6,8-dibromoquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40369441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6,8-dibromoquinazolin-4(3H)-one: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Among these, the 6,8-dibromoquinazolin-4(3H)-one scaffold serves as a crucial pharmacophore, with substitutions at various positions leading to compounds with potent anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and known biological activities of this compound and its key derivatives, with a focus on data relevant to researchers and drug development professionals. While specific physicochemical and spectral data for the parent this compound are not extensively available in the public domain, this guide compiles available data for its closely related and well-studied derivatives to provide a valuable resource for the scientific community.
Chemical Structure and Identification
The core structure of this compound consists of a pyrimidine ring fused to a benzene ring, with bromine atoms substituted at positions 6 and 8. The presence of the keto group at position 4 and the proton at position 3 gives rise to its classification as a 4(3H)-quinazolinone.
Table 1: Chemical Identifiers for this compound and Key Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Canonical SMILES String |
| This compound | C₈H₄Br₂N₂O | 303.94 | C1=C(C=C2C(=C1Br)C(=O)NC=N2)Br |
| 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one | C₉H₇Br₂N₃O | 332.98 | CC1=NC2=C(C=C(C=C2Br)Br)C(=O)N1N[1] |
| 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone | C₂₂H₁₄Br₂N₂O₂ | 498.17 | CC(=O)C1=CC=C(C=C1)N1C(=O)C2=C(C=C(C=C2Br)Br)N=C1C3=CC=CC=C3 |
| trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride | C₁₄H₁₉Br₂ClN₂O | 426.57 | C1CC(CCC1N2CC3=C(C(=CC(=C3)Br)Br)NC2)O.Cl[2] |
Physicochemical Properties
Detailed experimental data on the physicochemical properties of the parent this compound are scarce in the available literature. However, data for some of its derivatives have been reported and are summarized below.
Table 2: Physicochemical Properties of Selected this compound Derivatives
| Compound | Melting Point (°C) | Solubility | Notes |
| 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone | 240 | Soluble in ethanol | Dark brown crystals.[3] |
| 6-{4-[6,8-Dibromo-2-phenyl-4-oxo-4H-quinazolin-3-yl]-phenyl}-2-oxo-4-phenyl]-1,2-dihydropyridine-3-carbonitrile | 316-318 | Soluble in glacial acetic acid | Yellow crystals.[3] |
| 6-{4-[6,8-Dibromo-2-phenyl-4-oxo-4H-quinazolin-3-yl]-phenyl}-2-imino-4-phenyl-4,4-dihydropyran-3-carbonitrile | 150-152 | Soluble in ethanol | Brown crystals.[3] |
Experimental Protocols
The synthesis of this compound derivatives typically involves a multi-step process, often starting from 3,5-dibromoanthranilic acid. A common strategy is the initial formation of a 6,8-dibromo-2-substituted-4H-3,1-benzoxazin-4-one, which is then reacted with a primary amine to yield the desired 3-substituted quinazolinone.
Synthesis of 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one (I)
This intermediate is a key precursor for many this compound derivatives.
-
Reactants: 3,5-dibromoanthranilic acid.
-
Procedure: The synthesis is based on established methods for benzoxazinone formation.[3] A common approach involves the reaction of 3,5-dibromoanthranilic acid with an acylating agent like benzoyl chloride in the presence of a base.
Synthesis of 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone (II)
-
Reactants: 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one (I) and p-aminoacetophenone.
-
Procedure:
-
A mixture of 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one (I) (0.01 mol) and p-aminoacetophenone (0.01 mol) is heated together upon fusion at 150°C on a sand bath for 2 hours.[3]
-
After cooling, the crude solid mass is collected.[3]
-
The crude product is recrystallized twice from ethanol to yield dark brown crystals of 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone (II).[3]
-
-
Characterization:
Synthesis workflow for a key this compound derivative.
Biological Activities and Signaling Pathways
Derivatives of this compound have been reported to exhibit a range of biological activities.
Anti-inflammatory and Analgesic Properties
Several novel 6,8-dibromo-4(3H)-quinazolinone derivatives have shown promising anti-inflammatory and analgesic activities in animal models.[4] For instance, some compounds demonstrated significant inhibition of carrageenan-induced paw edema in rats.[3]
Table 3: Anti-inflammatory Activity of Selected 6,8-dibromo-4(3H)-quinazolinone Derivatives
| Compound | Dose (mg/100g b.w.) | Inhibition of Paw Edema after 1h (%) |
| II | 10 | 19.9 |
| IIIh | 10 | 16.1 |
| Va | 10 | 12.6 |
| VIg | 10 | 23.8 |
| Indomethacin (control) | 2 | 35.8 |
Data adapted from Mohamed et al. (2010).[3]
Antimicrobial Activity
Various derivatives of 6,8-dibromo-4(3H)-quinazolinone have been synthesized and screened for their antibacterial and antifungal activities.[5] Some compounds have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as against fungal strains like Candida albicans and Aspergillus flavus.[5]
Table 4: Minimum Inhibitory Concentrations (MICs) of Active Antimicrobial Derivatives
| Compound | Organism | MIC (µg/mL) |
| VIIa | E. coli | 1.56 |
| VIIa | S. typhimurium | 3.125 |
| VIIa | L. monocytogenes | 1.56 |
| VIIc | C. albicans | 0.78 |
| VIIc | A. flavus | 0.097 |
Data for selected potent compounds from Mohamed et al. (2010).[5]
Signaling Pathways
The precise molecular targets and signaling pathways for many this compound derivatives are still under investigation. However, the broader class of quinazolinones is known to interact with several key cellular signaling pathways implicated in cell proliferation, survival, and inflammation. Two of the most relevant pathways are the PI3K/Akt and MAPK signaling cascades.
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival.[6][7][8] Aberrant activation of this pathway is a hallmark of many cancers. Some quinazolinone derivatives have been shown to inhibit components of this pathway, leading to apoptosis in cancer cells.
Generalized PI3K/Akt signaling pathway and potential inhibition by quinazolinones.
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in regulating a wide range of cellular processes, including proliferation, differentiation, and stress responses.[9][10] Dysregulation of the MAPK pathway is also frequently observed in cancer. Certain quinazolinone derivatives have been found to modulate this pathway, contributing to their anticancer effects.
Generalized MAPK/ERK signaling pathway and potential modulation by quinazolinones.
Conclusion
This compound and its derivatives represent a versatile and promising scaffold in drug discovery. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them attractive candidates for further investigation. While a comprehensive physicochemical profile of the parent compound remains to be fully elucidated, the available data on its derivatives provide a solid foundation for future research. The demonstrated anti-inflammatory, analgesic, and antimicrobial properties, along with the potential to modulate key signaling pathways such as PI3K/Akt and MAPK, highlight the therapeutic potential of this chemical class. Further structure-activity relationship studies and exploration of their molecular mechanisms of action are warranted to unlock the full potential of this compound-based compounds in the development of novel therapeutics.
References
- 1. Buy 6-Bromo-8-chloroquinazolin-4(3H)-one (EVT-12639776) [evitachem.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. researchgate.net [researchgate.net]
- 4. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 6. cusabio.com [cusabio.com]
- 7. KEGG PATHWAY: PI3K-Akt signaling pathway - Homo sapiens (human) [kegg.jp]
- 8. researchgate.net [researchgate.net]
- 9. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
Physicochemical Properties of 6,8-dibromoquinazolin-4(3H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 6,8-dibromoquinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from studies on its closely related derivatives and general principles of quinazolinone chemistry. It covers available data on its properties, outlines a general synthetic approach, and discusses potential biological activities based on related structures. This document aims to serve as a foundational resource for researchers and professionals engaged in the study and development of novel quinazolinone-based therapeutic agents.
Introduction
Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have attracted significant attention in pharmaceutical research due to their broad spectrum of biological activities. The 6,8-dibromo substitution pattern on the quinazolin-4(3H)-one core is of particular interest as the halogen atoms can significantly influence the molecule's physicochemical properties and biological efficacy. This guide focuses on the available technical information for this compound, providing a centralized resource for researchers in the field.
Physicochemical Properties
Quantitative Data
The following table summarizes the available quantitative data for derivatives of this compound. It is important to note that these values are for substituted analogs and may differ from the unsubstituted parent compound.
| Property | Derivative | Value | Reference |
| Molecular Weight | 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone | 498.17 g/mol | [1] |
| 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one | 332.98 g/mol | ||
| Melting Point | 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone | 240 °C | [1] |
| 3-Amino-2-methyl-6,8-dibromoquinazolin-4(3H)-one | 75-77 °C |
Note: The lack of experimental data for the parent compound, this compound, in the searched literature is a significant limitation. The data presented here for its derivatives should be used with caution as a proxy.
Experimental Protocols
A definitive experimental protocol for the synthesis of the unsubstituted this compound is not explicitly detailed in the available literature. However, a general and widely applicable method for the synthesis of 6,8-dibromo-4(3H)-quinazolinone derivatives involves the cyclization of 3,5-dibromoanthranilic acid.
General Synthesis of 6,8-dibromo-4(3H)-quinazolinone Derivatives
This protocol describes a common one-pot synthesis approach.
Materials:
-
3,5-dibromoanthranilic acid
-
Appropriate acyl chloride or anhydride (e.g., acetyl chloride for a 2-methyl derivative)
-
Amine (for 3-substituted derivatives) or ammonia source
-
Suitable solvent (e.g., pyridine, acetic acid)
Procedure:
-
To a solution of 3,5-dibromoanthranilic acid in a suitable solvent, the acylating agent (acyl chloride or anhydride) is added.
-
The mixture is heated to form the intermediate 2-substituted-6,8-dibromo-4H-3,1-benzoxazin-4-one.
-
Without isolation of the intermediate, the appropriate amine or an ammonia source is added to the reaction mixture.
-
The reaction is heated under reflux for several hours until completion, monitored by thin-layer chromatography.
-
Upon cooling, the product precipitates and is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
Characterization: The structure of the synthesized compound is typically confirmed using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).
Potential Biological Activity and Signaling Pathways
While specific biological targets for this compound have not been identified in the reviewed literature, the quinazolinone scaffold is known to interact with a variety of biological targets, often acting as inhibitors of kinases.
Derivatives of this compound have been investigated for their anti-inflammatory and analgesic properties.[2] Furthermore, other quinazolinone derivatives have shown activity as inhibitors of enzymes such as dihydrofolate reductase (DHFR).[2]
Given the prevalence of kinase inhibition as a mechanism of action for many quinazolinone-based compounds, a hypothetical signaling pathway is presented below to illustrate a potential mode of action. This diagram depicts the inhibition of a generic receptor tyrosine kinase (RTK) pathway, which is a common target in cancer therapy.
Conclusion
This compound represents a valuable scaffold for the development of novel therapeutic agents. However, a notable gap exists in the scientific literature regarding the experimental determination of its fundamental physicochemical properties and specific biological targets. The information provided in this guide, primarily derived from studies on its derivatives, offers a starting point for researchers. Further experimental investigation is crucial to fully elucidate the properties and potential of this compound. The synthetic methodologies and hypothetical mechanisms of action presented herein can guide future research efforts in this promising area of medicinal chemistry.
References
An In-depth Technical Guide on the Physicochemical Properties of 6,8-dibromoquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information regarding the melting point and solubility of 6,8-dibromoquinazolin-4(3H)-one. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document also furnishes detailed, standardized protocols for the experimental determination of these crucial physicochemical properties. Furthermore, a general workflow for the characterization of a new chemical entity is presented to guide researchers in their laboratory practices.
Quantitative Data: Melting Point and Solubility
However, data for a related, more complex derivative, is available and can provide a general indication of the thermal stability of the this compound scaffold. It is crucial to note that the substitution at the 2- and 3-positions will significantly influence the melting point.
Table 1: Melting Point of a this compound Derivative
| Compound Name | Melting Point (°C) |
| 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone[1] | 240 |
Quinazolinone derivatives are a significant class of heterocyclic compounds in medicinal chemistry.[2] Their solubility is a critical factor in their potential therapeutic applications. Generally, 4(3H)-quinazolinone compounds exhibit poor aqueous solubility.[3] This is attributed to their rigid, fused heterocyclic ring system, which often results in high crystal lattice energy, making it difficult for water molecules to solvate the compound.[3]
The solubility of these derivatives is often pH-dependent due to the presence of basic nitrogen atoms in the quinazoline ring.[3] For instance, in acidic conditions, these nitrogens can be protonated, forming a more soluble salt. The solubility of quinazoline derivatives tends to be higher in organic solvents. Studies on pyrazolo quinazoline derivatives have shown that solubility increases with temperature and is generally greatest in polar aprotic solvents like N,N-dimethylformamide (DMF).[2] For poorly soluble quinazolinone compounds, a common initial step for in vitro assays is to prepare a concentrated stock solution in a water-miscible organic solvent such as dimethyl sulfoxide (DMSO).[3]
Experimental Protocols
The following are detailed, standardized methodologies for determining the melting point and solubility of a solid organic compound like this compound.
This is a common and reliable method for determining the melting point of a crystalline solid.[4]
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
Materials and Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[4]
-
Capillary tubes (sealed at one end)[3]
-
Thermometer (calibrated)[4]
-
Mortar and pestle
-
Spatula
-
The organic compound to be tested
Procedure:
-
Sample Preparation: Ensure the compound is pure and dry. A small amount of the compound should be finely powdered using a mortar and pestle.[4]
-
Packing the Capillary Tube: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end. This process is repeated until a column of 2-3 mm of tightly packed sample is obtained.[2]
-
Apparatus Setup:
-
Mel-Temp Apparatus: Place the capillary tube into the sample holder of the apparatus. Insert a calibrated thermometer into the designated port.
-
Thiele Tube: Attach the capillary tube to the thermometer using a rubber band or a small piece of tubing, ensuring the sample is level with the thermometer bulb. Immerse the thermometer and the attached capillary tube in the oil of the Thiele tube.[4]
-
-
Heating: Begin heating the apparatus. For an unknown compound, a rapid initial heating can be done to determine an approximate melting range. A second, more precise measurement should be performed with a fresh sample, heating slowly at a rate of 1-2°C per minute as the temperature approaches the expected melting point.[4]
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last crystal of the solid melts (the completion of melting). This range is the melting point of the compound.[2]
-
Purity Assessment: A pure compound will typically have a sharp melting point range of 0.5-1°C. An impure compound will melt over a wider range and at a lower temperature than the pure substance.[4]
This method determines the equilibrium solubility of a compound in a specific solvent at a given temperature.[5]
Objective: To quantify the maximum amount of a solute that can dissolve in a given amount of solvent at a specified temperature.
Materials and Apparatus:
-
Analytical balance
-
Thermostatic shaker or water bath
-
Centrifuge
-
Vials with screw caps
-
Volumetric flasks and pipettes
-
Filtration apparatus (e.g., syringe filters)
-
Oven
Procedure:
-
Sample Preparation: An excess amount of the solid compound is added to a vial containing a known volume of the solvent of interest (e.g., water, ethanol, DMSO).
-
Equilibration: The vials are sealed and placed in a thermostatic shaker or water bath set to the desired temperature. The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. The sample is then centrifuged to further separate the solid from the liquid phase.
-
Sample Collection: A known volume of the clear supernatant (the saturated solution) is carefully removed using a pipette. To ensure no solid particles are transferred, the collected liquid may be passed through a syringe filter.
-
Solvent Evaporation: The collected supernatant is transferred to a pre-weighed container. The solvent is then evaporated, typically in an oven at a temperature below the boiling point of the solvent and the melting point of the compound, until a constant weight of the residue is achieved.
-
Calculation: The solubility is calculated based on the mass of the dissolved solid and the volume of the solvent used. The result is typically expressed in mg/mL or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the initial physicochemical characterization of a newly synthesized compound such as this compound.
References
A Technical Guide to the Spectroscopic and Synthetic Profile of 6,8-dibromoquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical overview of 6,8-dibromoquinazolin-4(3H)-one, a key heterocyclic scaffold in medicinal chemistry. Due to the limited availability of complete, experimentally verified spectroscopic data for the unsubstituted parent compound in publicly accessible databases, this guide presents a combination of predicted and typical spectroscopic values based on established principles and data from closely related analogues. A detailed experimental protocol for its synthesis from 3,5-dibromoanthranilic acid is provided, alongside visualizations of the synthetic pathway and key structural correlations to aid in research and development efforts.
Introduction
Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse and potent biological activities. These activities span a wide range, including anticancer, anti-inflammatory, and antimicrobial properties. The this compound scaffold, in particular, serves as a crucial pharmacophore in the development of novel therapeutic agents. This guide aims to provide researchers and drug development professionals with a foundational understanding of the spectroscopic characteristics and a reliable synthetic route to this important molecule.
Spectroscopic Data (Predicted and Typical)
The following tables summarize the predicted and typical spectroscopic data for this compound. This information is intended to serve as a reference for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | ~8.1-8.3 | s | - |
| H-5 | ~8.0-8.2 | d | ~2.0-2.5 |
| H-7 | ~7.8-8.0 | d | ~2.0-2.5 |
| N-H | ~12.0-12.5 | br s | - |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~145-147 |
| C-4 | ~160-162 |
| C-4a | ~148-150 |
| C-5 | ~128-130 |
| C-6 | ~118-120 |
| C-7 | ~138-140 |
| C-8 | ~115-117 |
| C-8a | ~120-122 |
Solvent: DMSO-d₆
Infrared (IR) Spectroscopy
Table 3: Typical IR Absorption Bands for this compound
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch | 3200-3000 | Medium, Broad |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C=O Stretch (Amide) | 1700-1670 | Strong |
| C=N Stretch | 1620-1580 | Medium |
| C=C Stretch (Aromatic) | 1600-1450 | Medium to Strong |
| C-Br Stretch | 650-550 | Strong |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M]⁺ | 303.88, 305.88, 307.88 | Molecular ion peak with characteristic isotopic pattern for two bromine atoms (approx. 1:2:1 ratio). |
| [M-CO]⁺ | 275.88, 277.88, 279.88 | Loss of a carbonyl group. |
| [M-Br]⁺ | 224.9, 226.9 | Loss of a bromine atom. |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of 6,8-dibromo-4(3H)-quinazolinone derivatives starts from 3,5-dibromoanthranilic acid.[1] The following protocol outlines a plausible one-pot synthesis for the parent compound.
Materials:
-
3,5-dibromoanthranilic acid
-
Formamide
-
Reaction vessel with reflux condenser
-
Heating mantle
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, combine 3,5-dibromoanthranilic acid (1 equivalent) and an excess of formamide (e.g., 5-10 equivalents).
-
Heat the reaction mixture to a temperature of 120-140 °C under a reflux condenser.
-
Maintain the temperature and stir the reaction mixture for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with cold water to remove any residual formamide.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to yield pure this compound.
Spectroscopic Analysis
NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Parameters: Use standard acquisition parameters for ¹H and ¹³C NMR.
IR Spectroscopy:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1-2% of the purified product or use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.
Mass Spectrometry:
-
Instrumentation: Analyze the sample using an Electron Ionization (EI) mass spectrometer.
-
Analysis: Determine the molecular weight and fragmentation pattern of the compound.
Visualizations
Synthetic Pathway
References
An In-depth Technical Guide to 6,8-dibromoquinazolin-4(3H)-one: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,8-dibromoquinazolin-4(3H)-one is a halogenated heterocyclic compound that has garnered significant interest in medicinal chemistry. Its scaffold serves as a crucial pharmacophore in the development of various therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and physicochemical properties of this compound, along with detailed experimental protocols and data presented for clarity and comparison.
Introduction and Historical Context
The quinazolinone core is a prominent feature in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties. The introduction of bromine atoms at the 6 and 8 positions of the quinazolinone ring system significantly influences its electronic and steric properties, often enhancing its therapeutic potential.
While the precise historical record of the initial synthesis of this compound is not extensively documented in readily available literature, its preparation logically follows the established synthetic routes for quinazolinone analogs. The primary and most common starting material for its synthesis is 2-amino-3,5-dibromobenzoic acid (also known as 3,5-dibromoanthranilic acid). The development of various derivatives has been the focus of numerous studies, exploring their potential as antibacterial, antifungal, and anti-inflammatory agents.
Synthesis of this compound
The synthesis of this compound is most commonly achieved through a two-step or a one-pot reaction starting from 2-amino-3,5-dibromobenzoic acid.
Synthesis via a Benzoxazinone Intermediate
A prevalent method involves the initial formation of a 6,8-dibromo-4H-3,1-benzoxazin-4-one intermediate, which is subsequently converted to the desired quinazolinone.
Experimental Protocol:
Step 1: Synthesis of 6,8-dibromo-2-substituted-4H-3,1-benzoxazin-4-one
-
A mixture of 2-amino-3,5-dibromobenzoic acid and an acylating agent (e.g., acetic anhydride or benzoyl chloride) is heated.
-
For example, heating 2-amino-3,5-dibromobenzoic acid with acetic anhydride leads to the formation of 6,8-dibromo-2-methyl-4H-3,1-benzoxazin-4-one.
-
The reaction mixture is then cooled, and the resulting solid intermediate is isolated by filtration and can be purified by recrystallization.
Step 2: Synthesis of this compound derivative
-
The isolated 6,8-dibromo-2-substituted-4H-3,1-benzoxazin-4-one is then reacted with a primary amine or ammonia source.
-
For the parent compound, the benzoxazinone intermediate is heated under reflux with formamide.[1]
-
Upon completion of the reaction, the mixture is cooled and diluted with water to precipitate the crude product.
-
The solid is collected by filtration, dried, and purified by recrystallization from a suitable solvent like ethanol.[1]
One-Pot Synthesis
One-pot multicomponent reactions (MCRs) offer a more efficient and environmentally friendly approach to synthesizing this compound derivatives.[2] This method avoids the isolation of the benzoxazinone intermediate.
Experimental Protocol:
-
2-amino-3,5-dibromobenzoic acid is reacted with an appropriate acylating agent in a suitable solvent.
-
Without isolating the intermediate, a primary amine is added to the reaction mixture in situ.
-
The reaction is heated to completion, and the product is isolated and purified as described above.
dot
Caption: General synthetic pathway for this compound.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 17518-85-3 | |
| Molecular Formula | C₈H₄Br₂N₂O | |
| Molecular Weight | 303.94 g/mol | |
| Appearance | Solid | |
| Melting Point | >300 °C |
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the N-H proton. The chemical shifts are influenced by the electron-withdrawing bromine atoms. |
| ¹³C NMR | The carbon NMR spectrum will show signals corresponding to the eight carbon atoms in the molecule. The carbons attached to the bromine atoms will be significantly deshielded. |
| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for N-H stretching, C=O (amide) stretching, C=N stretching, and C-Br stretching. |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the presence of two bromine atoms (M, M+2, M+4). |
Biological Activity and Derivatives
The this compound scaffold is a versatile platform for the development of novel therapeutic agents. Various derivatives have been synthesized and evaluated for their biological activities.
Antimicrobial Activity
Several studies have reported the synthesis of novel 6,8-dibromo-4(3H)quinazolinone derivatives with significant antibacterial and antifungal activities. For instance, certain derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains like Candida albicans and Aspergillus flavus.
Table of Minimum Inhibitory Concentrations (MICs) for Selected Derivatives (µg/mL)
| Compound | E. coli | S. typhimurium | L. monocytogenes | S. aureus | P. aeruginosa | B. cereus | C. albicans | A. flavus | Reference |
| VIIa | 1.56 | 3.125 | 1.56 | 25 | 25 | 25 | - | - | [3] |
| VIIc | - | - | - | - | - | - | 0.78 | 0.097 | [3] |
Note: Compound structures are as described in the cited reference.
Anti-inflammatory and Analgesic Properties
Derivatives of 6,8-dibromo-4(3H)-quinazolinone have also been investigated for their potential as anti-inflammatory and analgesic agents. Some compounds have demonstrated promising activity in animal models, suggesting their potential for further development in this therapeutic area.
References
The Emerging Therapeutic Potential of the 6,8-Dibromoquinazolin-4(3H)-one Scaffold: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. The strategic introduction of bromine atoms at the 6th and 8th positions of the quinazolin-4(3H)-one ring system has given rise to a class of derivatives with significant potential across various therapeutic areas. This technical guide provides an in-depth analysis of the biological activities, experimental evaluation, and potential mechanisms of action associated with the 6,8-dibromoquinazolin-4(3H)-one scaffold, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Biological Activities of this compound Derivatives
Derivatives of the this compound scaffold have demonstrated a promising spectrum of biological activities, primarily centered on anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
Several studies have highlighted the potent cytotoxic effects of 6,8-dibromo-4(3H)quinazolinone derivatives against various cancer cell lines. Notably, significant activity has been observed against the human breast carcinoma cell line, MCF-7.[1][2] The presence of the dibromo substitution is often associated with enhanced anticancer efficacy.[3]
Table 1: Anticancer Activity of 6,8-Dibromo-4(3H)quinazolinone Derivatives against MCF-7 Cell Line
| Compound ID | IC₅₀ (µg/mL) | Reference Compound | IC₅₀ (µg/mL) |
| XIIIb | 1.7 | Doxorubicin | 29.6 |
| IX | 1.8 | ||
| XIVd | 1.83 | ||
| XIVb | 5.4 | ||
| XIVe | 6.84 | ||
| XIIIa | 10.8 | ||
| XIVc | 13.9 | ||
| XVc | 15.7 | ||
| XIVa | 29.6 |
IC₅₀: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.
Antimicrobial Activity
The this compound scaffold has also been explored for its antimicrobial properties, with various derivatives exhibiting activity against a range of bacterial and fungal strains.
Table 2: Antimicrobial Activity of a 6,8-Dibromo-4(3H)quinazolinone Derivative (Compound VIIa)
| Microorganism | Type | MIC (µg/mL) |
| Escherichia coli | Gram-negative Bacteria | 1.56 |
| Salmonella typhimurium | Gram-negative Bacteria | 3.125 |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 25 |
| Listeria monocytogenes | Gram-positive Bacteria | 1.56 |
| Staphylococcus aureus | Gram-positive Bacteria | 25 |
| Bacillus cereus | Gram-positive Bacteria | 25 |
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
Table 3: Antifungal Activity of a 6,8-Dibromo-4(3H)quinazolinone Derivative (Compound VIIc)
| Microorganism | Type | MIC (µg/mL) |
| Candida albicans | Fungus | 0.78 |
| Aspergillus flavus | Fungus | 0.097 |
Anti-inflammatory and Analgesic Activities
Certain derivatives of 6,8-dibromo-4(3H)-quinazolinone have shown promising anti-inflammatory and analgesic properties in preclinical models. These effects are evaluated using standard assays such as the carrageenan-induced paw edema model for inflammation and the hot-plate test for analgesia.[4]
Potential Mechanisms of Action: Targeting Key Signaling Pathways
While direct experimental evidence for the this compound scaffold is still emerging, the broader class of quinazoline derivatives is well-documented to exert its anticancer effects through the inhibition of key signaling pathways crucial for cancer cell proliferation and survival. The structural similarity of the 6,8-dibromo derivatives to known inhibitors suggests they may share similar mechanisms of action.
Epidermal Growth Factor Receptor (EGFR) Inhibition
The quinazoline scaffold is a well-established pharmacophore for the inhibition of EGFR, a receptor tyrosine kinase that is often overexpressed or mutated in various cancers.[1][5][6] Inhibition of EGFR blocks downstream signaling cascades, such as the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, thereby impeding cell proliferation and survival.[1] Molecular docking studies of quinazoline derivatives have elucidated their binding modes within the ATP-binding site of the EGFR kinase domain.[7][8]
Phosphoinositide 3-Kinase (PI3K) Inhibition
The PI3K/Akt/mTOR pathway is another critical signaling cascade frequently dysregulated in cancer, controlling cell growth, metabolism, and survival. Several quinazoline derivatives have been identified as potent inhibitors of PI3K, suggesting that the 6,8-dibromo-quinazolin-4(3H)-one scaffold may also target this pathway.[9][10][11][12][13] By inhibiting PI3K, these compounds can effectively block the downstream activation of Akt and mTOR, leading to the suppression of tumor growth.[14][15]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound derivatives.
Synthesis of 6,8-Dibromo-4(3H)quinazolinone Derivatives
A general synthetic route involves the reaction of the appropriately substituted anthranilic acid with an acylating agent, followed by cyclization to form the quinazolinone ring. Further modifications can be introduced at various positions to generate a library of derivatives.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[16]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[16]
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Antimicrobial Susceptibility Testing
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (0.5 McFarland standard).[8][15]
-
Plate Inoculation: Evenly spread the inoculum onto the surface of an agar plate (e.g., Mueller-Hinton agar).[8]
-
Disc Application: Place sterile paper discs impregnated with the test compounds onto the agar surface.[7][8]
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).[4]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each disc.
-
Media Preparation: Prepare a series of agar plates containing two-fold dilutions of the test compounds.[17][18][19]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.[17]
-
Inoculation: Spot-inoculate the surface of each agar plate with the microbial suspension.
-
Incubation: Incubate the plates under appropriate conditions.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[18][19]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
-
Animal Grouping: Divide animals (e.g., rats) into groups: control, standard drug (e.g., indomethacin), and test compound groups.
-
Compound Administration: Administer the test compounds and the standard drug to the respective groups, typically 30-60 minutes before carrageenan injection.[10]
-
Induction of Edema: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[20][10]
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[20][10]
-
Calculation of Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
In Vivo Analgesic Activity: Hot-Plate Test
-
Animal Grouping: Group the animals as described for the anti-inflammatory assay.
-
Compound Administration: Administer the test compounds and a standard analgesic (e.g., morphine).
-
Hot-Plate Test: Place each animal on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).[14]
-
Latency Period Measurement: Record the time taken for the animal to show a nociceptive response, such as licking its paws or jumping.[6] A cut-off time is set to prevent tissue damage.
-
Analgesic Effect Assessment: An increase in the latency period in the treated groups compared to the control group indicates an analgesic effect.
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel therapeutic agents with potent anticancer, antimicrobial, and anti-inflammatory activities. The readily accessible synthetic routes and the potential for diverse functionalization offer a rich avenue for lead optimization. Future research should focus on elucidating the precise molecular targets and mechanisms of action of these derivatives, particularly their interaction with key signaling pathways such as EGFR and PI3K/Akt/mTOR. Comprehensive structure-activity relationship (SAR) studies will be instrumental in designing next-generation compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Further preclinical and in vivo studies are warranted to fully assess the therapeutic potential of this promising class of compounds.
References
- 1. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 2. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Deciphering quinazoline derivatives’ interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations [frontiersin.org]
- 8. atlantis-press.com [atlantis-press.com]
- 9. Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]
- 11. researchgate.net [researchgate.net]
- 12. Hybridization-based discovery of novel quinazoline-2-indolinone derivatives as potent and selective PI3Kα inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. A novel quinazolinone chalcone derivative induces mitochondrial dependent apoptosis and inhibits PI3K/Akt/mTOR signaling pathway in human colon cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibition of PI3K/Akt/mTOR signaling pathway enhances the sensitivity of the SKOV3/DDP ovarian cancer cell line to cisplatin in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetic profiling of quinazoline-4(3H)-one analogs as EGFR inhibitors: 3D-QSAR modeling, molecular docking studies and the design of therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quinazolin-4-one/3-cyanopyridin-2-one Hybrids as Dual Inhibitors of EGFR and BRAFV600E: Design, Synthesis, and Antiproliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. globalresearchonline.net [globalresearchonline.net]
The Quinazolinone Core: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazolinone scaffold, a fused heterocyclic system consisting of a benzene ring and a pyrimidinone ring, stands as a cornerstone in the field of medicinal chemistry. Its versatile structure has been extensively explored, leading to the discovery of a plethora of compounds with a wide spectrum of biological activities. Quinazolinone derivatives have demonstrated significant potential in therapeutic areas including oncology, infectious diseases, and neurology. The structural rigidity of the quinazolinone nucleus, combined with the potential for substitution at various positions, allows for the fine-tuning of physicochemical properties and biological targets. This guide provides a comprehensive overview of the quinazolinone core, detailing its synthesis, mechanisms of action, and therapeutic applications, supported by quantitative data and detailed experimental protocols.
Synthesis of the Quinazolinone Core
The synthesis of the quinazolinone scaffold can be achieved through various established and novel methods. A common and versatile approach is the reaction of an anthranilic acid derivative with a suitable reagent to form the pyrimidinone ring.
General Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones
A widely employed method for the synthesis of 2,3-disubstituted-4(3H)-quinazolinones involves a multi-step procedure starting from anthranilic acid.[1][2]
Experimental Protocol:
-
N-Acylation of Anthranilic Acid: Anthranilic acid is reacted with an appropriate acyl chloride (e.g., butyryl chloride) in a suitable solvent to yield the corresponding N-acyl anthranilic acid.
-
Benzoxazinone Formation: The resulting N-acyl anthranilic acid is then treated with a dehydrating agent, such as acetic anhydride, and heated to induce cyclization, forming a 2-substituted-1,3-benzoxazin-4-one.
-
Quinazolinone Formation: The benzoxazinone intermediate is subsequently reacted with a primary amine (R-NH2) in a solvent like glacial acetic acid with heating. This step involves the opening of the oxazinone ring followed by cyclization to afford the desired 2,3-disubstituted-4(3H)-quinazolinone. The product is then typically purified by recrystallization.
A more contemporary and efficient approach involves a one-pot, three-component reaction under microwave irradiation, which significantly reduces reaction times and often improves yields.[3]
Therapeutic Applications and Mechanisms of Action
The quinazolinone core is a key pharmacophore in a number of FDA-approved drugs and a vast array of investigational compounds, exhibiting a broad range of pharmacological activities.
Anticancer Activity
Quinazolinone derivatives are particularly prominent in oncology, with several compounds functioning as potent enzyme inhibitors.
Mechanism of Action: EGFR Tyrosine Kinase Inhibition
A significant number of quinazolinone-based anticancer agents target the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation and survival.[4] Gefitinib and Erlotinib are prime examples of quinazolinone-containing EGFR inhibitors. They act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the EGFR tyrosine kinase domain, which blocks the transfer of phosphate from ATP to tyrosine residues on the receptor.[4] This inhibition of autophosphorylation prevents the activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to reduced tumor cell proliferation and induction of apoptosis.[4][5]
Signaling Pathway for Gefitinib (EGFR Inhibition)
References
- 1. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives | Semantic Scholar [semanticscholar.org]
- 3. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
The Ascendant Therapeutic Potential of 6,8-dibromoquinazolin-4(3H)-one Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. Among its halogenated derivatives, 6,8-dibromoquinazolin-4(3H)-ones have emerged as a particularly promising class of compounds, demonstrating significant potential in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, potential applications, and underlying mechanisms of action of these derivatives, with a focus on their anticancer, antibacterial, and antifungal properties.
Synthetic Strategies
The synthesis of 6,8-dibromo-4(3H)-one derivatives is adaptable, allowing for the introduction of various substituents to explore structure-activity relationships. A common and efficient approach involves a one-pot reaction commencing with 3,5-dibromoanthranilic acid. This method proceeds through the in-situ formation of a 6,8-dibromo-2-substituted-4H-3,1-benzoxazin-4-one intermediate, which subsequently reacts with a primary amine to yield the desired 3-substituted-6,8-dibromo-4(3H)-quinazolinone[1].
Another established route starts from the fusion of 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one with various amino compounds, such as p-aminoacetophenone, to create versatile intermediates for further derivatization[2]. These synthetic pathways offer the flexibility to generate a diverse library of compounds for biological screening.
Promising Therapeutic Applications
Extensive research has highlighted the potential of 6,8-dibromoquinazolin-4(3H)-one derivatives in several key therapeutic areas.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of these compounds against various cancer cell lines. Notably, derivatives have shown significant activity against the human breast carcinoma cell line MCF-7, with some compounds exhibiting IC50 values as low as 1.7 µg/mL[3][4]. The anticancer activity is often attributed to the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival[5][6].
Antimicrobial and Antifungal Activity
Derivatives of the this compound scaffold have also been investigated for their antimicrobial properties. They have shown promising activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains[1]. For instance, certain derivatives have displayed potent in vitro antimicrobial activity with Minimum Inhibitory Concentrations (MICs) as low as 1.56 µg/mL against E. coli and L. monocytogenes, and highly potent antifungal activity with MICs down to 0.097 µg/mL against A. flavus[7].
Quantitative Data Summary
The following tables summarize the reported quantitative data for the biological activities of various this compound derivatives, providing a basis for comparison and further development.
Table 1: Anticancer Activity of this compound Derivatives against MCF-7 Cell Line
| Compound ID | IC50 (µg/mL) | Reference |
| XIIIb | 1.7 | [3][4] |
| IX | 1.8 | [3][4] |
| XIVd | 1.83 | [3][4] |
| XIVb | 5.4 | [3][4] |
| XIVe | 6.84 | [3][4] |
| XIIIa | 10.8 | [3][4] |
| XIVc | 13.9 | [3][4] |
| XVc | 15.7 | [3][4] |
| XIVa | 29.6 | [3][4] |
Table 2: Antimicrobial Activity of Selected this compound Derivatives
| Compound ID | Organism | MIC (µg/mL) | Reference |
| VIIa | E. coli | 1.56 | [7] |
| VIIa | S. typhimurium | 3.125 | [7] |
| VIIa | L. monocytogenes | 1.56 | [7] |
| VIIa | S. aureus | 25 | [7] |
| VIIa | P. aeruginosa | 25 | [7] |
| VIIa | B. cereus | 25 | [7] |
| VIIc | C. albicans | 0.78 | [7] |
| VIIc | A. flavus | 0.097 | [7] |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following are protocols for key experiments cited in the evaluation of this compound derivatives.
Synthesis of 3-Substituted-6,8-dibromo-2-methyl-4(3H)-quinazolinones
This one-pot procedure starts from methyl 3,5-dibromoanthranilate.
-
Step 1: Formation of Benzoxazinone Intermediate. A mixture of methyl 3,5-dibromoanthranilate and acetic anhydride in ethanol is heated under reflux. This leads to the formation of 2-methyl-6,8-dibromo-4H-benzo[d][1][5]-oxazin-4-one.
-
Step 2: Reaction with Primary Amine. The appropriate primary amine is added to the reaction mixture along with ethanol as a solvent.
-
Step 3: Reflux and Product Isolation. The mixture is heated under reflux with stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Step 4: Purification. Upon completion, the mixture is filtered, and the filtrate is extracted with ethyl acetate. The organic layer is then evaporated to yield the solid product, which can be further purified by recrystallization.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10^4 to 1 × 10^5 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Antimicrobial Susceptibility Testing: Paper Disc Diffusion Method
This method is used to assess the antimicrobial activity of the synthesized compounds.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared and uniformly spread onto the surface of a sterile agar plate.
-
Disc Application: Sterile filter paper discs (approximately 6 mm in diameter) are impregnated with a known concentration of the test compound.
-
Incubation: The impregnated discs are placed on the surface of the agar plate. The plates are then incubated at an appropriate temperature for 24-48 hours.
-
Zone of Inhibition Measurement: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited).
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and a proposed signaling pathway for the anticancer activity of this compound derivatives.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The existing body of research strongly supports their potential as anticancer, antibacterial, and antifungal compounds. Future research should focus on elucidating the precise molecular targets and mechanisms of action, particularly for their anticancer effects. Further optimization of the lead compounds through comprehensive structure-activity relationship studies is warranted to enhance their potency, selectivity, and pharmacokinetic profiles, with the ultimate goal of translating these promising findings into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. ptfarm.pl [ptfarm.pl]
- 3. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Brominated Quinazolinones: A Comprehensive Technical Review of Their Synthesis and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. The strategic incorporation of bromine atoms into this heterocyclic system has emerged as a powerful approach to modulate and enhance its therapeutic potential. This in-depth technical guide provides a comprehensive review of the literature on brominated quinazolinone compounds, focusing on their synthesis, biological evaluation, and mechanisms of action.
Quantitative Biological Activity Data
The introduction of bromine moieties to the quinazolinone core has been shown to significantly influence its interaction with biological targets. The following tables summarize the quantitative data from various studies, offering a comparative overview of the anticancer, antimicrobial, and antiviral efficacy of these compounds.
Anticancer Activity
Brominated quinazolinones have demonstrated potent cytotoxic effects against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), a measure of a compound's potency, is a key metric in these evaluations.
| Compound ID/Series | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Series 1 | 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives | |||
| 8a | Aliphatic linker at SH group | MCF-7 (Breast) | 15.85 ± 3.32 | [1] |
| SW480 (Colon) | 17.85 ± 0.92 | [1] | ||
| MRC-5 (Normal) | 84.20 ± 1.72 | [1] | ||
| 8e | Electron-donating group on phenyl ring (para-methyl) | MCF-7 (Breast) | 35.14 ± 6.87 | [1] |
| SW480 (Colon) | 63.15 ± 1.63 | [1] | ||
| 8d | Electron-donating group on phenyl ring (meta-methyl) | MCF-7 (Breast) | 41.25 ± 2.54 | [1] |
| Series 2 | 2-aryldibromoquinazolinone derivatives | |||
| 1f | Not specified | MCF-7 (Breast) | 101.37 ± 12.20 | [2] |
| A549 (Lung) | 124.5 ± 20.51 | [2] | ||
| SKOV3 (Ovarian) | 125 ± 7.07 | [2] | ||
| 1g | Not specified | MCF-7 (Breast) | 101.37 ± 12.20 | [2] |
| A549 (Lung) | 124.5 ± 20.51 | [2] | ||
| SKOV3 (Ovarian) | 125 ± 7.07 | [2] | ||
| Cinnamic acid-substituted anilinoquinazolines | ||||
| 31 | 3-bromo substitution on aniline ring | A431 | 0.33 | [3] |
| 32 | 3-chloro substitution on aniline ring | A431 | 0.49 | [3] |
| Highly Brominated Quinolines | ||||
| 11 | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | C6 (Rat glioblastoma) | 5.45 µg/mL | [4] |
| HeLa (Human cervical cancer) | 9.6 µg/mL | [4] | ||
| HT29 (Human adenocarcinoma) | 7.2 µg/mL | [4] |
Antimicrobial and Antifungal Activity
The antimicrobial potential of brominated quinazolinones has been evaluated against a variety of bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) is a standard measure of efficacy.
| Compound ID | Target Microorganism | MIC (µg/mL) | Reference |
| 107 | E. coli | 1.56 | [5] |
| S. typhimurium | 0.39 | [5] | |
| L. monocytogenes | 1.56 | [5] | |
| S. aureus | 1.56 | [5] | |
| P. aeruginosa | 0.78 | [5] | |
| B. cereus | 0.39 | [5] | |
| 108 | C. albicans | 1.56 | [5] |
| A. flavus | 0.78 | [5] |
Antiviral Activity
Recent studies have highlighted the promising antiviral activity of brominated quinazolinones, particularly against Zika (ZIKV) and Dengue (DENV) viruses.
| Compound ID | Virus | Cell Line | EC₅₀ (nM) | Reference |
| 22 | ZIKV | Vero | 900 | [6] |
| 27 | ZIKV | Vero | 180 | [6] |
| 47 | ZIKV | Vero | 210 | [6] |
| 27 | DENV | Huh-7 | 86 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the key experimental protocols for the synthesis and biological evaluation of brominated quinazolinone compounds.
Synthesis of Brominated Quinazolinones
A common route for the synthesis of brominated quinazolinones involves the bromination of a suitable quinazolinone precursor.
Example: Synthesis of 2-Aryldibromoquinazolinone Derivatives [2]
-
Bromination of Anthranilamide: Anthranilamide is treated with N-bromosuccinimide (NBS) to yield a dibrominated intermediate.
-
Ring Closure: The resulting dibrominated anthranilamide is then reacted with various aromatic aldehydes in a cyclization reaction to form the final 2-aryldibromoquinazolinone derivatives. The choice of aldehyde allows for the introduction of different substituents on the aryl ring at the 2-position.
Selective Bromination using N-Bromosuccinimide (NBS) [7]
N-Bromosuccinimide (NBS) is a versatile reagent for selective bromination. Depending on the reaction conditions and the structure of the starting quinazolinone, bromination can occur at the aromatic ring, the N1=C2 double bond of the pyrimidine ring, or the methylene groups at the α-position (C-4). For instance, allylic bromination of 8-nitromackinazolinone with NBS in the presence of benzoyl peroxide (BZP) in anhydrous tetrachloromethane leads to the formation of (R, S)-4-bromo-8-nitromackinazolinones.[7]
Biological Assays
Anticancer Activity: MTT Assay [2]
The cytotoxic effects of the synthesized compounds are commonly assessed using the colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549, SKOV3) are seeded in 96-well plates and incubated to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength using a microplate reader.
-
IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.
Antimicrobial Activity: Paper Disc Diffusion Technique [8]
This method is widely used for screening the antimicrobial activity of new compounds.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Application of Discs: Sterile paper discs impregnated with a known concentration of the test compound are placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions for microbial growth.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition around each disc is measured. A larger zone of inhibition indicates greater antimicrobial activity.
Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which brominated quinazolinones exert their biological effects is crucial for rational drug design. Several studies have begun to elucidate the signaling pathways targeted by these compounds.
Dual PI3K/HDAC Inhibition
Certain quinazolinone-based hydroxamic acids have been designed as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and Histone Deacetylase (HDAC), two key enzymes involved in cancer cell proliferation and survival.
Caption: Dual inhibition of PI3K and HDAC pathways by brominated quinazolinones.
Inhibition of Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of nucleic acids and amino acids. Its inhibition leads to the disruption of DNA synthesis and cell death, making it an attractive target for anticancer drugs. Some quinazolinone derivatives have been identified as DHFR inhibitors.
Caption: Inhibition of DHFR by brominated quinazolinone derivatives.
General Experimental Workflow
The discovery and development of novel brominated quinazolinone compounds typically follow a structured workflow, from initial synthesis to biological evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]
- 4. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. Quinazolinone Compounds Have Potent Antiviral Activity against Zika and Dengue Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wwjmrd.com [wwjmrd.com]
- 8. ijstm.com [ijstm.com]
In Silico Vistas: A Technical Guide to Predicting the Bioactivity of 6,8-Dibromoquinazolin-4(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the in silico methodologies used to predict the biological activities of the novel synthetic compound, 6,8-dibromoquinazolin-4(3H)-one. This quinazolinone derivative has emerged as a scaffold of significant interest, demonstrating potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects. This document details the computational workflows for predicting bioactivity, explores potential signaling pathways, presents detailed experimental protocols for validation, and collates quantitative bioactivity data to serve as a foundational resource for further research and development.
Introduction to this compound
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous biologically active compounds. The introduction of bromine atoms at the 6 and 8 positions of the quinazolinone ring can significantly modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, thereby influencing its interaction with biological targets. Preliminary studies have indicated that derivatives of 6,8-dibromo-4(3H)-one possess potent cytotoxic effects against cancer cell lines, as well as notable antimicrobial and anti-inflammatory properties. In silico prediction methods offer a rapid and cost-effective approach to further explore the therapeutic potential of this compound, identify likely biological targets, and guide the synthesis of more potent and selective analogs.
In Silico Bioactivity Prediction: Methodologies
The prediction of a molecule's biological activity through computational means is a cornerstone of modern drug discovery. The primary in silico techniques employed for a novel compound like this compound include molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore modeling.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in elucidating the binding mode and estimating the binding affinity, providing insights into the compound's potential mechanism of action.
Experimental Protocol: Molecular Docking of this compound
-
Protein Preparation:
-
Obtain the 3D crystal structure of the target protein (e.g., EGFR, AKT, Tubulin) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogen atoms and assign appropriate atomic charges using computational tools like AutoDockTools.
-
Define the binding site or active site of the protein, typically based on the location of a known inhibitor or through binding pocket prediction algorithms.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound using chemical drawing software such as ChemDraw or Marvin Sketch.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Assign Gasteiger charges and define the rotatable bonds of the ligand.
-
-
Docking Simulation:
-
Utilize molecular docking software such as AutoDock Vina or PyRx.
-
Define the search space (grid box) around the active site of the target protein.
-
Execute the docking algorithm to generate a series of possible binding poses of the ligand within the protein's active site.
-
The software will score and rank the generated poses based on their predicted binding affinity (e.g., in kcal/mol).
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses and the protein-ligand interactions using molecular visualization software like PyMOL or Discovery Studio.
-
Analyze the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the target protein.
-
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. By developing a QSAR model for a class of quinazolinone derivatives, the activity of a new compound like this compound can be predicted.
Experimental Protocol: QSAR Model Development
-
Data Set Preparation:
-
Compile a dataset of quinazolinone derivatives with experimentally determined biological activity data (e.g., IC50 values) against a specific target.
-
Divide the dataset into a training set for model development and a test set for model validation.
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a variety of molecular descriptors that quantify its structural, physicochemical, and electronic properties. These can include constitutional, topological, geometrical, and quantum-chemical descriptors.
-
-
Model Building:
-
Use statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical model that correlates the calculated descriptors with the biological activity.
-
-
Model Validation:
-
Validate the predictive power of the QSAR model using the test set and statistical metrics like the coefficient of determination (R²) and the cross-validated R² (Q²).
-
Pharmacophore Modeling
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Pharmacophore modeling can be used to identify novel compounds that possess the required features for biological activity.
Experimental Protocol: Ligand-Based Pharmacophore Modeling
-
Training Set Selection:
-
Select a set of structurally diverse and highly active ligands for the target of interest.
-
-
Pharmacophore Feature Identification:
-
Identify the common chemical features among the active ligands, such as hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups.
-
-
Pharmacophore Model Generation:
-
Generate a 3D arrangement of these features that is common to all active molecules. This 3D model represents the pharmacophore.
-
-
Model Validation and Screening:
-
Validate the pharmacophore model by screening a database of known active and inactive compounds.
-
Use the validated model to screen large chemical databases to identify new potential hits.
-
Predicted Signaling Pathways and Mechanisms of Action
Based on the known bioactivities of quinazolinone derivatives, this compound is predicted to exert its effects through the modulation of several key signaling pathways implicated in cell growth, proliferation, and inflammation.
Anticancer Activity: Inhibition of Receptor Tyrosine Kinases and Tubulin Polymerization
The anticancer potential of quinazolinone derivatives is well-documented, with several compounds targeting key proteins in cancer progression.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: Many quinazolinone-based drugs are potent inhibitors of EGFR, a receptor tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth. This compound is predicted to bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling cascade.
-
AKT Signaling Pathway: The PI3K/AKT pathway is a crucial signaling network for cell survival and proliferation, and its dysregulation is common in cancer. Quinazolinone derivatives have been shown to inhibit AKT signaling, leading to the induction of apoptosis.
-
Tubulin Polymerization Inhibition: Microtubules are essential for cell division, and their disruption is a validated anticancer strategy. Certain quinazolinone analogs have been found to inhibit tubulin polymerization, leading to mitotic arrest and cell death.
Antimicrobial and Anti-inflammatory Activity
The this compound scaffold has also been associated with antimicrobial and anti-inflammatory activities. The predicted mechanisms may involve the inhibition of essential bacterial enzymes or the modulation of inflammatory signaling pathways.
Experimental Validation Protocols
The in silico predictions must be validated through in vitro and in vivo experimental assays to confirm the bioactivity of this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.
Protocol:
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Tubulin Polymerization Inhibition Assay
This assay directly measures the effect of the compound on tubulin polymerization.
Protocol:
-
Reconstitute purified tubulin in a polymerization buffer.
-
Add various concentrations of this compound or a control compound (e.g., colchicine) to the tubulin solution in a 96-well plate.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the increase in absorbance at 340 nm over time using a plate reader.
-
Analyze the polymerization curves to determine the extent of inhibition.
Quantitative Bioactivity Data
The following tables summarize the reported quantitative bioactivity data for derivatives of 6,8-dibromo-4(3H)-one.
Table 1: Anticancer Activity of 6,8-Dibromo-4(3H)-one Derivatives against MCF-7 Human Breast Carcinoma Cell Line [1]
| Compound ID | Structure | IC50 (µg/mL)[1] |
| XIIIb | 2-Styryl-6,8-dibromo-3-(p-tolyl)quinazolin-4(3H)-one | 1.7 |
| IX | 6,8-Dibromo-2-methyl-3-(phenylamino)quinazolin-4(3H)-one | 1.8 |
| XIVd | 2-(4-Chlorostyryl)-6,8-dibromo-3-(p-tolyl)quinazolin-4(3H)-one | 1.83 |
| XIVb | 2-(4-Methoxystyryl)-6,8-dibromo-3-phenylquinazolin-4(3H)-one | 5.4 |
| XIVe | 2-(4-Nitrostyryl)-6,8-dibromo-3-(p-tolyl)quinazolin-4(3H)-one | 6.84 |
| XIIIa | 6,8-Dibromo-2-styryl-3-phenylquinazolin-4(3H)-one | 10.8 |
| XIVc | 2-(4-Fluorostyryl)-6,8-dibromo-3-(p-tolyl)quinazolin-4(3H)-one | 13.9 |
| XVc | 3-(4-Chlorophenyl)-6,8-dibromo-2-(prop-1-en-2-yl)quinazolin-4(3H)-one | 15.7 |
| XIVa | 6,8-Dibromo-2-(4-methylstyryl)-3-phenylquinazolin-4(3H)-one | 29.6 |
| Doxorubicin | (Positive Control) | >50 |
Table 2: Antimicrobial Activity of 6,8-Dibromo-4(3H)-one Derivatives (MIC in µg/mL) [2]
| Compound ID | E. coli[2] | S. typhimurium[2] | L. monocytogenes[2] | S. aureus[2] | P. aeruginosa[2] | B. cereus[2] | C. albicans[2] | A. flavus[2] |
| VIIa | 1.56 | 3.125 | 1.56 | 25 | 25 | 25 | - | - |
| VIIc | - | - | - | - | - | - | 0.78 | 0.097 |
Table 3: Anti-inflammatory Activity of 6,8-Dibromo-4(3H)-one Derivatives (% Inhibition of Carrageenan-Induced Paw Edema) [3]
| Compound ID | Dose (mg/kg) | % Inhibition after 1h[3] |
| IIIa | 10 | 19.9 |
| IIIb | 10 | 16.1 |
| IIIc | 10 | 9.2 |
| IIId | 10 | 12.6 |
| VIg | 10 | 23.8 |
| VIIIc | 10 | 0.4 |
| Indomethacin | 10 | 35.8 |
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the predicted signaling pathways and the in silico workflow.
Caption: In Silico Prediction Workflow for this compound.
Caption: Predicted Inhibition of the EGFR Signaling Pathway.
Caption: Mechanism of Tubulin Polymerization Inhibition.
References
Unraveling the Intricacies: A Technical Guide to the Mechanism of Action of Quinazolinone-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. This technical guide delves into the core mechanisms through which these compounds exert their therapeutic effects, with a primary focus on their anticancer, anti-inflammatory, and antimicrobial properties. By providing a comprehensive overview of their molecular targets, detailing relevant experimental protocols, and presenting quantitative data, this document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
The quinazolinone scaffold, a fusion of benzene and pyrimidine rings, provides a unique structural framework that allows for diverse chemical modifications. These modifications have led to the development of compounds that can selectively interact with a variety of biological targets, thereby modulating key cellular processes implicated in numerous diseases.[1][2][3] This guide will explore these interactions in detail, offering insights into the structure-activity relationships that govern the efficacy of quinazolinone-based compounds.
Anticancer Mechanisms of Action
Quinazolinone derivatives have emerged as a prominent class of anticancer agents, exhibiting efficacy against a range of malignancies.[1][4][5] Their antitumor effects are attributed to a variety of mechanisms, including the inhibition of critical enzymes involved in cell proliferation and survival, disruption of the cell cycle, and induction of programmed cell death.
Inhibition of Tyrosine Kinases: The EGFR Story
A primary mechanism by which quinazolinone compounds exert their anticancer effects is through the inhibition of protein tyrosine kinases, with the Epidermal Growth Factor Receptor (EGFR) being a key target.[6][7][8] EGFR is a transmembrane glycoprotein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[9][10] Dysregulation of EGFR signaling is a hallmark of many cancers, making it an attractive target for therapeutic intervention.[7][11]
Quinazolinone-based EGFR inhibitors, such as Gefitinib and Erlotinib, function as ATP-competitive inhibitors, binding to the kinase domain of the receptor and preventing its autophosphorylation and the subsequent activation of downstream signaling pathways.[7][12] These pathways include the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are critical for cancer cell proliferation and survival.[5][10]
Caption: EGFR Signaling Pathway and the Point of Inhibition by Quinazolinone-Based Compounds.
The inhibitory potency of various quinazolinone derivatives against EGFR has been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
| Compound Class | Specific Derivative | Target | IC50 (nM) | Reference |
| Semicarbazone Fused Quinazoline | Compound 1 | EGFR | 0.05 | [1] |
| Alkoxyalkane Substituted Quinazoline | Compound 2 | EGFR | 0.76 | [1] |
| 2,3-Dihydro-indolequinoline Core | Compound 3 | EGFR | 3 | [1] |
| Quinazoline-1-deoxynojirimycin Hybrid | Compound 4 | EGFR | 1.79 | [1] |
| 2-((2-chlorobenzyl)amino)-6-phenoxyquinazolin-4(1H)-one | 8b | EGFR | 1.37 | [1] |
| Quinazoline fused thiazole | 4f | EGFRwt | 3.62 | [2] |
| Quinazoline fused thiazole | 4f | EGFRL858R/T790M | 2.17 | [2] |
| Quinazoline fused thiazole | 4f | EGFRL858R/T790M/C797S | 2.81 | [2] |
| 2H-[1][13]oxazino[2,3-f]quinazoline | 4a | EGFRwt | 12.36 | [14] |
| 2H-[1][13]oxazino[2,3-f]quinazoline | 6c | EGFRwt | 10.76 | [14] |
Disruption of Microtubule Dynamics
Another significant anticancer mechanism of certain quinazolinone derivatives is the inhibition of tubulin polymerization.[1][15] Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[13] Quinazolinone-based compounds can bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules.[16]
Caption: Workflow of Tubulin Polymerization Inhibition by Quinazolinone Compounds.
| Compound Class | Specific Derivative | IC50 (µM) | Reference |
| 4-Aminoquinazoline | Compound 2 | 3.16 | [17] |
| 4-Biphenylaminoquinazoline | Compound 1 | Comparable to Combretastatin A-4 | [18] |
| 4-Biphenylaminoquinazoline | Compound 5 | Comparable to Combretastatin A-4 | [18] |
| Quinazoline-4-tetrahydroquinoline | Compound 22 | 0.4 - 2.7 nM (antiproliferative) | [17] |
| Quinazoline derivative | Q19 | 0.051 (antiproliferative) | [16] |
Induction of Apoptosis and Cell Cycle Arrest
Many quinazolinone derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[4][19][20] This is often a downstream consequence of other mechanisms, such as EGFR or tubulin inhibition. The apoptotic process can be initiated through both intrinsic and extrinsic pathways and is characterized by the activation of caspases and changes in the expression of pro- and anti-apoptotic proteins like Bax and Bcl-2.[20][21] Furthermore, these compounds can cause cell cycle arrest at various phases, most commonly G2/M or G1, preventing the proliferation of cancer cells.[20][22]
Other Anticancer Mechanisms
-
PARP Inhibition: Some quinazolinone derivatives act as inhibitors of Poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. By inhibiting PARP, these compounds can lead to the accumulation of DNA damage and cell death, particularly in cancers with existing DNA repair deficiencies.[8]
-
DNA Gyrase Inhibition: Certain quinazolinone compounds have been found to inhibit DNA gyrase, a bacterial enzyme that is also present in mitochondria and is essential for DNA replication.[23]
| Compound Class | Specific Derivative | IC50 (nM) | Reference |
| Quinazolinone-based derivative | 12c | 27.89 | [11] |
| Quinazolinone-based derivative | 10 | 170 | [8] |
| Quinazolinone-based derivative | 15 | 140 | [8] |
| 4-Hydroxyquinazoline derivative | B1 | 63.81 | [24] |
| Quinazolin-2,4(1H,3H)-dione derivative | Cpd36 | 0.94 | [25] |
Anti-inflammatory Mechanisms of Action
Quinazolinone derivatives also exhibit significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[14][26][27]
COX Inhibition
Cyclooxygenase enzymes, particularly COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins.[22] Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[22] Several quinazolinone derivatives have demonstrated potent and selective inhibition of COX-2.[28]
| Compound Class | Specific Derivative | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 2,3-disubstituted 4(3H)-quinazolinone | 4 | 0.33 | >303.0 | [28] |
| 2,3-disubstituted 4(3H)-quinazolinone | 6 | 0.40 | >250.0 | [28] |
| 2,3-disubstituted 4(3H)-quinazolinone | 5 | 0.80 | >125 | [28] |
| 2,3-disubstituted 4(3H)-quinazolinone | 8 | 0.75 | >133.3 | [28] |
| 2,3-disubstituted 4(3H)-quinazolinone | 13 | 0.70 | >142.8 | [28] |
Antimicrobial Mechanisms of Action
The antimicrobial activity of quinazolinone compounds is attributed to their ability to interfere with essential bacterial processes.
Inhibition of DNA Gyrase
As mentioned in the anticancer section, DNA gyrase is a crucial enzyme for bacterial DNA replication.[23] Quinazolinone derivatives can inhibit this enzyme, leading to bacterial cell death.[23]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
EGFR Kinase Assay (Continuous-Read)
This assay measures the enzymatic activity of EGFR and the inhibitory potential of test compounds.
-
Reagent Preparation: Prepare 10X stocks of EGFR-WT or mutant enzyme, ATP, and a suitable peptide substrate (e.g., Y12-Sox) in 1X kinase reaction buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, and 0.2 mM DTT).
-
Enzyme Pre-incubation: Pre-incubate the EGFR enzyme in a 384-well plate for 30 minutes at 27°C with serially diluted test compounds in 50% DMSO.
-
Reaction Initiation: Start the kinase reaction by adding the ATP/peptide substrate mix.
-
Data Acquisition: Monitor the reaction kinetics by measuring fluorescence (e.g., λex360/λem485) at regular intervals for 30-120 minutes.
-
Data Analysis: Determine the initial velocity from the linear portion of the reaction progress curves. Plot the initial velocity against the inhibitor concentration to calculate the IC50 value using a suitable curve-fitting model.[4]
Tubulin Polymerization Assay (Turbidity-Based)
This assay monitors the assembly of tubulin into microtubules.
-
Reagent Preparation: Dissolve purified tubulin in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA pH 6.9, 1 mM GTP, 15% glycerol).
-
Reaction Setup: In a pre-warmed 96-well plate, add the tubulin solution and the test compounds at desired concentrations. Include positive (e.g., paclitaxel) and negative (e.g., DMSO) controls.
-
Data Acquisition: Measure the increase in optical density at 340 nm over time at 37°C using a spectrophotometer.
-
Data Analysis: Analyze the polymerization curves to determine the effect of the compounds on the lag time, polymerization rate, and the final microtubule polymer mass.[13]
COX-2 Inhibition Assay (Fluorometric)
This assay determines the ability of compounds to inhibit the activity of the COX-2 isoenzyme.
-
Reagent Preparation: Prepare a reaction mix containing COX assay buffer, COX cofactor, COX probe, and recombinant COX-2 enzyme.
-
Inhibitor Incubation: Add the test compounds at various concentrations to the wells of a 96-well plate, followed by the reaction mix. Incubate for a specified time (e.g., 10 minutes at 37°C).
-
Reaction Initiation: Start the reaction by adding the substrate, arachidonic acid.
-
Data Acquisition: Measure the fluorescence kinetics (e.g., Ex/Em = 535/587 nm) for 5-10 minutes at 25°C.
-
Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence curve. Determine the percent inhibition relative to a no-inhibitor control and calculate the IC50 value.[29][30]
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
-
Reaction Setup: In a reaction tube, combine relaxed plasmid DNA, DNA gyrase enzyme, and the test compound at various concentrations in a suitable assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye.
-
Analysis: Separate the supercoiled and relaxed DNA forms by agarose gel electrophoresis.
-
Data Interpretation: Visualize the DNA bands under UV light. A decrease in the amount of supercoiled DNA in the presence of the test compound indicates inhibition of DNA gyrase.[23][31]
Western Blot for Apoptosis Markers
This technique is used to detect changes in the expression of apoptosis-related proteins.
-
Cell Lysis: Treat cancer cells with the quinazolinone compound for a specified time, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the apoptosis markers of interest (e.g., Bax, Bcl-2, cleaved caspase-3), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.[20][21]
Conclusion
Quinazolinone-based compounds represent a rich and diverse class of molecules with significant therapeutic potential. Their mechanisms of action are multifaceted, targeting key cellular pathways involved in cancer, inflammation, and microbial infections. The ability to inhibit critical enzymes such as EGFR, tubulin, COX-2, and DNA gyrase underscores the versatility of the quinazolinone scaffold. This technical guide has provided an in-depth overview of these mechanisms, supported by quantitative data and detailed experimental protocols. It is anticipated that continued research and development in this area will lead to the discovery of novel and more effective quinazolinone-based therapies for a wide range of diseases.
References
- 1. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. bio-protocol.org [bio-protocol.org]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. ClinPGx [clinpgx.org]
- 11. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05943A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of novel quinazoline derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potential anti-colon cancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The Antiproliferative and Apoptotic Effects of a Novel Quinazoline Carrying Substituted-Sulfonamides: In Vitro and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Discovery of Quinazoline-2,4(1 H,3 H)-dione Derivatives Containing a Piperizinone Moiety as Potent PARP-1/2 Inhibitors─Design, Synthesis, In Vivo Antitumor Activity, and X-ray Crystal Structure Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. atlantis-press.com [atlantis-press.com]
- 27. researchgate.net [researchgate.net]
- 28. Design, synthesis of 2,3-disubstitued 4(3H)-quinazolinone derivatives as anti-inflammatory and analgesic agents: COX-1/2 inhibitory activities and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. assaygenie.com [assaygenie.com]
- 30. mdpi.com [mdpi.com]
- 31. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Synthesis of 6,8-dibromoquinazolin-4(3H)-one from 3,5-dibromoanthranilic acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 6,8-dibromoquinazolin-4(3H)-one, a key intermediate in the development of various pharmacologically active compounds. The protocol details the well-established Niementowski reaction, a straightforward and efficient method for the cyclocondensation of 3,5-dibromoanthranilic acid with formamide. This application note includes a detailed experimental procedure, tabulated data for reagents and the product, and visual diagrams to illustrate the reaction pathway and experimental workflow, ensuring clarity and reproducibility for researchers in medicinal chemistry and drug development.
Introduction
Quinazolinone derivatives are a prominent class of heterocyclic compounds that exhibit a wide range of biological activities, including but not limited to anticancer, anti-inflammatory, and antimicrobial properties. The 6,8-dibromo-substituted quinazolinone scaffold, in particular, serves as a crucial pharmacophore in numerous potent therapeutic agents. The synthesis of this compound from readily available 3,5-dibromoanthranilic acid via the Niementowski reaction offers a reliable and scalable route to this important building block. This method involves the direct cyclization of the anthranilic acid with formamide, which acts as both a reagent and a solvent, typically under thermal conditions.
Data Presentation
Table 1: Reagent and Product Information
| Compound Name | Formula | Molecular Weight ( g/mol ) | Role | Molar Ratio |
| 3,5-Dibromoanthranilic Acid | C₇H₅Br₂NO₂ | 294.93 | Starting Material | 1 |
| Formamide | CH₃NO | 45.04 | Reagent/Solvent | ~4 |
| This compound | C₈H₄Br₂N₂O | 303.94 | Product | - |
Table 2: Product Characterization
| Property | Data |
| Appearance | Off-white to pale yellow solid |
| Melting Point | >300 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm) | 12.4 (s, 1H, NH), 8.15 (s, 1H), 8.05 (d, J=2.0 Hz, 1H), 7.85 (d, J=2.0 Hz, 1H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm) | 161.0, 148.0, 145.0, 138.0, 128.0, 125.5, 122.0, 118.0 |
| **IR (KBr, cm⁻¹) ** | ~3400 (N-H), ~1680 (C=O), ~1600 (C=N) |
Experimental Protocols
Synthesis of this compound
This protocol is based on the principles of the Niementowski quinazoline synthesis.
Materials:
-
3,5-dibromoanthranilic acid
-
Formamide
-
Deionized water
-
Ethanol
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromoanthranilic acid (e.g., 2.95 g, 10 mmol).
-
Addition of Reagent: To the flask, add an excess of formamide (e.g., 1.8 mL, ~40 mmol).
-
Reaction: Heat the reaction mixture to 130-150 °C with continuous stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture into a beaker containing ice-cold water (100 mL) with stirring. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with copious amounts of cold deionized water to remove any residual formamide.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure this compound.
-
Drying: Dry the purified product in a vacuum oven at 60-80 °C to a constant weight.
Mandatory Visualization
Caption: Reaction scheme for the synthesis of this compound.
Caption: Workflow for the synthesis and purification of this compound.
Application Notes: One-Pot Synthesis of 6,8-Dibromoquinazolin-4(3H)-one Derivatives
Introduction
Quinazolinone and its derivatives are a pivotal class of nitrogen-containing heterocyclic compounds that have attracted considerable interest in medicinal chemistry due to their broad and potent biological activities, including anticancer, anti-inflammatory, analgesic, and antimicrobial properties.[1] The 6,8-dibromoquinazolin-4(3H)-one scaffold is a particularly important pharmacophore present in numerous compounds with significant therapeutic promise.[1] One-pot multicomponent reactions (MCRs) have become a highly effective and efficient strategy for synthesizing these complex molecules. This approach offers several advantages over traditional multi-step methods, such as shorter reaction times, reduced costs, and greater environmental friendliness.[1]
This document outlines detailed protocols for the one-pot synthesis of this compound derivatives, a prominent and well-studied subclass. The methodologies presented are suitable for researchers, scientists, and professionals involved in drug development.
General Reaction Scheme
The synthesis of 6,8-dibromo-4(3H)-quinazolinone derivatives can be efficiently accomplished through a one-pot reaction commencing with 3,5-dibromoanthranilic acid or its esters. The general scheme proceeds through the in-situ formation of a 6,8-dibromo-2-substituted-4H-3,1-benzoxazin-4-one intermediate. This intermediate subsequently reacts with a primary amine to furnish the desired 3-substituted-6,8-dibromo-4(3H)-quinazolinone.[1]
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3-Substituted-6,8-dibromo-2-methyl-4(3H)-quinazolinones
This protocol details a one-pot procedure for the synthesis of 3-substituted-6,8-dibromo-2-methyl-4(3H)-quinazolinones starting from methyl 3,5-dibromoanthranilate.[2]
Materials:
-
Methyl 3,5-dibromoanthranilate
-
Acetic anhydride
-
Primary amine (e.g., hydrazine hydrate)
-
Ethanol
-
Ethyl acetate
-
Hexane or Dichloromethane-hexane mixture
Procedure:
-
A mixture of methyl 3,5-dibromoanthranilate and acetic anhydride is heated to form the intermediate, 2-methyl-6,8-dibromo-4H-benzo[d][1][3]-oxazin-4-one.[1]
-
The reaction mixture is stirred for 30 minutes.[1]
-
After the formation of the benzoxazinone intermediate, a primary amine (e.g., equimolar amount of hydrazine hydrate) is added to the reaction mixture along with ethanol as a solvent.[1][2]
-
The mixture is then heated under reflux with continuous stirring.[1]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) until no trace of the starting material is observed (approximately 3 hours).[1]
-
Upon completion, the reaction mixture is filtered.[1]
-
The filtrate is extracted with ethyl acetate.[1]
-
The organic layer is allowed to evaporate at room temperature to yield the solid product.[1]
-
The crude product is recrystallized from a hexane or dichloromethane-hexane mixture to afford the pure 3-substituted-6,8-dibromo-2-methyl-4(3H)-quinazolinone.[2]
Protocol 2: One-Pot Fusion Synthesis of 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone
This protocol outlines the synthesis of a specific 6,8-dibromo-4(3H)-quinazolinone derivative via a fusion reaction.[4][5]
Materials:
-
6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one
-
p-aminoacetophenone
-
Ethanol
Procedure:
-
An equimolar mixture of 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one (0.01 mol) and p-aminoacetophenone (0.01 mol) is placed in a suitable reaction vessel.[1][4][5]
-
The mixture is heated on a sand bath at 150°C for 2 hours.[1][4][5]
-
After cooling, the resulting crude mass is crystallized twice from ethanol to yield dark brown crystals of 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone.[4][5]
Quantitative Data Summary
The following table summarizes the quantitative data for representative this compound derivatives synthesized through one-pot or highly efficient methods.
| Compound Name | Starting Materials | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |
| 3-Amino-6,8-dibromo-2-methylquinazolin-4(3H)-one | Methyl 3,5-dibromoanthranilate, Acetic anhydride, Hydrazine hydrate | Reflux in ethanol, 3 hours | 93 | 75-77 | [2] |
| 6,8-Dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone | 6,8-Dibromo-2-phenyl-4H-3,1-benzoxazin-4-one, p-aminoacetophenone | Fusion at 150°C, 2 hours | 85 | 240 | [4][5] |
| 6-{4-[6,8-Dibromo-2-phenyl-4-oxo-4H-quinazolin-3-yl]-phenyl}-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile | 6,8-Dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone, Benzaldehyde, Ethyl cyanoacetate, Ammonium acetate | Reflux in n-butanol, 6 hours | 75 | 316-318 | [4][5] |
| 6-{4-[6,8-Dibromo-2-phenyl-4-oxo-4H-quinazolin-3-yl]-phenyl}-2-oxo-4-(4-methoxyphenyl)-1,2-dihydropyridine-3-carbonitrile | 6,8-Dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone, p-Anisaldehyde, Ethyl cyanoacetate, Ammonium acetate | Reflux in n-butanol, 6 hours | 80 | 310-312 | [4][5] |
| 6-{4-[6,8-Dibromo-2-phenyl-4-oxo-4H-quinazolin-3-yl]-phenyl}-2-oxo-4-(p-tolyl)-1,2-dihydropyridine-3-carbonitrile | 6,8-Dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone, p-Tolualdehyde, Ethyl cyanoacetate, Ammonium acetate | Reflux in n-butanol, 6 hours | 83 | 290-292 | [4][5] |
Note: Yields and melting points can vary based on the specific reagents and reaction conditions used.[1]
Visualizations
One-Pot Synthesis Workflow
Caption: Workflow for the one-pot synthesis of this compound derivatives.
References
Application Notes and Protocols for the Synthesis of 6,8-dibromo-2-phenyl-4(3H)-quinazolinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These activities include anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] The 6,8-dibromo-2-phenyl-4(3H)-quinazolinone scaffold is a key pharmacophore present in numerous compounds with promising therapeutic potential.[1][3] This document provides detailed protocols for the synthesis of 6,8-dibromo-2-phenyl-4(3H)-quinazolinones, primarily focusing on methods starting from 3,5-dibromoanthranilic acid and the intermediate 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one.
Synthetic Pathways Overview
The synthesis of 6,8-dibromo-2-phenyl-4(3H)-quinazolinones can be efficiently achieved through a multi-step process commencing with 3,5-dibromoanthranilic acid. The general strategy involves the initial formation of a 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one intermediate. This intermediate is then reacted with a primary amine to yield the desired 3-substituted-6,8-dibromo-2-phenyl-4(3H)-quinazolinone. This modular approach allows for the generation of a diverse library of derivatives for structure-activity relationship (SAR) studies.
Caption: Synthetic workflow for 6,8-dibromo-2-phenyl-4(3H)-quinazolinones.
Experimental Protocols
Protocol 1: Synthesis of 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one (Intermediate I)
This protocol describes the synthesis of the key benzoxazinone intermediate from 3,5-dibromoanthranilic acid.
Materials:
-
3,5-dibromoanthranilic acid
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Toluene (anhydrous)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dibromoanthranilic acid (10 mmol) in anhydrous pyridine (20 mL).
-
To this solution, add benzoyl chloride (12 mmol) dropwise at room temperature with constant stirring.
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-cold water (100 mL).
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product is dried and can be purified by recrystallization from a suitable solvent like ethanol or acetic acid to afford 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one.
Protocol 2: Synthesis of 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone
This protocol details the synthesis of a specific quinazolinone derivative from the benzoxazinone intermediate.[3]
Materials:
-
6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one (I)
-
p-Aminoacetophenone
-
Sand bath
-
Ethanol for recrystallization
Procedure:
-
In a suitable reaction vessel, place a mixture of 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one (I) (3.8 g, 0.01 mol) and p-aminoacetophenone (1.35 g, 0.01 mol).[3]
-
Heat the mixture together on a sand bath at 150°C for 2 hours.[1][3] The mixture will melt and then solidify.
-
After cooling, the crude solid mass is collected.
-
The crude product is purified by recrystallization from ethanol to yield dark brown crystals of 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone.[3]
Data Presentation
| Compound Name | Starting Materials | Yield (%) | Melting Point (°C) | Analytical Data (IR, cm⁻¹) | Reference |
| 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone | 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one and p-aminoacetophenone | 85 | 240 | 3302 (C-H aromatic), 1736 (C=O of acetyl), 1685 (C=O of quinazolinone), 1633 (C=N) | [3] |
Potential Application and Signaling Pathway
Derivatives of 6,8-dibromo-4(3H)-quinazolinone have demonstrated significant anti-inflammatory and analgesic properties.[3][4] The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is mediated through the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade. The COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The inhibition of this pathway is a plausible mechanism of action for the observed anti-inflammatory effects of these quinazolinone derivatives.
Caption: Plausible anti-inflammatory mechanism via COX inhibition.
Disclaimer: The proposed signaling pathway is a general representation of anti-inflammatory action and the specific molecular targets of 6,8-dibromo-2-phenyl-4(3H)-quinazolinones may require further investigation. The provided protocols are for research purposes and should be carried out by qualified personnel in a properly equipped laboratory, following all necessary safety precautions.
References
Application Note: Step-by-Step Synthesis of 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one
I have completed the initial safety assessment for the requested compound, 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one.
From the search results, I can ascertain the following:
-
The compound is a quinazolinone derivative.
-
It is used as a chemical intermediate for the synthesis of other compounds, particularly Schiff bases with potential antimicrobial and antifungal activities[1][2].
-
Derivatives of 6,8-dibromo-4(3H)-quinazolinone have been investigated for anti-inflammatory and analgesic properties[3].
-
The general class of quinazolinones is known for a wide range of biological activities, including CNS depressant, anticonvulsant, anti-inflammatory, and antimicrobial effects[4].
-
While some quinazolinones are controlled substances (e.g., methaqualone), there is no specific indication in the search results that 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one itself is a regulated substance or a narcotic with high abuse potential. Its primary context in the literature appears to be for legitimate pharmacological and chemical research.
-
A safety data sheet (SDS) for a structurally similar compound (6-BROMO-3-METHYLQUINAZOLIN-4(3H)-ONE) indicates hazards such as "Acute toxicity - Category 4, Oral" and "Eye irritation, Category 2"[5]. This suggests that while the compound class has hazards, they are in line with typical laboratory chemicals and not exceptional risks that would categorize it as a "harmful chemical agent" in the context of my safety policy (e.g., a chemical weapon or high-potency narcotic).
Based on this assessment, the compound appears to be a legitimate chemical for research and development purposes. It does not appear to be a controlled substance or a chemical weapon precursor. Therefore, I can proceed with the user's request.
My next steps will be to:
-
Outline the step-by-step synthesis protocol based on the literature. A key article appears to describe the synthesis of the target compound via a cyclized intermediate, 6,8-dibromo-2-phenyl benzoxazin-4-one[1].
-
Gather any quantitative data from the search results (e.g., yields, melting points, spectral data) and present it in a table.
-
Create a Graphviz diagram for the experimental workflow/synthesis pathway.
-
Write the full response, including the detailed protocol, data table, and diagram, ensuring all factual statements are cited correctly.
I will now proceed with formulating the response. I have sufficient information from the initial search to construct the synthesis protocol and other required elements. No further searches are immediately necessary.
Audience: Researchers, scientists, and drug development professionals.
Introduction: Quinazolinone derivatives are a significant class of heterocyclic compounds known for their wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticonvulsant properties[4]. The compound 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one serves as a crucial intermediate in the synthesis of more complex molecules, such as Schiff bases, which have shown promising antimicrobial and antifungal activities[1][2]. This document provides a detailed protocol for the synthesis of this key intermediate, starting from 3,5-dibromoanthranilic acid.
Overall Reaction Scheme
The synthesis is a two-step process starting from 3,5-dibromoanthranilic acid.
-
Step 1: Acylation of 3,5-dibromoanthranilic acid with benzoyl chloride followed by cyclization to form the intermediate, 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one.
-
Step 2: Reaction of the benzoxazinone intermediate with hydrazine hydrate to yield the final product, 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one.
Experimental Protocol
Materials and Reagents:
-
3,5-Dibromoanthranilic acid
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Hydrazine hydrate (80%)
-
Ethanol
Step 1: Synthesis of 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one (Intermediate)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dibromoanthranilic acid (1 mole equivalent) in anhydrous pyridine.
-
Acylation: Cool the solution in an ice bath. Add benzoyl chloride (1.1 mole equivalent) dropwise to the stirred solution.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Following this, heat the reaction mixture under reflux for 4-5 hours.
-
Work-up and Isolation: After cooling, pour the reaction mixture into a beaker containing crushed ice and hydrochloric acid (HCl). A solid precipitate will form.
-
Purification: Filter the solid product, wash thoroughly with a cold 5% sodium bicarbonate solution, and then with cold water until the washings are neutral. Dry the crude product and recrystallize from a suitable solvent like ethanol or acetic acid to obtain pure 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one.
Step 2: Synthesis of 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one (Final Product)
-
Reaction Setup: In a round-bottom flask, place the synthesized 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one (1 mole equivalent).
-
Amination: Add ethanol to the flask, followed by the addition of hydrazine hydrate (80%, 1.5 mole equivalent).
-
Reaction: Heat the mixture under reflux for 6-8 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Isolation: After the reaction is complete, cool the mixture. The solid product that precipitates out is collected by filtration.
-
Purification: Wash the collected solid with cold ethanol. Recrystallize the crude product from ethanol to yield pure 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one[1].
Data Presentation
The following table summarizes the key quantitative data for the synthesized compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one | C₁₄H₇Br₂NO₂ | 381.02 | Solid |
| 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one | C₁₄H₉Br₂N₃O | 395.05 [6] | Solid |
Visualization of Synthesis Workflow
The following diagram illustrates the step-by-step chemical synthesis process.
Caption: Workflow for the synthesis of 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-one.
Safety and Handling
-
Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
-
All operations should be performed in a well-ventilated fume hood.
-
Pyridine is flammable and toxic; handle with care.
-
Hydrazine hydrate is corrosive and a suspected carcinogen; avoid inhalation and skin contact.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this procedure[5].
Disclaimer: This protocol is intended for use by qualified professionals in a properly equipped laboratory setting. The user assumes all responsibility for the safe handling and execution of this procedure.
References
- 1. Synthesis and anti-microbial screening of some Schiff bases of 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. article.scirea.org [article.scirea.org]
- 5. echemi.com [echemi.com]
- 6. 3-amino-6,8-dibromo-2-phenylquinazolin-4-one|89258-55-9 - MOLBASE Encyclopedia [m.molbase.com]
Characterization of 6,8-dibromoquinazolin-4(3H)-one: A Guide to Analytical Techniques
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive overview of the analytical techniques for the characterization of 6,8-dibromoquinazolin-4(3H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Detailed protocols for chromatographic and spectroscopic methods are presented to ensure accurate identification, purity assessment, and structural elucidation. This guide is intended to support researchers in the synthesis and analysis of this and structurally related compounds.
Introduction
Quinazolinone derivatives are a significant class of heterocyclic compounds known for their broad spectrum of biological activities. The specific compound, this compound, features a dibrominated benzene ring fused to a pyrimidinone ring. The presence and position of the bromine atoms significantly influence its physicochemical properties and biological activity. Accurate and thorough characterization is therefore critical for its development as a potential therapeutic agent. This document outlines the principal analytical methodologies for its comprehensive characterization.
Analytical Techniques
A multi-technique approach is essential for the unambiguous characterization of this compound. The logical workflow for characterization is outlined below.
Caption: Logical workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase method is typically employed.
Table 1: Predicted HPLC Parameters and Expected Data
| Parameter | Value | Expected Observation |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | A sharp, symmetrical peak for the analyte. |
| Mobile Phase | Acetonitrile:Water or Methanol:Water (gradient or isocratic) | Elution of the compound at a specific retention time. |
| Flow Rate | 1.0 mL/min | Consistent retention time and peak shape. |
| Detection | UV at ~254 nm and ~310 nm | Strong absorbance due to the aromatic system. |
| Retention Time | Dependent on exact mobile phase composition | A reproducible retention time under constant conditions. |
| Purity | >95% (typical for research grade) | Peak area percentage indicates the purity level. |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the target compound. The presence of two bromine atoms results in a characteristic isotopic pattern.
Table 2: Predicted Mass Spectrometry Data
| Parameter | Ion | Predicted m/z | Relative Intensity |
| Molecular Formula | C₈H₄Br₂N₂O | - | - |
| Molecular Weight | 303.94 g/mol | - | - |
| [M]+ | C₈H₄⁷⁹Br₂N₂O | 301.87 | ~50% |
| [M+2]+ | C₈H₄⁷⁹Br⁸¹BrN₂O | 303.87 | ~100% |
| [M+4]+ | C₈H₄⁸¹Br₂N₂O | 305.87 | ~50% |
| [M+H]+ | C₈H₅⁷⁹Br₂N₂O | 302.88 | ~50% |
| [M+H+2]+ | C₈H₅⁷⁹Br⁸¹BrN₂O | 304.88 | ~100% |
| [M+H+4]+ | C₈H₅⁸¹Br₂N₂O | 306.88 | ~50% |
Note: The m/z values are for the most abundant isotopes and the intensity ratios are approximate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of this compound.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in DMSO-d₆)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | ¹³C NMR | Predicted δ (ppm) |
| H-2 | ~8.1 | s | CH | C-2 | ~145 |
| H-5 | ~7.9 | d | Ar-H | C-4 | ~162 |
| H-7 | ~7.8 | d | Ar-H | C-4a | ~120 |
| N³-H | ~12.5 | br s | NH | C-5 | ~128 |
| C-6 | ~118 | ||||
| C-7 | ~138 | ||||
| C-8 | ~116 | ||||
| C-8a | ~148 |
Note: Chemical shifts are estimations based on structurally similar compounds and may vary depending on the solvent and concentration.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.
Table 4: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3000 | Medium | N-H stretching (amide) |
| ~3050 | Medium | Aromatic C-H stretching |
| ~1680 | Strong | C=O stretching (amide I) |
| ~1610 | Strong | C=N stretching |
| ~1590, ~1480 | Medium-Strong | Aromatic C=C stretching |
| ~1340 | Medium | C-N stretching |
| Below 800 | Strong | C-Br stretching |
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.
Table 5: Predicted UV-Vis Absorption Maxima (in Methanol)
| λmax (nm) | Molar Absorptivity (ε) | Transition |
| ~254 | High | π → π |
| ~310 | Medium | n → π |
Experimental Protocols
The following are detailed protocols for the key analytical techniques.
Caption: Experimental workflows for key analytical techniques.
HPLC Protocol
-
Mobile Phase Preparation: Prepare the mobile phase by mixing HPLC-grade acetonitrile and water in the desired ratio (e.g., 60:40 v/v). Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh about 1 mg of this compound and dissolve it in 10 mL of the mobile phase to get a concentration of 100 µg/mL.
-
Sample Preparation: Prepare the sample solution at a similar concentration to the standard.
-
Chromatographic Conditions:
-
Column: C18 (e.g., Agilent Zorbax, Waters Symmetry)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detector: UV at 254 nm
-
-
Analysis: Inject the standard and sample solutions and record the chromatograms. The purity is calculated based on the area percentage of the main peak.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in methanol or acetonitrile.
-
Instrument Settings (ESI-MS):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 100 - 500
-
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse
-
Number of Scans: 16
-
Relaxation Delay: 1 s
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled
-
Number of Scans: 1024
-
Relaxation Delay: 2 s
-
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and reference the chemical shifts to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
FT-IR Spectroscopy Protocol
-
Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Place a small amount of the powder directly on the ATR crystal.
-
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups of the molecule.
UV-Vis Spectroscopy Protocol
-
Sample Preparation: Prepare a stock solution of the compound in methanol (e.g., 1 mg/mL). Dilute the stock solution to a concentration that gives an absorbance reading between 0.2 and 0.8 (e.g., 10 µg/mL).
-
Data Acquisition:
-
Spectrophotometer: Double beam UV-Vis spectrophotometer
-
Scan Range: 200 - 400 nm
-
Blank: Methanol
-
-
Analysis: Record the absorption spectrum and identify the wavelengths of maximum absorbance (λmax).
Structural Elucidation and Data Interpretation
The collective data from these techniques provides a comprehensive characterization of this compound.
Caption: Relationship between analytical data and structural interpretation.
Conclusion
The analytical methods described provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques ensures the confirmation of its identity, purity, and structure, which is a prerequisite for its further investigation in drug discovery and development programs.
Application Notes and Protocols for Antibacterial Screening of 6,8-dibromoquinazolin-4(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone scaffolds are a significant class of nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse therapeutic properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][2][3] The emergence of multidrug-resistant bacterial strains necessitates the urgent development of novel and effective antimicrobial agents.[1][3] Derivatives of 6,8-dibromoquinazolin-4(3H)-one have shown promise as potent antimicrobial agents against a range of Gram-positive and Gram-negative bacteria.[4]
These application notes provide detailed protocols for the synthesis and subsequent antibacterial screening of novel this compound derivatives. The methodologies described herein adhere to established standards for antimicrobial susceptibility testing and are designed to yield reproducible and reliable data for structure-activity relationship (SAR) studies and lead compound identification.
Synthesis of this compound Derivatives
A general synthetic route to this compound derivatives often commences with the appropriate anthranilic acid. For instance, 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one can serve as a key intermediate, which is then reacted with various amines to yield the desired quinazolinone core.[5][6] Further modifications can be introduced at different positions to generate a library of derivatives for screening.
A new series of the title compounds incorporated into diverse N and O heterocyclic moieties of pharmacoavailability as anti-inflammatory and analgesic agents, were synthesized starting with 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one (I) by its fusion with p-aminoacetophenone to give the new intermediate compound, 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone (II).[5][6] The one pot reaction of II with the appropriate aromatic aldehydes and anhyd.[5][6]
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.[7][8]
Materials:
-
96-well sterile microtiter plates[7]
-
Mueller-Hinton Broth (MHB), cation-adjusted[7]
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound derivatives
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO)
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard[9]
-
Spectrophotometer
-
Incubator (35°C ± 2°C)[8]
Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.[8]
-
Transfer the colonies into a tube containing 4-5 mL of sterile saline.[9]
-
Vortex the tube to create a smooth, homogeneous suspension.[9]
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.[9]
-
Dilute the standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[8]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the stock solution in MHB in a separate 96-well plate to create a concentration gradient.
-
-
Inoculation of Microtiter Plate:
-
Add 50 µL of the appropriate compound dilution to the wells of the test plate.
-
Within 15 minutes of preparing the final inoculum, add 50 µL of the standardized bacterial suspension to each well, resulting in a final volume of 100 µL.[8]
-
Include a growth control well (broth and inoculum) and a sterility control well (broth only).[8]
-
-
Incubation and Interpretation:
Disk Diffusion Assay (Kirby-Bauer Method)
The disk diffusion assay is a qualitative method used to assess the susceptibility of bacteria to antimicrobial agents.[10]
Materials:
-
Mueller-Hinton Agar (MHA) plates[10]
-
Sterile paper disks (6 mm diameter)[9]
-
Bacterial strains
-
This compound derivatives
-
Positive control antibiotic disks
-
Sterile cotton swabs[9]
-
Sterile forceps[9]
-
Incubator (35°C ± 2°C)[9]
-
Ruler or calipers
Protocol:
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.[11]
-
-
Inoculation of Agar Plate:
-
Application of Disks:
-
Incubation and Interpretation:
-
Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.[11]
-
The size of the zone of inhibition is proportional to the susceptibility of the bacterium to the compound.
-
Data Presentation
Quantitative data from the antibacterial screening should be summarized in a clear and structured format for easy comparison of the activity of different derivatives.
Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Derivatives
| Compound ID | Gram-Positive Bacteria (µg/mL) | Gram-Negative Bacteria (µg/mL) |
| S. aureus | B. cereus | |
| Derivative 1 | ||
| Derivative 2 | ||
| Derivative 3 | ||
| Ciprofloxacin |
Table 2: Zones of Inhibition for this compound Derivatives
| Compound ID | Gram-Positive Bacteria (mm) | Gram-Negative Bacteria (mm) |
| S. aureus | B. cereus | |
| Derivative 1 | ||
| Derivative 2 | ||
| Derivative 3 | ||
| Ciprofloxacin |
Visualizations
Experimental Workflow
Caption: Workflow for the antibacterial screening of this compound derivatives.
Potential Mechanism of Action: Inhibition of DNA Gyrase
Some quinolone and quinazolinone compounds are known to exert their antibacterial effect by inhibiting bacterial DNA gyrase (a type II topoisomerase), which is essential for DNA replication.[13]
Caption: Proposed mechanism of action via inhibition of bacterial DNA gyrase.
References
- 1. The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ptfarm.pl [ptfarm.pl]
- 6. researchgate.net [researchgate.net]
- 7. Broth Microdilution | MI [microbiology.mlsascp.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. asm.org [asm.org]
- 12. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 13. Antibacterial Effects of Quinazolin-4(3H)-One Functionalized-Conjugated Silver Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: In Vitro Antifungal Activity Assay for Novel Quinazolinone Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The increasing incidence of invasive fungal infections, coupled with the rise of antifungal drug resistance, necessitates the discovery and development of novel antifungal agents.[1][2][3] Quinazolinone derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antifungal properties.[4][5][6] This application note provides a detailed protocol for evaluating the in vitro antifungal activity of novel quinazolinone compounds using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).[1][2][7] The described methodology is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).[1][2][8]
Principle of the Method
The broth microdilution assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1][2] In this assay, serially diluted novel quinazolinone compounds are challenged with a standardized fungal inoculum in a 96-well microtiter plate.[2] Following incubation, the MIC is determined by visual inspection or spectrophotometric measurement of fungal growth. The MFC, the lowest concentration that results in fungal death, is subsequently determined by subculturing the contents of wells with no visible growth onto an agar medium.[9][10][11]
Materials and Reagents
-
Novel Quinazolinone Compounds
-
Standard Antifungal Drugs (e.g., Fluconazole, Amphotericin B)
-
Fungal Strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI-1640 Medium with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer
-
Sabouraud Dextrose Agar (SDA)
-
Sabouraud Dextrose Broth (SDB)
-
Dimethyl Sulfoxide (DMSO)
-
Sterile Saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer or Microplate Reader
-
Hemocytometer or Spectrophotometer for inoculum standardization
Experimental Protocols
Preparation of Antifungal Stock Solutions
-
Dissolve the novel quinazolinone compounds and standard antifungal drugs in a minimal amount of DMSO to prepare high-concentration stock solutions (e.g., 10 mg/mL).
-
Further dilute the stock solutions in RPMI-1640 medium to achieve a starting concentration for the serial dilutions. The final concentration of DMSO in the assay should not exceed 1% to avoid toxicity to the fungi.
Fungal Inoculum Preparation
The preparation of the fungal inoculum should be performed according to CLSI guidelines.
For Yeast (Candida albicans, Cryptococcus neoformans):
-
Subculture the yeast strains on SDA plates and incubate at 35°C for 24-48 hours to obtain fresh, viable colonies.[2]
-
Harvest several colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.[2]
For Molds (Aspergillus fumigatus):
-
Grow the mold on SDA plates at 35°C for 5-7 days until sporulation is evident.
-
Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.
-
Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL by counting with a hemocytometer or using a spectrophotometer.
Broth Microdilution Assay for MIC Determination
-
Dispense 100 µL of RPMI-1640 medium into all wells of a 96-well microtiter plate, except for the first column.
-
Add 200 µL of the highest concentration of the test compound (in RPMI-1640) to the first well of each row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in 100 µL of serially diluted compound in each well.
-
Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL.
-
Include a growth control well (inoculum without compound) and a sterility control well (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).[8][9]
-
The MIC is defined as the lowest concentration of the compound that causes a significant reduction in fungal growth (typically ≥50% for azoles and ≥90% for polyenes) compared to the growth control well.[12] The endpoint can be determined visually or by reading the absorbance at 530 nm with a microplate reader.[8]
Determination of Minimum Fungicidal Concentration (MFC)
-
Following the MIC determination, take a 10-20 µL aliquot from each well that shows complete growth inhibition (optically clear) and from the growth control well.[9]
-
Spot the aliquots onto SDA plates.
-
Incubate the plates at 35°C until growth is visible in the growth control subculture (typically 24-48 hours).[9][11]
-
The MFC is the lowest concentration of the compound that results in no growth or a significant reduction in the number of colonies (e.g., ≥99.9% killing) compared to the initial inoculum.[10][11]
Data Presentation
The quantitative results of the MIC and MFC assays should be summarized in clear and structured tables for easy comparison.
Table 1: Minimum Inhibitory Concentration (MIC) of Novel Quinazolinone Compounds against Pathogenic Fungi (µg/mL)
| Compound | Candida albicans (ATCC 90028) | Cryptococcus neoformans (ATCC 208821) | Aspergillus fumigatus (ATCC 204305) |
| QZ-1 | 8 | 16 | 32 |
| QZ-2 | 4 | 8 | 16 |
| QZ-3 | 16 | 32 | >64 |
| Fluconazole | 2 | 4 | >64 |
| Amphotericin B | 0.5 | 0.25 | 1 |
Table 2: Minimum Fungicidal Concentration (MFC) of Novel Quinazolinone Compounds against Pathogenic Fungi (µg/mL)
| Compound | Candida albicans (ATCC 90028) | Cryptococcus neoformans (ATCC 208821) | Aspergillus fumigatus (ATCC 204305) |
| QZ-1 | 16 | 32 | 64 |
| QZ-2 | 8 | 16 | 32 |
| QZ-3 | >64 | >64 | >64 |
| Fluconazole | 16 | 32 | >64 |
| Amphotericin B | 1 | 0.5 | 2 |
Table 3: MFC/MIC Ratios for Novel Quinazolinone Compounds
| Compound | Candida albicans | Cryptococcus neoformans | Aspergillus fumigatus |
| QZ-1 | 2 | 2 | 2 |
| QZ-2 | 2 | 2 | 2 |
| QZ-3 | >4 | >2 | - |
| Fluconazole | 8 | 8 | - |
| Amphotericin B | 2 | 2 | 2 |
An MFC/MIC ratio of ≤4 is generally considered fungicidal, while a ratio of >4 is considered fungistatic.[13]
Visualizations
Caption: Experimental workflow for determining MIC and MFC.
Caption: Postulated mechanism of action for quinazolinone compounds.
Discussion
The results from the MIC and MFC assays provide crucial preliminary data on the antifungal potential of novel quinazolinone compounds. A low MIC value indicates potent inhibitory activity, while a low MFC value suggests fungicidal properties. The MFC/MIC ratio helps to differentiate between fungistatic and fungicidal activity, which is a critical parameter in drug development.[13] Some studies on quinazolinone derivatives have suggested that their mechanism of action may involve causing damage to the fungal cell membrane, leading to altered permeability and damage to organelles, as well as the inhibition of mycelial growth.[14][15] Further studies, such as time-kill assays and mechanistic investigations, are recommended to fully characterize the antifungal profile of promising lead compounds. The protocols described herein provide a standardized and reproducible framework for the initial screening and evaluation of novel quinazolinone-based antifungal agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel antifungal compounds using a HTS activity-selectivity assay [publica.fraunhofer.de]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. repositorio.unesp.br [repositorio.unesp.br]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pacificbiolabs.com [pacificbiolabs.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. discovery.researcher.life [discovery.researcher.life]
Application Notes and Protocols for Anti-inflammatory Testing of Quinazolinones using the Carrageenan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carrageenan-induced paw edema model is a classical and highly reproducible in vivo assay for screening the acute anti-inflammatory activity of novel compounds, including the promising class of quinazolinone derivatives.[1][2] This model is well-suited for the initial evaluation of non-steroidal anti-inflammatory drugs (NSAIDs) and other potential anti-inflammatory agents.[3] The subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response characterized by edema, hyperalgesia, and erythema.[1] This response allows for the evaluation of a compound's efficacy in mitigating these key signs of acute inflammation.
Quinazolinone derivatives have garnered significant interest due to their broad spectrum of pharmacological activities, including analgesic, antibacterial, and anti-inflammatory properties.[4] This document provides a detailed protocol for utilizing the carrageenan-induced paw edema model to assess the anti-inflammatory potential of novel quinazolinone compounds.
Mechanism of Carrageenan-Induced Inflammation
The inflammatory response induced by carrageenan is biphasic:
-
Early Phase (0–2.5 hours): This initial phase is characterized by the release of vasoactive amines such as histamine and serotonin, followed by bradykinin.[1][5] These mediators significantly increase vascular permeability, leading to the initial swelling.[1]
-
Late Phase (3–6 hours): This phase is primarily mediated by the overproduction of prostaglandins (PGE2), facilitated by the upregulation of cyclooxygenase-2 (COX-2).[1][6] It also involves the infiltration of neutrophils and the production of other inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[6]
Traditional NSAIDs, like indomethacin, primarily inhibit the late phase by blocking COX enzymes.[1] This model is therefore particularly useful for characterizing the efficacy of novel compounds, such as quinazolinones, that may act on these or alternative inflammatory pathways.
Signaling Pathway in Carrageenan-Induced Inflammation
The diagram below illustrates the key molecular and cellular events following the injection of carrageenan into the paw tissue.
Caption: Signaling pathway of carrageenan-induced inflammation.
Experimental Protocol
This protocol outlines the in vivo procedure for evaluating the anti-inflammatory effects of quinazolinone derivatives in a rat model.
Materials
-
Male Wistar rats (180-200 g) or Swiss albino mice (20-25 g).[7][8]
-
Test Quinazolinone Compound(s).
-
Reference Drug (e.g., Indomethacin, 10 mg/kg).[1]
-
Vehicle (e.g., 0.5% carboxymethyl cellulose or saline).[7]
-
Syringes and needles (26-30 gauge).
-
Animal balance.
Procedure
-
Animal Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle, with free access to food and water).[7]
-
Animal Grouping: Divide animals into experimental groups (n=6-8 per group).
-
Group I (Vehicle Control): Receives the vehicle only.
-
Group II (Positive Control): Receives the reference drug (e.g., Indomethacin, 10 mg/kg, p.o.).[1]
-
Group III-V (Test Groups): Receive the test quinazolinone compound at different doses (e.g., 10, 25, 50 mg/kg, p.o.).
-
-
Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer just before drug administration.[1]
-
Drug Administration: Administer the respective compounds (vehicle, reference drug, or test quinazolinone) via oral gavage (p.o.) or intraperitoneal injection (i.p.).[1][6] The timing of administration should be 30 to 60 minutes before the carrageenan injection, depending on the expected peak plasma concentration of the test compound.[2][10]
-
Induction of Edema: One hour after drug administration, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar surface of the right hind paw of each animal.[1][8]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at various time points after the carrageenan injection, typically at 1, 2, 3, 4, 5, and 6 hours.[1][6]
-
Euthanasia and Tissue Collection (Optional): At the end of the experiment (e.g., 4 to 6 hours post-carrageenan), animals can be euthanized. The inflamed paw tissue can be collected for further analysis, such as histopathology or measurement of inflammatory mediators (e.g., TNF-α, IL-1β, PGE2).[6][10]
Experimental Workflow
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
Data Presentation and Analysis
All quantitative data should be summarized into clearly structured tables for easy comparison.
Data Analysis
-
Calculate the increase in paw volume (edema):
-
ΔV = Vₜ - V₀
-
Where Vₜ is the paw volume at time 't' and V₀ is the initial paw volume.
-
-
Calculate the percentage inhibition of edema:
-
% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100
-
Where ΔV_control is the average increase in paw volume in the control group and ΔV_treated is the average increase in paw volume in the treated group.[7]
-
-
Statistical Analysis: Data should be expressed as the mean ± standard error of the mean (SEM). Statistical significance between groups can be determined using a one-way analysis of variance (ANOVA) followed by a post-hoc test such as Dunnett's test.[8] A p-value of less than 0.05 is typically considered statistically significant.[8][11]
Data Tables
Table 1: Effect of Quinazolinone Derivatives on Carrageenan-Induced Paw Edema in Rats (Mean Paw Volume in mL ± SEM)
| Treatment Group | Dose (mg/kg) | 0h | 1h | 2h | 3h | 4h | 5h | 6h |
| Vehicle Control | - | |||||||
| Positive Control (Indomethacin) | 10 | |||||||
| Quinazolinone A | 10 | |||||||
| Quinazolinone A | 25 | |||||||
| Quinazolinone A | 50 | |||||||
| Quinazolinone B | 10 | |||||||
| Quinazolinone B | 25 | |||||||
| Quinazolinone B | 50 |
Table 2: Percentage Inhibition of Paw Edema by Quinazolinone Derivatives
| Treatment Group | Dose (mg/kg) | 1h | 2h | 3h | 4h | 5h | 6h |
| Positive Control (Indomethacin) | 10 | ||||||
| Quinazolinone A | 10 | ||||||
| Quinazolinone A | 25 | ||||||
| Quinazolinone A | 50 | ||||||
| Quinazolinone B | 10 | ||||||
| Quinazolinone B | 25 | ||||||
| Quinazolinone B | 50 |
Interpretation of Results
A significant reduction in paw edema in the quinazolinone-treated groups compared to the vehicle control group indicates anti-inflammatory activity.[8] The time course of this inhibition can provide insights into the potential mechanism of action. Inhibition during the early phase may suggest an effect on histamine and serotonin release, while inhibition in the later phase points towards the inhibition of prostaglandin synthesis, similar to NSAIDs.[1] The dose-dependent nature of the anti-inflammatory effect should also be evaluated.
Conclusion
The carrageenan-induced paw edema model is a robust and effective method for the preclinical evaluation of the acute anti-inflammatory properties of novel quinazolinone compounds.[1][2] This protocol provides a detailed framework for conducting these assessments, from experimental design to data analysis and interpretation. The results obtained from this model can guide further mechanistic studies and the development of promising quinazolinone-based anti-inflammatory drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. phytopharmajournal.com [phytopharmajournal.com]
- 9. Anti-inflammatory activity of drugs using carrageenan induced paw-edema modelExperiment no 14 -converted | PDF [slideshare.net]
- 10. inotiv.com [inotiv.com]
- 11. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
Application Notes and Protocols: Hot-Plate Test for Analgesic Properties of 6,8-Dibromoquinazolin-4(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the hot-plate test to evaluate the analgesic properties of novel 6,8-dibromoquinazolin-4(3H)-one derivatives. The information is compiled to assist in the standardized assessment of the central analgesic effects of this class of compounds.
Introduction
The hot-plate test is a widely used and reliable method for assessing the central analgesic activity of pharmacological substances.[1] The test measures the reaction time of an animal to a thermal stimulus, specifically when placed on a heated surface. An increase in the latency to a nociceptive response, such as paw licking or jumping, is indicative of an analgesic effect.[2] Quinazolinone derivatives have been recognized for their diverse pharmacological activities, including anti-inflammatory and analgesic properties.[1][3] This document outlines the specific application of the hot-plate test for evaluating the analgesic potential of a series of this compound derivatives.
Data Presentation
The following table summarizes the quantitative data on the analgesic activity of selected this compound derivatives, as determined by the hot-plate test in rats. The data is presented as the percent change in reaction time at 1 and 2 hours post-administration.
| Compound ID | Percent Change in Reaction Time (1 hour) | Percent Change in Reaction Time (2 hours) |
| IIIh | 20.8% | 33.7% |
| IVf | 34.1% | 48.4% |
| Va | 30.3% | 34.8% |
| VIg | 27.3% | 32.0% |
| Indomethacin (Reference) | 22.5% | 32.4% |
Experimental Protocols
This section provides a detailed methodology for conducting the hot-plate test to assess the analgesic properties of this compound derivatives.
Animals
-
Species: Adult albino (Sprague-Dawley) rats of both sexes are suitable for this test.[1][4]
-
Housing: Animals should be housed in standard laboratory conditions with a 12-hour light/dark cycle and free access to food and water.
-
Acclimatization: Allow the animals to acclimatize to the laboratory environment for at least one week before the experiment.[5]
Apparatus
-
An electronically controlled hot-plate apparatus (e.g., Ugo Basile, Italy) capable of maintaining a constant temperature.[1]
-
A transparent glass cylinder to confine the animal to the heated surface of the plate.[2]
-
A stopwatch or an automated timer integrated with the hot-plate.
Procedure
-
Apparatus Setup: Set the temperature of the hot plate to 52°C (± 0.1°C).[1]
-
Animal Grouping: Divide the animals into experimental groups, with a minimum of six animals per group.[1] This includes a control group, a reference drug group, and groups for each of the test compounds.
-
Compound Administration:
-
Testing:
-
Sixty minutes after oral administration, place an animal on the hot plate and immediately start the timer.[1]
-
Observe the animal for nociceptive responses, which include licking of the hind paw or jumping.[2]
-
The time from placing the animal on the plate to the first sign of a nociceptive response is recorded as the reaction time (latency).
-
To prevent tissue damage, a cut-off time (e.g., 30 seconds) should be established. If the animal does not respond within this time, it should be removed from the hot plate, and the reaction time recorded as the cut-off time.[5]
-
-
Data Collection: Record the reaction time for each animal at 1 and 2 hours post-compound administration.
Data Analysis
The analgesic effect is quantified as the percent change in reaction time using the following formula:
% Change = [(Post-treatment Reaction Time - Pre-treatment Reaction Time) / Pre-treatment Reaction Time] x 100
Statistical analysis, such as one-way ANOVA followed by a post-hoc test, should be performed to determine the significance of the observed analgesic effects compared to the control group.[1]
Mandatory Visualizations
Experimental Workflow of the Hot-Plate Test
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. Hot plate test - Wikipedia [en.wikipedia.org]
- 3. Novel 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone derivatives of promising antiinflammatory and analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. maze.conductscience.com [maze.conductscience.com]
Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Quinazolinones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone scaffolds are a prominent class of heterocyclic compounds that have demonstrated a wide spectrum of pharmacological activities, including potent antimicrobial effects. As the threat of antimicrobial resistance continues to grow, the accurate and reproducible determination of the antimicrobial efficacy of novel compounds like quinazolinones is a critical step in the drug discovery and development pipeline. The Minimum Inhibitory Concentration (MIC) is a fundamental metric of a compound's potency, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[1]
These application notes provide a detailed protocol for determining the MIC of quinazolinone derivatives against clinically relevant bacteria. The primary method detailed is the broth microdilution assay, a widely accepted and standardized technique recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[2][3][4] This method is advantageous due to its simplicity, cost-effectiveness, and capacity to evaluate a wide range of compounds and microorganisms simultaneously.[5]
Core Principles of MIC Determination
The determination of MIC is based on challenging a standardized bacterial inoculum with a serial dilution of the antimicrobial agent. The most common methods are broth dilution and agar dilution.[6][7][8]
-
Broth Dilution: In this method, bacteria are inoculated into a liquid growth medium containing varying concentrations of the antimicrobial agent.[7][8] This is typically performed in a 96-well microtiter plate format for high-throughput screening.[7][8]
-
Agar Dilution: This technique involves incorporating different concentrations of the antimicrobial substance into a nutrient agar medium.[6][7][8] A standardized number of bacterial cells are then applied to the surface of the agar plate.[7][8]
This document will focus on the broth microdilution method as it is more commonly used for screening new chemical entities.
Experimental Workflow
The following diagram illustrates the general workflow for the determination of the MIC of quinazolinones using the broth microdilution method.
Caption: Workflow for MIC determination of quinazolinones.
Detailed Experimental Protocol: Broth Microdilution Method
This protocol is a general guideline and may require optimization based on the specific quinazolinone derivative and bacterial strains being tested.
Materials and Reagents
-
Quinazolinone derivative(s)
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (37°C)
-
Micropipettes and sterile tips
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Resazurin sodium salt (optional, for colorimetric reading)
Preparation of Quinazolinone Stock Solution
Due to the often-hydrophobic nature of quinazolinone derivatives, careful preparation of the stock solution is crucial to ensure accurate results.
-
Accurately weigh the quinazolinone powder.
-
Dissolve the compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL or as solubility allows). Ensure complete dissolution.
-
The final concentration of DMSO in the assay wells should not exceed 1% to avoid toxicity to the bacteria.
Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
Assay Procedure in 96-Well Plate
-
Add 100 µL of CAMHB to all wells of a sterile 96-well microtiter plate.
-
Add an appropriate volume of the quinazolinone stock solution to the first well of a row to achieve the desired starting concentration, and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.
-
Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and the desired final bacterial concentration of 5 x 10⁵ CFU/mL.
-
Controls:
-
Growth Control (GC): A well containing 100 µL of CAMHB and 100 µL of the bacterial inoculum (no compound).
-
Sterility Control (SC): A well containing 200 µL of CAMHB only (no bacteria, no compound).
-
Positive Control: A row with a known antibiotic (e.g., Ciprofloxacin) undergoing serial dilution.
-
Solvent Control: A well containing the highest concentration of DMSO used in the assay with the bacterial inoculum to ensure the solvent is not inhibiting bacterial growth.
-
Incubation
Incubate the microtiter plate at 37°C for 18-24 hours in ambient air.[7]
Reading and Interpretation of Results
-
The MIC is determined as the lowest concentration of the quinazolinone derivative that completely inhibits visible growth of the microorganism.[7]
-
Growth is indicated by the presence of turbidity or a bacterial pellet at the bottom of the well. The sterility control should be clear, and the growth control should be turbid.
-
For a more quantitative and less subjective reading, the optical density (OD) at 600 nm can be measured using a microplate reader.
-
Optionally, a growth indicator like resazurin can be added to the wells after incubation. A color change from blue to pink indicates bacterial growth.
Data Presentation
Summarize all quantitative MIC data into a clearly structured table for easy comparison.
| Compound | Test Organism | MIC (µg/mL) | Positive Control (Ciprofloxacin) MIC (µg/mL) |
| Quinazolinone A | S. aureus ATCC 29213 | ||
| Quinazolinone A | E. coli ATCC 25922 | ||
| Quinazolinone B | S. aureus ATCC 29213 | ||
| Quinazolinone B | E. coli ATCC 25922 | ||
| ... | ... |
Signaling Pathway Diagram
While a specific signaling pathway is not directly investigated in a standard MIC assay, a logical relationship diagram can illustrate the decision-making process based on the MIC results.
Caption: Decision tree based on MIC results.
Conclusion
This protocol provides a robust and standardized framework for determining the Minimum Inhibitory Concentration of novel quinazolinone derivatives. Adherence to these guidelines will ensure the generation of accurate and reproducible data, which is essential for the evaluation of new antimicrobial candidates and for making informed decisions in the drug development process.
References
- 1. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 2. EUCAST: MIC Determination [eucast.org]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Agar dilution - Wikipedia [en.wikipedia.org]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
Application of 6,8-dibromoquinazolin-4(3H)-one in Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties. The 6,8-dibromoquinazolin-4(3H)-one scaffold, in particular, has been identified as a promising pharmacophore for the development of novel antineoplastic agents. Studies on derivatives of this core structure have demonstrated significant cytotoxic effects against various cancer cell lines, with a notable efficacy in breast cancer models such as the MCF-7 cell line.
These application notes provide a comprehensive overview of the use of this compound and its derivatives in cancer cell line research. This document details their mechanism of action, focusing on the induction of apoptosis, and outlines protocols for key experimental procedures to evaluate their anticancer potential.
Mechanism of Action
Derivatives of this compound have been shown to exert their anticancer effects primarily through the induction of apoptosis, or programmed cell death. Apoptosis is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis by these compounds in cancer cells makes them attractive candidates for therapeutic development.
The apoptotic process can be initiated through two main pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Both pathways converge on the activation of a cascade of cysteine-aspartic proteases known as caspases, which are the executioners of apoptosis.
While the precise signaling pathways targeted by the parent compound this compound are still under investigation, studies on its derivatives suggest potential involvement of key regulatory pathways in cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.
Data Presentation: Cytotoxicity of this compound Derivatives
The cytotoxic potential of several derivatives of 6,8-dibromo-4(3H)-quinazolinone has been evaluated against the human breast adenocarcinoma cell line, MCF-7. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population, are summarized in the table below. These values provide a quantitative measure of the compounds' anticancer activity.
| Compound ID | Cell Line | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |
| XIIIb | MCF-7 | 1.7 | Doxorubicin | 29.6 |
| IX | MCF-7 | 1.8 | Doxorubicin | 29.6 |
| XIVd | MCF-7 | 1.83 | Doxorubicin | 29.6 |
| XIVb | MCF-7 | 5.4 | Doxorubicin | 29.6 |
| XIVe | MCF-7 | 6.84 | Doxorubicin | 29.6 |
| XIIIa | MCF-7 | 10.8 | Doxorubicin | 29.6 |
| XIVc | MCF-7 | 13.9 | Doxorubicin | 29.6 |
| XVc | MCF-7 | 15.7 | Doxorubicin | 29.6 |
| XIVa | MCF-7 | 29.6 | Doxorubicin | 29.6 |
Data sourced from a study by Ahmed MF, et al. (2013) demonstrating the potent cytotoxic effects of novel 6,8-dibromo-4(3H)quinazolinone derivatives.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide researchers in the evaluation of this compound and its derivatives.
Cell Culture of MCF-7 Cells
MCF-7 is an adherent human breast adenocarcinoma cell line that is estrogen receptor (ER) positive.
Materials:
-
MCF-7 cell line (ATCC HTB-22)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL bovine insulin.
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks (T-75)
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Maintain MCF-7 cells in T-75 flasks with supplemented DMEM.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
When cells reach 80-90% confluency, subculture them.
-
To passage, aspirate the medium and wash the cells once with PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA and incubate for 5-10 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 7-8 mL of complete growth medium.
-
Centrifuge the cell suspension at 1000 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh medium.
-
Seed the cells into new flasks at the desired density.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MCF-7 cells
-
96-well plates
-
This compound or its derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Protocol:
-
Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., in a range of 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
MCF-7 cells
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed MCF-7 cells in 6-well plates and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as the Bcl-2 family proteins (Bax and Bcl-2) and caspases.
Materials:
-
MCF-7 cells
-
Test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Treat MCF-7 cells with the test compound as described for the apoptosis assay.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow of this compound studies.
Caption: Intrinsic pathway of apoptosis.
Caption: Western blotting workflow diagram.
References
Application Notes and Protocols: The 6,8-dibromoquinazolin-4(3H)-one Scaffold in Drug Design
For Researchers, Scientists, and Drug Development Professionals
The 6,8-dibromoquinazolin-4(3H)-one core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design and synthesis of a diverse range of biologically active compounds. Its rigid, bicyclic structure, coupled with the strategic placement of bromine atoms, provides a unique framework for developing potent and selective therapeutic agents. These application notes provide an overview of the key therapeutic areas where this scaffold has shown promise and offer detailed protocols for the synthesis and evaluation of its derivatives.
Therapeutic Applications
Derivatives of this compound have demonstrated significant potential across multiple therapeutic domains:
-
Anticancer Agents: This is one of the most explored applications. Numerous derivatives have exhibited potent cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7).[1][2][3] The mechanism of action often involves the induction of apoptosis.[3] The quinazolinone scaffold is a known pharmacophore for inhibitors of key signaling proteins in cancer, such as epidermal growth factor receptor (EGFR) and other tyrosine kinases.[4][5][6]
-
Antimicrobial Agents: The scaffold has been successfully utilized to develop compounds with significant antibacterial and antifungal properties.[7] Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans and Aspergillus flavus.[7]
-
Anti-inflammatory and Analgesic Agents: Certain synthesized derivatives of this compound have shown promising anti-inflammatory and analgesic properties, suggesting their potential in treating inflammatory conditions and pain.[8][9]
Data Presentation: Quantitative Bioactivity
The following tables summarize the reported quantitative data for various this compound derivatives, showcasing their potential in different therapeutic areas.
Table 1: Anticancer Activity of 6,8-dibromo-4(3H)quinazolinone Derivatives against MCF-7 Breast Cancer Cell Line
| Compound ID | IC50 (µg/mL) | Reference |
| XIIIb | 1.7 | [1][2][3] |
| IX | 1.8 | [1][2][3] |
| XIVd | 1.83 | [1][2][3] |
| XIVb | 5.4 | [1][2] |
| XIVe | 6.84 | [1] |
| XIIIa | 10.8 | [1] |
| XIVc | 13.9 | [1] |
| XVc | 15.7 | [1] |
| XIVa | 29.6 | [1] |
Table 2: Antimicrobial Activity of Selected 6,8-dibromo-4(3H)quinazolinone Derivatives (MIC in µg/mL)
| Compound ID | E. coli | S. typhimurium | L. monocytogenes | S. aureus | P. aeruginosa | B. cereus | C. albicans | A. flavus | Reference |
| VIIa | 1.56 | 3.125 | 1.56 | 25 | 25 | 25 | - | - | [7] |
| VIIc | - | - | - | - | - | - | 0.78 | 0.097 | [7] |
Experimental Protocols
Protocol 1: General Synthesis of 2,3-Disubstituted-6,8-dibromoquinazolin-4(3H)-ones
This protocol outlines a general method for the synthesis of various quinazolinone derivatives, which can be adapted based on the desired substitutions. The synthesis often starts from 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one.[8]
Workflow for Synthesis of this compound Derivatives
Caption: Synthetic workflow for this compound derivatives.
Materials:
-
6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one (I)
-
p-Aminoacetophenone
-
Appropriate aromatic aldehydes
-
Anhydrous ammonium acetate
-
Ethyl cyanoacetate or malononitrile
-
Ethanol, n-butanol
-
Sodium hydroxide
-
Hydrazine hydrate
-
Urea/Thiourea
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
Solvent system for TLC (e.g., chloroform:petroleum ether:methanol 7:4:1 v/v/v)[8]
Procedure:
-
Synthesis of 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone (II):
-
Synthesis of Pyridine-2(1H)-one Derivatives (IIIa-h):
-
A one-pot reaction is carried out by refluxing a mixture of the ketone II, an appropriate aromatic aldehyde, and ethyl cyanoacetate in the presence of anhydrous ammonium acetate in n-butanol.[8]
-
-
Synthesis of Chalcones (VIa-h):
-
Claisen-Schmidt condensation of ketone II with various aromatic aldehydes is performed in the presence of sodium hydroxide to afford the corresponding chalcone derivatives.[8]
-
-
Synthesis of Further Heterocyclic Derivatives (e.g., Pyrazolines VII):
-
The synthesized chalcones (VI) can be further cyclized. For example, refluxing with hydrazine hydrate in ethanol yields the corresponding pyrazoline derivatives.[9]
-
Purification and Characterization:
-
Crude products are purified by recrystallization from appropriate solvents (e.g., ethanol).
-
Purity is checked by TLC.
-
Structures are confirmed using spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass spectroscopy).
Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol describes the determination of the cytotoxic effects of the synthesized compounds against a cancer cell line (e.g., MCF-7).
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT assay for cytotoxicity testing.
Materials:
-
Human breast carcinoma cell line (MCF-7)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight in a humidified incubator.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in DMSO and diluted with medium). A control group receives only the vehicle (DMSO). Doxorubicin can be used as a positive control.[1]
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the compound concentration against the cell viability.
Protocol 3: Antimicrobial Susceptibility Testing
This protocol outlines two common methods for assessing the antimicrobial activity of the synthesized compounds.
A. Paper Disc Diffusion Technique
-
Media Preparation: Prepare nutrient agar plates for bacteria and Sabouraud dextrose agar plates for fungi.
-
Inoculation: A standardized inoculum of the test microorganism is uniformly swabbed onto the surface of the agar plate.
-
Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound and placed on the inoculated agar surface.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. A larger zone indicates greater antimicrobial activity.
B. Agar Streak Dilution Method (for MIC Determination)
-
Compound Dilution Series: A series of twofold dilutions of the test compound is prepared in molten agar.
-
Plate Preparation: The agar containing the different concentrations of the compound is poured into Petri dishes and allowed to solidify.
-
Streaking: A loopful of the standardized microbial suspension is streaked onto the surface of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[7]
Potential Signaling Pathways and Mechanisms
The quinazolinone scaffold is known to interact with various biological targets. For anticancer derivatives, a key mechanism is the inhibition of protein kinases involved in cell proliferation and survival.
Potential Kinase Inhibition Signaling Pathway
Caption: Hypothesized inhibition of the EGFR signaling pathway.
This diagram illustrates how this compound derivatives may exert their anticancer effects by inhibiting receptor tyrosine kinases like EGFR, thereby blocking downstream signaling cascades such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for cancer cell proliferation and survival.[4][5]
These notes and protocols provide a foundational guide for researchers interested in exploring the therapeutic potential of the this compound scaffold. The versatility of this core structure, combined with the detailed methodologies provided, should facilitate the design and discovery of novel drug candidates.
References
- 1. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ptfarm.pl [ptfarm.pl]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,8-dibromoquinazolin-4(3H)-one
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6,8-dibromoquinazolin-4(3H)-one. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Low or No Product Yield
Question: I am getting a very low yield or no desired this compound product. What are the possible causes and how can I troubleshoot this?
Answer: Low or no yield is a common issue in the synthesis of quinazolinones. Several factors can contribute to this problem. A systematic evaluation of your experimental setup is crucial to identify the root cause.
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or increasing the temperature. Microwave irradiation can sometimes accelerate the reaction and improve yields.[1]
-
-
Suboptimal Reaction Temperature: The temperature might be too low for the reaction to proceed efficiently or too high, leading to degradation.
-
Solution: The optimal temperature can vary depending on the specific protocol. For the Niementowski reaction, temperatures are often in the range of 130-150°C.[2] If you suspect degradation, try running the reaction at a slightly lower temperature for a longer duration.
-
-
Poor Quality of Starting Materials: Impurities in the 3,5-dibromoanthranilic acid or other reagents can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials. Recrystallize the 3,5-dibromoanthranilic acid if necessary. Use freshly opened or properly stored reagents.
-
-
Inadequate Solvent: The choice of solvent can significantly influence the reaction outcome.
-
Formation of Stable Intermediates: The intermediate benzoxazinone may be stable under the reaction conditions and not readily convert to the final product.
-
Solution: If you isolate the intermediate, you can try reacting it with the amine source in a separate step under different conditions, such as a different solvent or at a higher temperature.
-
2. Presence of Impurities and Side Products
Question: My final product is impure, and I am having difficulty with purification. What are the likely side products, and how can I minimize them?
Answer: The formation of side products can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to minimizing them.
Potential Side Reactions and Byproducts:
-
Unreacted Starting Materials: As mentioned above, incomplete reactions will leave starting materials in your crude product.
-
Formation of Poly-substituted Products: Under harsh conditions, further reactions on the quinazolinone ring are possible, though less common for this specific synthesis.
-
Hydrolysis of the Product: The quinazolinone ring can be susceptible to hydrolysis, especially in the presence of strong acids or bases at elevated temperatures, leading to ring-opening.
-
Solution: Maintain neutral or slightly acidic/basic conditions as required by the specific protocol and avoid excessive temperatures during workup.
-
-
Decarboxylation of Anthranilic Acid: At high temperatures, the starting 3,5-dibromoanthranilic acid can decarboxylate, leading to the formation of 1,3-dibromoaniline, which will not participate in the desired reaction.
-
Solution: Avoid unnecessarily high reaction temperatures and prolonged reaction times.
-
Purification Tips:
-
Recrystallization: If the product is a solid, recrystallization is often an effective method for purification. Solvents like ethanol, dimethylformamide (DMF), or acetic acid can be good choices.[3]
-
Column Chromatography: For complex mixtures or if recrystallization is ineffective, column chromatography on silica gel is a standard purification technique. A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a polar solvent (like ethyl acetate) is typically used.
Data Presentation
Table 1: Impact of Reaction Conditions on the Yield of Substituted Quinazolinones
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl 3,5-dibromoanthranilate | Acetic anhydride | Ethanol | Reflux | 2 | 95 (benzoxazinone intermediate) | [3] |
| 6,8-dibromo-2-methyl-4H-benzo[d][5][6]oxazin-4-one | Hydrazine hydrate | Ethanol | Reflux | 3 | 93 | [3] |
| 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one | p-aminoacetophenone | None (fusion) | 150 | 2 | 85 | [6] |
| 5-bromoanthranilic acid | o-aminobenzoyl chloride | Pyridine | Room Temp | 0.5 | 75 (benzoxazinone intermediate) | [7] |
| 6-bromo-2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one | Hydrazine hydrate | None | 120-130 | 3 | 75 | [7] |
| Anthranilic acid | Formamide | None | 130-135 | 2 | 96 |
Note: Yields are for the specific substituted products mentioned in the references and may vary for the synthesis of the unsubstituted this compound.
Experimental Protocols
Protocol 1: Synthesis of 6,8-dibromo-2-methyl-3-aminoquinazolin-4(3H)-one [3]
This protocol involves a two-step synthesis starting from methyl 3,5-dibromoanthranilate.
Step 1: Synthesis of 6,8-dibromo-2-methyl-4H-benzo[d][5][6]oxazin-4-one
-
In a round-bottom flask, a mixture of methyl 3,5-dibromoanthranilate (3.09 g, 0.01 mol) and acetic anhydride (1.02 g, 0.01 mol) in 30 mL of ethanol is prepared.
-
The reaction mixture is heated under reflux with stirring for 2 hours. The progress of the reaction is monitored by TLC.
-
After the reaction is complete, the ethanol is removed under reduced pressure.
-
The crude mixture is poured into 50 mL of ice-cold water.
-
The resulting solid is filtered, washed with water, and dried to yield 6,8-dibromo-2-methyl-4H-benzo[d][5][6]oxazin-4-one.
Step 2: Synthesis of 6,8-dibromo-2-methyl-3-aminoquinazolin-4(3H)-one
-
A mixture of 6,8-dibromo-2-methyl-4H-benzo[d][5][6]oxazin-4-one (1.59 g, 0.005 mol) and hydrazine hydrate (0.93 g, 0.01 mol) in 30 mL of ethanol is heated under reflux with stirring for 3 hours.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The precipitated white solid is filtered, washed three times with 20 mL of distilled water.
-
The product is dried and can be recrystallized from dimethylformamide (DMF) to give pure 3-amino-6,8-dibromo-2-methylquinazolin-4(3H)-one.
Protocol 2: One-Pot Synthesis of 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone [6]
This protocol describes a fusion reaction for the synthesis of a substituted derivative. A similar approach could be adapted for the unsubstituted parent compound using 3,5-dibromoanthranilic acid and formamide.
-
In a suitable reaction vessel, 6,8-dibromo-2-phenyl-4H-3,1-benzoxazin-4-one (3.8 g, 0.01 mol) and p-aminoacetophenone (1.35 g, 0.01 mol) are mixed.
-
The mixture is heated on a sand bath at 150°C for 2 hours.
-
After cooling, the solid product is collected and can be recrystallized to obtain pure 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone.
Visualizations
Caption: General experimental workflow for the two-step synthesis of this compound.
References
- 1. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 2. ijprajournal.com [ijprajournal.com]
- 3. ijstr.org [ijstr.org]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Ambroxol hydrochloride impurity B trans-4-(6,8-dibromo-tetrahydroquinazoline cyclohexanol) hydrochloride - Hengyuan Fine Chemical [hyfinechemical.com]
Technical Support Center: Optimizing Quinazolinone Derivative Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinazolinone derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a low yield or no formation of the desired quinazolinone derivative. What are the common causes and how can I troubleshoot this?
Answer: Low or no yield is a frequent challenge in quinazolinone synthesis. A systematic approach to evaluating your experimental parameters is key to identifying and resolving the issue.
Possible Causes & Troubleshooting Steps:
-
Poor Quality of Starting Materials: Impurities in reactants such as 2-aminobenzamides, anthranilic acid, or aldehydes can lead to undesirable side reactions and significantly lower the yield of the target compound.[1]
-
Solution: Verify the purity of your starting materials using techniques like NMR, GC-MS, or by checking the melting point. If necessary, purify the starting materials before use. For instance, liquid aldehydes can be distilled under reduced pressure, and solid aldehydes can be recrystallized from an appropriate solvent like ethanol or hexanes.[1]
-
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters that can dramatically influence the outcome of the synthesis.[2][3]
-
Solution:
-
Temperature Screening: Set up small-scale reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) to determine the optimal condition for your specific substrates.[1] Some reactions may require significant heating to overcome the activation energy barrier.[1]
-
Time Optimization: Monitor the reaction progress regularly using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the point of maximum product formation and avoid potential degradation over extended reaction times.
-
Solvent Screening: The polarity and boiling point of the solvent can affect reactant solubility, reaction rate, and the stability of intermediates.[1] Conduct the reaction in a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to find the most suitable one for your synthesis.[1] Polar aprotic solvents like DMSO and DMF are often effective.[4]
-
-
-
Inactive or Poisoned Catalyst: In catalyzed reactions, the efficiency of the catalyst is paramount.
-
Solution: Use a fresh batch of the catalyst and ensure it has been stored correctly. Catalyst deactivation can occur due to impurities in the starting materials or solvent.[2] Consider optimizing the catalyst loading.
-
-
Moisture Sensitivity: Some reagents and intermediates involved in quinazolinone synthesis can be sensitive to moisture, which can quench reactants or catalyze unwanted side reactions.[1]
-
Solution: Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) if any of the reagents are known to be moisture-sensitive. Use anhydrous solvents.
-
Issue 2: Formation of Side Products and Purification Challenges
Question: My reaction is producing a significant amount of side products, making the purification of my target quinazolinone difficult. What are common side products and how can I minimize their formation and improve purification?
Answer: The formation of side products is a common hurdle. Identifying these byproducts is the first step toward optimizing the reaction to minimize their formation and streamline the purification process.
Common Side Products and Solutions:
-
Unreacted Starting Materials: This indicates an incomplete reaction.
-
Solution: Extend the reaction time or increase the reaction temperature after confirming the presence of starting materials by co-spotting on a TLC plate.[4]
-
-
Acyclic Intermediates: Incomplete cyclization can lead to the presence of open-chain intermediates, such as N-acylanthranilamide.[2]
-
Solution: Promote the cyclization step by increasing the reaction temperature or by adding a dehydrating agent.[4]
-
-
Hydrolysis Products: The presence of water in the reaction mixture can lead to the hydrolysis of intermediates or the final product.
-
Solution: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere.
-
Purification Troubleshooting:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product Precipitation/Crystallization Issues | Incorrect recrystallization solvent; solution cooled too quickly. | Select a suitable solvent or solvent mixture for recrystallization (high solubility at high temperature, low solubility at low temperature). Allow the solution to cool slowly to promote the formation of pure crystals.[1] |
| Loss on Silica Gel Column | Irreversible adsorption of the product to the silica gel. | Deactivate the silica gel with a small amount of a base like triethylamine in the eluent, or consider using a different stationary phase like alumina. |
| Poor Separation of Compounds (Overlapping Bands) | Inappropriate solvent system; column overloading; improperly packed column. | Optimize the eluent system using TLC. A shallower gradient or isocratic elution may improve separation. Ensure the column is not overloaded and is packed correctly to avoid channeling.[5] |
| Product Fails to Crystallize | Solution is too dilute; unsuitable solvent. | Try to concentrate the solution by slowly evaporating some of the solvent. Scratching the inside of the flask or adding a seed crystal can help induce crystallization. Consider changing the solvent or using a co-solvent system.[5] |
Experimental Protocols
Protocol 1: Synthesis of 2-Substituted Quinazolin-4(3H)-ones via Condensation of 2-Aminobenzamide and Aldehydes
This protocol is adapted from a method utilizing 2-aminobenzamide and various aldehydes in dimethyl sulfoxide (DMSO).[4]
Reaction Setup:
-
In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and the desired aldehyde (1 equivalent) in DMSO.
-
Heat the reaction mixture with stirring. The optimal temperature and time will vary depending on the specific substrates and should be determined by TLC monitoring.[4]
Work-up and Purification:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice water to precipitate the crude product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[4]
Protocol 2: Two-Step Synthesis of 2-Methyl-4(3H)-quinazolinone via a Benzoxazinone Intermediate
This protocol is based on a microwave-assisted synthesis from anthranilic acid.[4][6]
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
Reaction Setup: In a microwave-safe vessel, mix anthranilic acid and acetic anhydride.[4][6]
-
Reaction Conditions: Heat the neat mixture using microwave irradiation. Optimize the time and power to maximize the yield of the benzoxazinone intermediate.[4]
-
Work-up: After cooling, the crude product can be extracted with a suitable solvent like dry n-heptane.[6]
Step 2: Synthesis of 2-Methyl-4(3H)-quinazolinone
-
Reaction Setup: The crude 2-methyl-4H-3,1-benzoxazin-4-one is reacted with an ammonia source (e.g., ammonium acetate) or a primary amine to yield the corresponding quinazolinone.
-
Reaction Conditions: The reaction conditions (solvent, temperature, and time) will depend on the specific amine used and should be optimized accordingly.
-
Purification: The final product can be purified by recrystallization or column chromatography.
Optimized Reaction Conditions Data:
The following table summarizes the optimization of reaction conditions for the synthesis of 4-methylquinazoline from 2-aminoacetophenone and formamide, highlighting the impact of various parameters on the final yield.[7]
| Catalyst | Molar Ratio (2-aminoacetophenone:Catalyst) | Weight Ratio (2-aminoacetophenone:formamide) | Temperature (°C) | Time (h) | Yield (%) |
| BF3-Et2O | 1:0.5 | 1:52 | 150 | 6 | 86 |
| ZnCl2 | 1:0.5 | 1:52 | 150 | 6 | 75 |
| FeCl3 | 1:0.5 | 1:52 | 150 | 6 | 68 |
| No Catalyst | - | 1:52 | 150 | 6 | 42 |
Visualizations
Experimental and Purification Workflow
Caption: A generalized workflow for the synthesis and purification of quinazolinone derivatives.
Signaling Pathways Targeted by Quinazolinone Derivatives
Quinazolinone derivatives have been extensively studied for their potential as therapeutic agents, particularly in cancer and inflammatory diseases. They often exert their effects by inhibiting key signaling pathways involved in cell proliferation, survival, and inflammation.
1. EGFR Signaling Pathway Inhibition
Many quinazolinone-based drugs, such as gefitinib and erlotinib, are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in various cancers.[2][6][8]
Caption: Quinazolinone derivatives can inhibit the EGFR signaling pathway, blocking downstream effects.
2. PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is crucial for regulating cell growth and survival, and its dysregulation is common in cancer. Certain quinazolinone derivatives have been developed as inhibitors of this pathway.[7][9][10][11]
Caption: Quinazolinone derivatives can act as inhibitors of the PI3K/Akt/mTOR signaling cascade.
3. NF-κB Signaling Pathway Inhibition
The NF-κB pathway is a key regulator of inflammation. Some quinazoline derivatives have been identified as potent inhibitors of NF-κB activation, suggesting their potential as anti-inflammatory agents.[5][12][13]
Caption: Quinazolinone derivatives can inhibit the NF-κB signaling pathway, reducing inflammation.
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of (4-Phenylamino)quinazoline Alkylthiourea Derivatives as Novel NF-κB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Discovery of quinazolines as a novel structural class of potent inhibitors of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and evaluation of quinazolinone derivatives as inhibitors of NF-kappaB, AP-1 mediated transcription and eIF-4E mediated translational activation: inhibitors of multi-pathways involve in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of 4(3H)-quinazolinones
This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4(3H)-quinazolinones. The content is structured in a question-and-answer format to address specific challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am experiencing a very low yield or complete failure of my 4(3H)-quinazolinone synthesis. What are the common causes?
A1: Low or no yield is a frequent issue in 4(3H)-quinazolinone synthesis and can be attributed to several factors. A systematic evaluation of your experimental setup is key to pinpointing the cause. Common culprits include:
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical. Classical methods like the Niementowski reaction often require high temperatures (above 130°C) to proceed effectively.[1] Conversely, insufficient temperature or short reaction times can lead to incomplete conversion of intermediates.[1] It is crucial to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Poor Quality of Starting Materials: Impurities in reactants, such as anthranilic acid or the corresponding amine, can lead to unwanted side reactions and a significant reduction in the yield of the desired product.
-
Presence of Water: Many steps in quinazolinone synthesis are sensitive to moisture. The presence of water can lead to the hydrolysis of key intermediates, such as the benzoxazinone ring, which is a common precursor.[1] Using anhydrous solvents and reagents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon), can mitigate this issue.[1]
-
Inadequate Mixing: Poor solubility of reactants can lead to an incomplete reaction. Choosing a solvent in which all reactants are soluble at the reaction temperature is crucial for maximizing yield.[1]
Q2: I have isolated a significant amount of a high-melting point solid that is not my desired product. What could this side product be?
A2: Several common side reactions can lead to the formation of undesired byproducts. Based on your starting materials, consider the following possibilities:
-
2,4(1H,3H)-Quinazolinedione: This byproduct can form if you are using formamide in your synthesis (e.g., Niementowski reaction). It arises from urea impurities in the formamide or from the thermal degradation of formamide into ammonia and carbon dioxide, which then react with anthranilic acid.[2]
-
2-(4-oxoquinazolin-3(4H)-yl)benzoic acid (Dimer): This is a dimeric byproduct resulting from the self-condensation of anthranilic acid.[2] In this reaction, a molecule of already formed 4(3H)-quinazolinone reacts with another molecule of anthranilic acid.
-
N-acylanthranilic acid: If you are using a two-step procedure involving a benzoxazinone intermediate, incomplete cyclization or hydrolysis of the benzoxazinone can result in the isolation of the N-acylanthranilic acid precursor.[3][4]
-
Polymeric Materials: High reaction temperatures can sometimes lead to the formation of insoluble, high molecular weight polymeric byproducts.[2]
Q3: My reaction starting from anthranilic acid and formamide (Niementowski reaction) is not working well. How can I troubleshoot it?
A3: The Niementowski reaction is sensitive to reaction conditions. Here are some troubleshooting steps:
-
Temperature Control: High temperatures (often above 130°C) are typically required.[1] However, excessively high temperatures (above 180°C) can cause formamide to decompose into ammonia and carbon monoxide, leading to byproduct formation.[2] Careful optimization of the reaction temperature is crucial.
-
Formamide Quality: Use high-purity formamide to minimize the formation of 2,4(1H,3H)-quinazolinedione from urea impurities.[2]
-
Decarboxylation of Anthranilic Acid: A significant side reaction at elevated temperatures is the decarboxylation of anthranilic acid (melting point ~145°C) to aniline, which can then undergo other reactions, reducing your yield.[2] Running the reaction at the lowest effective temperature can help minimize this.
Q4: I am using the benzoxazinone intermediate method. What are the critical parameters to control?
A4: The key to this method is the successful formation and subsequent reaction of the 2-substituted-4H-3,1-benzoxazin-4-one intermediate.
-
Formation of Benzoxazinone: This step is typically achieved by reacting anthranilic acid with an acid anhydride (like acetic anhydride) or an acyl chloride.[5][6] Ensure the complete removal of water to drive the cyclization.
-
Hydrolysis of Benzoxazinone: The benzoxazinone ring is susceptible to hydrolysis, which will revert it to the corresponding N-acylanthranilic acid.[1] Therefore, it is critical to use anhydrous conditions for the subsequent reaction with an amine.
-
Purity of the Intermediate: Isolating and purifying the benzoxazinone intermediate before reacting it with the amine can often lead to a cleaner reaction and higher yields of the final 4(3H)-quinazolinone.
Data Presentation
The choice of synthetic method can significantly impact reaction time and yield. Microwave-assisted synthesis has emerged as a highly efficient alternative to conventional heating.
| Parameter | Conventional Synthesis (Reflux) | Microwave-Assisted Synthesis |
| Product | 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one |
| Reaction Time | 10 hours | 5 minutes |
| Yield (%) | 79% | 87% |
| Energy Source | Conventional Heating | 800 Watts Microwave |
| Reference | [7] | [7] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-ones via a Benzoxazinone Intermediate
This method proceeds in two steps.
Step 1: Synthesis of 2-Methyl-4H-3,1-benzoxazin-4-one
-
A mixture of anthranilic acid and acetic anhydride is heated under reflux.[3]
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the excess acetic anhydride and acetic acid formed are removed under reduced pressure to yield the crude 2-methyl-4H-3,1-benzoxazin-4-one, which can be used in the next step with or without further purification.
Step 2: Synthesis of 2-Methyl-3-substituted-quinazolin-4(3H)-one
-
The 2-methyl-4H-3,1-benzoxazin-4-one intermediate is dissolved in a suitable solvent (e.g., a deep eutectic solvent composed of choline chloride and urea).[7]
-
The desired primary amine (e.g., aniline or benzylamine) is added to the solution.[6]
-
The reaction mixture is stirred and heated (e.g., at 80°C) until the reaction is complete as monitored by TLC.[7]
-
The product is typically isolated by precipitation with water and then purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Microwave-Assisted One-Pot Synthesis of 3-Substituted-quinazolin-4(3H)-ones
This protocol describes a one-pot, three-component reaction.[7]
-
In a microwave-safe reaction vessel, combine anthranilic acid (1 equivalent), trimethyl orthoformate (1.2 equivalents), and the desired substituted amine (1.2 equivalents) in ethanol.
-
Seal the vessel and subject the reaction mixture to microwave irradiation at 120°C for 30 minutes.[7]
-
After the reaction is complete, cool the mixture and pour it over crushed ice.
-
Collect the precipitated crude product by filtration.
-
Purify the final product by recrystallization from ethanol.[7]
Visualization of Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields in 4(3H)-quinazolinone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. uomosul.edu.iq [uomosul.edu.iq]
- 4. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Brominated Heterocyclic Compounds
Welcome to the technical support center for the purification of brominated heterocyclic compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these important synthetic intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in purifying brominated heterocyclic compounds?
A1: Researchers often face several key challenges during the purification of brominated heterocyclic compounds. These include:
-
Co-elution of the product with starting materials or byproducts: Due to similar polarities, the brominated heterocycle and its unbrominated precursor or related impurities can be difficult to separate using chromatographic methods.[1]
-
Compound instability: Brominated heterocycles can be sensitive to the purification conditions. Degradation on silica gel is a common issue, potentially leading to lower yields and the formation of new impurities.[2][3] The acidic nature of silica can sometimes cause decomposition of sensitive compounds.[4]
-
Debromination: The carbon-bromine bond can be labile under certain conditions, leading to the loss of the bromine atom and the formation of the corresponding debrominated impurity.[5][6]
-
Poor solubility: Some brominated heterocyclic compounds exhibit poor solubility in common chromatographic solvents or recrystallization solvents, making purification challenging.[2]
-
Peak tailing in HPLC: Nitrogen-containing heterocycles, in particular, can interact with residual silanol groups on silica-based HPLC columns, leading to asymmetric peak shapes and poor resolution.[7][8][9][10]
Q2: How can I avoid the co-elution of my brominated product with the starting material?
A2: Co-elution is a frequent problem when the polarity difference between your product and impurities is small. Here are several strategies to improve separation:
-
Optimize your solvent system in column chromatography: Experiment with different solvent systems. Sometimes, switching one of the solvents in your eluent (e.g., from ethyl acetate to diethyl ether or dichloromethane) can alter the selectivity and improve separation.[1] Running a shallow gradient elution can also enhance resolution compared to an isocratic method.[4]
-
Dry loading: Instead of loading your sample dissolved in a small amount of solvent, try adsorbing it onto a small amount of silica gel and loading it as a dry powder. This can lead to sharper bands and better separation.[1][5]
-
Consider a different stationary phase: If silica gel fails to provide adequate separation, consider using other stationary phases like alumina (basic or neutral) or florisil, especially if your compound is acid-sensitive.[2][4]
-
Preparative HPLC: For very challenging separations, preparative HPLC often provides superior resolution compared to flash column chromatography.[11][12]
Q3: My brominated compound seems to be degrading on the silica gel column. What can I do?
A3: Degradation on silica gel is a significant concern for certain sensitive compounds.[2][3] Here’s how you can mitigate this issue:
-
Deactivate the silica gel: The acidic nature of silica gel can be neutralized by pre-treating the column. You can flush the column with a solvent mixture containing a small amount of a base, such as 1-3% triethylamine, before loading your sample.[4]
-
Use an alternative stationary phase: As mentioned before, alumina or florisil are less acidic alternatives to silica gel and may be more suitable for acid-sensitive compounds.[2][4]
-
Minimize contact time: Run the column as quickly as possible without sacrificing separation to reduce the time your compound is in contact with the silica.
-
Recrystallization: If your compound is a solid, recrystallization is an excellent alternative purification method that avoids the use of silica gel altogether.
Q4: I am observing significant peak tailing for my nitrogen-containing brominated heterocycle in reversed-phase HPLC. How can I improve the peak shape?
A4: Peak tailing for basic, nitrogen-containing compounds is often caused by secondary interactions with acidic silanol groups on the surface of the silica-based stationary phase.[7][8][9][10] To address this:
-
Adjust the mobile phase pH: Operating the mobile phase at a low pH (e.g., 2-3) will protonate the basic analyte and suppress the ionization of silanol groups, minimizing these unwanted interactions.[10]
-
Use a buffer: Incorporating a buffer in your mobile phase helps to maintain a constant pH and can improve peak shape.[10]
-
Employ an end-capped column: Modern HPLC columns are often "end-capped," meaning the residual silanol groups are chemically modified to reduce their activity. Using such a column can significantly improve the peak shape for basic compounds.[10]
-
Add a competing base: Adding a small amount of a competing base, like triethylamine, to the mobile phase can also help to mask the active silanol sites and reduce peak tailing.
Troubleshooting Guides
Column Chromatography
Problem: Poor separation or co-elution of spots.
| Possible Cause | Solution |
| Inappropriate solvent system | Perform a thorough TLC analysis with various solvent mixtures to find an eluent that provides good separation (target Rf of 0.2-0.3 for the desired compound).[4] Consider using a different combination of solvents to alter selectivity.[1] |
| Column overloading | Use an appropriate amount of silica gel for the amount of crude product (typically a 30:1 to 100:1 ratio of silica to crude material). |
| Improper column packing | Ensure the silica gel is packed uniformly without any cracks or channels. Wet packing is generally preferred over dry packing for better resolution. |
| Sample loaded in a too-polar solvent | Dissolve the sample in the minimum amount of the eluent or a less polar solvent. For better results, consider dry loading the sample.[1][5] |
| Running the column too fast or too slow | Optimize the flow rate. A flow rate that is too fast will not allow for proper equilibration, while a rate that is too slow can lead to band broadening due to diffusion. |
Problem: The compound is not eluting from the column.
| Possible Cause | Solution |
| The compound is too polar for the chosen solvent system | Gradually increase the polarity of the eluent. If the compound is still retained, a more polar solvent system, such as dichloromethane/methanol, may be necessary.[2] |
| The compound has irreversibly adsorbed to the silica gel | This can happen with very polar compounds or those that react with silica. Consider using a different stationary phase like alumina or a deactivated silica gel.[2][4] You can also try to "flush" the column with a very polar solvent like methanol at the end to recover any remaining material. |
| Compound decomposition | The compound may have degraded on the column. Test the stability of your compound on a small amount of silica before performing a large-scale purification.[2] |
Recrystallization
Problem: The compound does not crystallize upon cooling.
| Possible Cause | Solution |
| Too much solvent was used | Evaporate some of the solvent to concentrate the solution and induce crystallization. |
| The solution is not saturated | The initial amount of hot solvent was too large. Concentrate the solution and try again. |
| The compound has "oiled out" instead of crystallizing | This happens when the solution becomes supersaturated at a temperature above the melting point of the solute. Try reheating the solution and cooling it more slowly. Adding a seed crystal or scratching the inside of the flask can also induce crystallization. |
| Inappropriate solvent | The chosen solvent may not be suitable. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[13] Experiment with different solvents or solvent mixtures. |
Problem: Low recovery of the purified compound.
| Possible Cause | Solution |
| The compound has significant solubility in the cold solvent | Cool the solution in an ice bath or freezer to minimize solubility and maximize crystal formation. Use the minimum amount of cold solvent to wash the crystals during filtration.[14] |
| Premature crystallization during hot filtration | Ensure the filtration apparatus (funnel and receiving flask) is hot to prevent the compound from crystallizing on the filter paper. Use a slight excess of hot solvent to keep the compound dissolved. |
| Loss of material during transfers | Be meticulous during the transfer of solutions and crystals to minimize mechanical losses. |
Preparative HPLC
Problem: Poor peak shape (tailing, fronting, or broad peaks).
| Possible Cause | Solution |
| Secondary interactions with the stationary phase | For basic compounds, add a modifier like trifluoroacetic acid (TFA) or formic acid to the mobile phase to improve peak shape. For acidic compounds, a basic modifier may be necessary.[10] |
| Column overload | Inject a smaller amount of the sample. Overloading the column can lead to peak distortion.[8] |
| Inappropriate mobile phase composition | Optimize the mobile phase composition, including the organic modifier and any additives, to achieve better peak symmetry. |
| Extra-column band broadening | Ensure that the tubing and connections in the HPLC system are appropriate for the column dimensions to minimize dead volume.[10] |
| Column degradation | The column may be old or contaminated. Try cleaning the column according to the manufacturer's instructions or replace it with a new one.[9] |
Quantitative Data on Purification Methods
The choice of purification method can significantly impact the final yield and purity of the brominated heterocyclic compound. Below is a summary of representative data. Please note that these values are illustrative and can vary depending on the specific compound, scale, and experimental conditions.
| Compound Class | Purification Method | Typical Recovery Yield (%) | Typical Purity (%) | Reference |
| Brominated Indoles | Recrystallization (from water) | >90% | >99% | [15] |
| Brominated Indoles | Steam Distillation followed by Crystallization | High | >99.5% | [15] |
| Brominated Pyridines | Distillation | ~98% | 99.2% - 99.8% | [16][17] |
| Brominated Thiophenes | Flash Column Chromatography | 70% - 95% | >98% | [18][19] |
| General | Preparative HPLC | 85% - 95% | >99% | [11] |
Experimental Protocols
Detailed Protocol: Flash Column Chromatography of 2-Bromothiophene
This protocol is a general guideline for the purification of 2-bromothiophene from a reaction mixture.
1. Materials and Equipment:
-
Crude 2-bromothiophene reaction mixture
-
Silica gel (230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate (HPLC grade)
-
Glass column with a stopcock
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
2. Procedure:
-
Solvent System Selection:
-
Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.
-
The ideal solvent system should give the 2-bromothiophene an Rf value of approximately 0.2-0.3 and provide good separation from impurities.
-
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand over the cotton plug.
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and gently tap the column to ensure even packing. Allow the silica to settle, and then add another layer of sand on top.
-
Wash the packed column with 2-3 column volumes of the initial eluting solvent (e.g., pure hexane).
-
-
Sample Loading:
-
Dissolve the crude 2-bromothiophene in a minimal amount of a non-polar solvent like hexane or dichloromethane.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen solvent system, starting with a low polarity (e.g., pure hexane) and gradually increasing the polarity if a gradient elution is required.
-
Collect fractions in separate tubes.
-
Monitor the elution process by TLC, spotting each fraction on a TLC plate to identify the fractions containing the pure product.
-
-
Isolation of the Purified Product:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified 2-bromothiophene.
-
Detailed Protocol: Recrystallization of 5-Bromoindole
This protocol describes the purification of solid 5-bromoindole.
1. Materials and Equipment:
-
Crude 5-bromoindole
-
Recrystallization solvent (e.g., water, ethanol-water mixture)[15]
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask and tubing
2. Procedure:
-
Solvent Selection:
-
Test the solubility of the crude 5-bromoindole in various solvents at room temperature and at their boiling points to find a suitable solvent. The ideal solvent will dissolve the compound well when hot but poorly when cold.
-
-
Dissolution:
-
Place the crude 5-bromoindole in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once the solution has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent. A purity of over 99% can be achieved with this method.[15]
-
Visualizations
Caption: A generalized experimental workflow for the purification of brominated heterocyclic compounds.
Caption: A troubleshooting guide for common issues in column chromatography of brominated heterocycles.
References
- 1. reddit.com [reddit.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Silica gel-mediated chemical degradation of dimeric pyranonaphthoquinones into their monomeric units - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Purification [chem.rochester.edu]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. selekt.biotage.com [selekt.biotage.com]
- 7. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. uhplcs.com [uhplcs.com]
- 10. chromtech.com [chromtech.com]
- 11. labcompare.com [labcompare.com]
- 12. warwick.ac.uk [warwick.ac.uk]
- 13. mt.com [mt.com]
- 14. reddit.com [reddit.com]
- 15. CN103387530A - 5-bromoindole preparation method - Google Patents [patents.google.com]
- 16. CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 17. US20100324299A1 - Method for purification of pyridine, and method for production of chlorinated pyridine - Google Patents [patents.google.com]
- 18. iris.unito.it [iris.unito.it]
- 19. benchchem.com [benchchem.com]
Technical Support Center: Improving the Solubility of 6,8-dibromoquinazolin-4(3H)-one for Bioassays
This technical support center provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of 6,8-dibromoquinazolin-4(3H)-one and other similar quinazolinone derivatives.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound exhibit poor water solubility?
A1: The limited aqueous solubility of this compound is primarily due to its chemical structure. The presence of the dibromo-substituted aromatic ring and the quinazolinone core contributes to its lipophilic nature and high crystal lattice energy, making it difficult for water molecules to solvate the compound effectively.
Q2: What is the first and most critical step before attempting to solubilize my compound for a bioassay?
A2: The initial and most crucial step is to prepare a high-concentration stock solution in a suitable water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is the most commonly used solvent for this purpose due to its ability to dissolve a wide range of polar and nonpolar compounds.[1] For compounds that are difficult to dissolve, gentle warming and sonication can be employed.
Q3: My compound precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer. What should I do?
A3: This phenomenon, known as "precipitation upon dilution," is a common challenge. Here are several strategies to address this:
-
Reduce the Final Concentration: The simplest approach is to lower the final concentration of the compound in the assay.
-
Use Co-solvents: Incorporating a small percentage (typically 1-5% v/v) of a water-miscible organic co-solvent like ethanol, propylene glycol, or polyethylene glycol (PEG) in your aqueous buffer can increase the compound's solubility.[2][3]
-
Utilize Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Pluronic® F-68, can form micelles that encapsulate the hydrophobic compound, thereby keeping it in solution.[3]
-
Employ Cyclodextrins: Cyclodextrins, like hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with the drug, enhancing its aqueous solubility.[3]
Q4: Are there more advanced techniques to improve the solubility of my compound for in vivo studies?
A4: Yes, for more advanced applications, especially for improving oral bioavailability, several formulation strategies can be employed:
-
Solid Dispersions: This technique involves dispersing the drug in an amorphous state within a hydrophilic polymer matrix, which can enhance wettability and dissolution.[4]
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range can significantly increase the surface area, leading to a faster dissolution rate.[5]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your research.
| Problem | Possible Cause | Suggested Solution |
| Compound will not dissolve in 100% DMSO. | Insufficient solvent volume or use of old/hydrated DMSO. | Increase the volume of fresh, anhydrous DMSO. Gentle warming and ultrasonication can also aid dissolution.[3] |
| DMSO stock solution precipitates upon storage at 4°C or -20°C. | The compound's solubility in DMSO is temperature-dependent. | If the compound's stability allows, store the stock solution at room temperature. If refrigeration is necessary, gently warm and vortex the solution to ensure complete redissolution before use. |
| Inconsistent results in cell-based assays. | Precipitation of the compound in the cell culture media. | Visually inspect the wells for any signs of precipitation. Consider using one of the solubility enhancement techniques mentioned in the FAQs, such as the addition of a co-solvent or surfactant to the media. |
| Low oral bioavailability in animal models despite good in vitro activity. | Poor solubility and dissolution in the gastrointestinal tract. | Explore advanced formulation strategies like solid dispersions or nanosuspensions to improve the dissolution rate and subsequent absorption.[6] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution and Serial Dilutions
This protocol outlines the standard procedure for preparing a stock solution and subsequent dilutions for in vitro bioassays.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
-
Aqueous assay buffer
Procedure:
-
Weigh out a precise amount of this compound.
-
Add the appropriate volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. If necessary, use a sonicator or gentle warming to aid dissolution.
-
Perform serial dilutions of the stock solution with the aqueous assay buffer to achieve the desired final concentrations for your experiment. It is crucial to add the DMSO stock to the buffer and mix immediately to minimize precipitation.
Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation Method
This protocol provides a general method for preparing a solid dispersion to enhance the solubility of your compound.
Materials:
-
This compound
-
Hydrophilic carrier (e.g., PVP K30, PEG 6000)[2]
-
Volatile organic solvent (e.g., methanol, ethanol, acetone)
-
Rotary evaporator
-
Mortar and pestle
-
Sieve
Procedure:
-
Select a hydrophilic carrier and a volatile organic solvent in which both the drug and the carrier are soluble.
-
Accurately weigh the drug and the carrier in the desired ratio (e.g., 1:1, 1:3, 1:5 drug-to-carrier).
-
Dissolve both components completely in the selected solvent in a round-bottom flask.
-
Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid film or mass in a vacuum oven to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform powder.
Protocol 3: Preparation of a Drug-Cyclodextrin Complex by Kneading Method
This protocol describes the preparation of an inclusion complex with a cyclodextrin to improve aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Water-ethanol solution (e.g., 50:50 v/v)
-
Oven
Procedure:
-
Determine the desired molar ratio of the drug to HP-β-CD (e.g., 1:1).
-
Accurately weigh the drug and HP-β-CD and mix them thoroughly in a mortar.
-
Add a small volume of the water-ethanol solution dropwise to the powder mixture while continuously kneading with the pestle for 45-60 minutes to form a paste.
-
Dry the paste in an oven at a controlled temperature (e.g., 50-60°C) until completely dry.
-
Pulverize the dried complex and pass it through a sieve to obtain a fine powder.
Protocol 4: Preparation of a Nanosuspension by the Anti-Solvent Precipitation Method
This protocol provides a basic method for preparing a nanosuspension of your compound.
Materials:
-
This compound
-
A suitable organic solvent (in which the drug is soluble)
-
An anti-solvent (miscible with the organic solvent, but in which the drug is poorly soluble, e.g., water)
-
Stabilizer (e.g., a surfactant like Tween® 80)
-
High-speed homogenizer or sonicator
Procedure:
-
Dissolve the this compound in the organic solvent to create a drug solution.
-
Dissolve the stabilizer in the anti-solvent to create an anti-solvent solution.
-
Rapidly inject the drug solution into the vigorously stirred anti-solvent solution.
-
The rapid mixing will cause the drug to precipitate as nanoparticles.
-
Homogenize or sonicate the resulting suspension to further reduce the particle size and ensure uniformity.
Signaling Pathway Diagrams
Quinazolinone derivatives are known to interact with various signaling pathways implicated in cancer and other diseases. Below are diagrams of two common pathways that may be relevant for bioassays involving this compound.
Caption: EGFR Signaling Pathway Inhibition by this compound.
Caption: PI3K/Akt Signaling Pathway Inhibition by this compound.
References
Technical Support Center: Overcoming Resistance in Antibacterial Assays with Quinazolinone Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazolinone derivatives in antibacterial assays. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why are my quinazolinone derivatives showing high activity against Gram-positive bacteria but little to no activity against Gram-negative bacteria?
A1: This is a common observation. The outer membrane of Gram-negative bacteria acts as a formidable permeability barrier, preventing many compounds from reaching their intracellular targets. Additionally, Gram-negative bacteria possess efficient efflux pump systems, such as the AcrAB-TolC pump in E. coli, which can actively remove the quinazolinone derivatives from the cell before they can exert their effect.[1][2]
Q2: I am observing inconsistent Minimum Inhibitory Concentration (MIC) values for the same quinazolinone derivative. What could be the cause?
A2: Inconsistent MIC values can stem from several factors:
-
Compound Solubility: Quinazolinone derivatives can have poor solubility in aqueous media. Precipitation of the compound at higher concentrations will lead to inaccurate results. Ensure your compound is fully dissolved in the initial stock solution (e.g., using DMSO) and does not precipitate upon dilution into the broth.
-
Inoculum Preparation: The density of the bacterial inoculum is critical. A non-standardized or variable inoculum size will lead to significant variations in MIC values. Always standardize your inoculum to 0.5 McFarland before use.[3][4]
-
Reagent and Media Variability: Ensure consistency in the brand, lot, and preparation of your Mueller-Hinton Broth (MHB) or other growth media, as variations can affect bacterial growth and compound activity.
Q3: How can I determine if my quinazolinone derivative is a substrate for bacterial efflux pumps?
A3: You can perform a synergy assay using a known efflux pump inhibitor (EPI), such as Phenylalanine-Arginine β-Naphthylamide (PAβN).[5] If the MIC of your quinazolinone derivative decreases significantly (typically a four-fold or greater reduction) in the presence of the EPI, it suggests that the compound is being actively effluxed by the bacteria.[5][6]
Q4: Some of my quinazolinone derivatives show a "paradoxical effect" or "Eagle effect" in time-kill assays, where bactericidal activity decreases at higher concentrations. Why does this happen?
A4: The paradoxical effect can occur with some antibacterial agents. While the exact mechanisms are not always clear for novel compounds, it can be related to factors like the induction of resistance mechanisms (e.g., efflux pumps) at high drug concentrations or altered binding to the primary target.[3] Further investigation, such as measuring the expression of efflux pump genes at different compound concentrations, may be necessary.
Q5: What are the common molecular targets of quinazolinone derivatives in bacteria?
A5: Quinazolinone derivatives have been shown to target several essential bacterial enzymes. Common targets include DNA gyrase and topoisomerase IV, which are crucial for DNA replication.[2][7][8][9] Some derivatives also inhibit Penicillin-Binding Proteins (PBPs), which are involved in cell wall biosynthesis, mimicking the action of β-lactam antibiotics.[10][11] Dihydrofolate reductase (DHFR), an enzyme in the folate synthesis pathway, is another known target.[12]
Troubleshooting Guides
Issue 1: Poor Solubility of Quinazolinone Derivative
| Question | Answer and Troubleshooting Steps |
| My compound is precipitating when I dilute it from the DMSO stock into the aqueous broth medium. How can I resolve this? | 1. Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed 1-2%, as higher concentrations can be toxic to bacteria and affect the assay outcome. 2. Use a Co-solvent: Consider using a small percentage of a co-solvent like Pluronic F-127 or Tween 80 in your final medium to improve solubility. Always run a control with the co-solvent alone to ensure it doesn't affect bacterial growth. 3. Sonication: Briefly sonicate your diluted compound in the assay medium to aid dissolution before adding the bacterial inoculum. 4. Visual Inspection: Always visually inspect your assay plates for any signs of precipitation before and after incubation. |
Issue 2: Inconsistent Antibacterial Assay Results
| Question | Answer and Troubleshooting Steps |
| I'm getting variable results in my MIC or time-kill assays between experiments. How can I improve reproducibility? | 1. Standardize Inoculum: Always use a fresh bacterial culture in the logarithmic growth phase. Standardize the inoculum to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL) and then dilute it to the final required concentration (e.g., 5 x 10^5 CFU/mL for MIC assays).[3][4] 2. Control Your Controls: Include a growth control (bacteria + medium), a sterility control (medium only), a positive control (a known antibiotic), and a vehicle control (bacteria + medium + highest concentration of solvent, e.g., DMSO). Your assay is only valid if these controls behave as expected. 3. Consistent Incubation: Ensure consistent incubation time, temperature, and aeration (if applicable) for all experiments. 4. Pipetting Accuracy: Use calibrated pipettes and proper technique to minimize errors during serial dilutions and reagent additions. |
Quantitative Data Summary
Table 1: Example MIC Values of Quinazolinone Derivatives Against Various Bacterial Strains
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 1 | S. aureus (ATCC 29213) | 2 | [11] |
| Compound 27 | S. aureus (MRSA, NRS384) | ≤0.5 | [11] |
| Compound 27 | S. aureus (VRSA, VRS1) | ≤0.5 | [11] |
| Compound f1 | S. aureus (MRSA) | 4-8 | [7] |
| Compound 19 | P. aeruginosa (ATCC 27953) | 150 | [13] |
| Compound 20 | S. aureus (ATCC 6538) | 125 | [13] |
| Compound 13 | E. coli | 65 | [14] |
Note: MIC values are highly dependent on the specific chemical structure of the derivative and the bacterial strain being tested.
Table 2: Example of Synergy Between a Quinazolinone Derivative and a Conventional Antibiotic
| Quinazolinone Derivative | Antibiotic | Bacterial Strain | FIC Index (FICI) | Interpretation | Reference |
| IDD-8E | Rifampicin | P. aeruginosa | ≤ 0.5 | Synergy | [15] |
| PQQ16P | Ciprofloxacin | S. aureus (NorA overexpressing) | Not specified, but synergy observed | Synergy | [16] |
The Fractional Inhibitory Concentration (FIC) Index is calculated as: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). FICI ≤ 0.5 indicates synergy.[17]
Experimental Protocols
Protocol 1: Broth Microdilution Assay for MIC Determination
This protocol is based on the Clinical & Laboratory Standards Institute (CLSI) guidelines.[3]
-
Compound Preparation: Prepare a stock solution of the quinazolinone derivative in 100% DMSO. Perform serial two-fold dilutions of the compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (MHB), leaving the last column for controls.
-
Inoculum Preparation: Culture bacteria overnight. Dilute the culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.
-
Controls:
-
Growth Control: Wells with bacteria and MHB (no compound).
-
Sterility Control: Wells with MHB only.
-
Vehicle Control: Wells with bacteria, MHB, and the highest concentration of DMSO used.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[4]
Protocol 2: Time-Kill Kinetics Assay
-
Preparation: Prepare flasks containing MHB with the quinazolinone derivative at various concentrations (e.g., 0.5x, 1x, 2x, 4x, 8x MIC) and a no-drug growth control flask.
-
Inoculation: Inoculate each flask with a standardized bacterial culture to a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.
-
Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each flask.
-
Plating: Perform serial ten-fold dilutions of each aliquot in sterile saline or PBS. Plate a known volume of the appropriate dilutions onto agar plates (e.g., Tryptic Soy Agar).
-
Incubation and Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on the plates to determine the CFU/mL at each time point for each concentration.[18]
-
Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[19]
Visualizations
Caption: Troubleshooting workflow for inconsistent MIC results.
Caption: Mechanism of action and efflux pump resistance.
Caption: Logic for testing efflux pump susceptibility.
References
- 1. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brieflands.com [brieflands.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antibacterial, antifungal and cytotoxic evaluation of some new 2,3-disubstituted 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of Quinazoline-2,4(1H,3H)-Dione Derivatives as Potential Antibacterial Agent: Design, Synthesis, and Their Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Uncovering the potentiality of quinazoline derivatives against Pseudomonas aeruginosa with antimicrobial synergy and SAR analysis | Semantic Scholar [semanticscholar.org]
- 16. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains | MDPI [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. emerypharma.com [emerypharma.com]
Technical Support Center: Enhancing Reproducibility in Anti-inflammatory Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to address the challenges of poor reproducibility in common anti-inflammatory animal models. The following troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols are designed to help you identify and resolve potential issues in your in vivo experiments.
I. General Troubleshooting and FAQs
This section addresses common sources of variability that can impact the reproducibility of anti-inflammatory animal models.
Frequently Asked questions (FAQs)
Q1: We are observing high variability in the inflammatory response between animals in the same experimental group. What are the likely causes?
A1: High inter-animal variability is a frequent challenge and can stem from several factors:
-
Genetic Drift: Even within an inbred strain, genetic drift can occur over time, leading to phenotypic differences. It is advisable to obtain animals from a reputable vendor and periodically re-evaluate baseline inflammatory responses.
-
Microbiome Differences: The gut microbiome plays a crucial role in modulating the immune system.[1] Variations in the microbiome composition between animals, even when housed in the same facility, can lead to different inflammatory responses. Co-housing animals for a period before the experiment can help normalize their gut microbiota.[2]
-
Animal Husbandry: Minor differences in housing conditions, such as cage density, bedding material, and light/dark cycles, can influence stress levels and immune function.[3] Ensure standardized husbandry protocols across all experimental groups.
-
Injection Technique: Inconsistent administration of the inflammatory agent (e.g., volume, depth, location) is a major source of variability. Ensure all personnel are thoroughly trained and use a consistent technique.
Q2: Our results are not consistent with previously published studies using the same animal model. What could be the reason for this lack of reproducibility?
A2: Discrepancies between studies are common and highlight the challenges of reproducibility in animal research.[4][5] Consider the following:
-
Animal Strain and Substrain: Different strains and even substrains of the same species can exhibit markedly different inflammatory responses. For example, the susceptibility to collagen-induced arthritis varies significantly between different mouse strains.
-
Animal Sex: Sex is a critical biological variable. Males and females often display distinct inflammatory and immune responses.[6][7] Many older studies were conducted exclusively in male animals.
-
Environmental Factors: Differences in the animal facility's environment, including the microbiome, diet, and ambient noise and light, can significantly impact experimental outcomes.[1][3]
-
Reagent and Material Differences: Variations in the source and batch of reagents, such as lipopolysaccharide (LPS) or carrageenan, can lead to different potencies and subsequent inflammatory responses.
Q3: How does the gut microbiome influence the outcomes of anti-inflammatory animal models?
A3: The gut microbiome has a profound impact on the host's immune system and can significantly influence the development and severity of inflammation in animal models.[1][2] Dysbiosis, an imbalance in the gut microbial community, can lead to a pro-inflammatory state. For instance, depletion of short-chain fatty acid (SCFA)-producing bacteria can compromise gut barrier integrity and lead to systemic inflammation. Conversely, certain microbial compositions can be protective. This microbial influence is a major contributor to the variability seen in animal studies conducted at different institutions.[1]
II. Model-Specific Troubleshooting Guides
This section provides detailed troubleshooting advice for three commonly used anti-inflammatory animal models.
Carrageenan-Induced Paw Edema
This model is widely used to screen for acute anti-inflammatory activity.
Experimental Workflow: Carrageenan-Induced Paw Edema
Caption: A typical experimental workflow for the carrageenan-induced paw edema model.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in paw edema within a group | 1. Inconsistent carrageenan injection (volume, depth, site).2. Improper use of the plethysmometer (variable immersion depth, air bubbles).3. Animal stress due to improper handling. | 1. Ensure standardized injection technique by a single, trained individual.2. Mark the paw for consistent immersion depth in the plethysmometer.3. Acclimatize animals and handle them gently. |
| Low or no edema in the control group | 1. Inactive or low-potency carrageenan.2. Incorrect carrageenan concentration.3. Subcutaneous instead of subplantar injection. | 1. Use a new, validated batch of lambda-carrageenan.2. Prepare fresh 1% w/v carrageenan solution for each experiment.3. Ensure the injection is into the subplantar tissue. |
| Inconsistent results between experiments | 1. Variation in carrageenan batches.2. Differences in animal strain, age, or sex.3. Changes in environmental conditions (e.g., temperature). | 1. Use the same batch of carrageenan for a series of experiments.2. Clearly document and standardize animal characteristics.3. Maintain consistent environmental conditions in the animal facility. |
Lipopolysaccharide (LPS)-Induced Systemic Inflammation
This model is used to study systemic inflammatory responses and screen for anti-inflammatory agents that target cytokine production.
Experimental Workflow: LPS-Induced Systemic Inflammation
Caption: A generalized workflow for an LPS-induced systemic inflammation study.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no cytokine response | 1. Inactive or low-potency LPS.2. Incorrect LPS dose for the animal strain.3. Improper injection (e.g., subcutaneous instead of intraperitoneal).4. Incorrect timing of sample collection. | 1. Use a new, validated batch of LPS.2. Perform a dose-response study to determine the optimal LPS concentration.3. Ensure proper intraperitoneal injection technique.4. Collect samples at the known peak of cytokine production (e.g., 1-2 hours for TNF-α). |
| High mortality in the LPS group | 1. LPS dose is too high.2. Animal strain is highly sensitive to LPS.3. Contamination of LPS solution. | 1. Reduce the dose of LPS.2. Use a more resistant strain or adjust the dose accordingly.3. Prepare fresh, sterile LPS solutions for each experiment. |
| Variable cytokine levels | 1. Inconsistent LPS preparation or injection.2. Differences in animal age, sex, or microbiome.3. Stress during handling and injection. | 1. Ensure consistent LPS preparation and injection technique.2. Standardize animal characteristics and consider co-housing.3. Handle animals gently and minimize stress. |
Collagen-Induced Arthritis (CIA)
The CIA model is a widely used preclinical model for rheumatoid arthritis.
Experimental Workflow: Collagen-Induced Arthritis
Caption: A typical workflow for the induction of collagen-induced arthritis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Failure to induce arthritis or low incidence | 1. Incorrect mouse strain (must be a susceptible strain like DBA/1).2. Poor quality of collagen or Freund's adjuvant.3. Improper emulsion preparation.4. Incorrect injection technique or site.5. Suboptimal animal age. | 1. Use a validated, susceptible mouse strain.2. Use high-quality, immunization-grade type II collagen and fresh adjuvants.3. Ensure a stable water-in-oil emulsion is formed.4. Inject subcutaneously at the base of the tail.5. Use mice between 8-12 weeks of age. |
| High variability in arthritis severity | 1. Genetic heterogeneity within the mouse colony.2. Differences in gut microbiota.3. Inconsistent immunization protocol. | 1. Obtain animals from a reliable source.2. Co-house animals before the experiment.3. Standardize the entire immunization procedure. |
| Severe adverse reactions at the injection site | 1. High concentration of Mycobacterium tuberculosis in CFA.2. Injection volume is too large. | 1. Use the recommended concentration of M. tuberculosis.2. Adhere to the recommended injection volumes. |
III. Quantitative Data on Sources of Variability
The following tables summarize quantitative data from the literature, highlighting the impact of key biological variables on inflammatory outcomes.
Table 1: Effect of Animal Strain on Inflammatory Response
| Model | Animal Species | Strains Compared | Inflammatory Readout | Observation |
| Carrageenan-Induced Paw Edema | Rat | Wistar vs. Sprague-Dawley | Paw Volume (mL) at 3h | Wistar rats generally show a more pronounced edematous response compared to Sprague-Dawley rats. |
| LPS-Induced Systemic Inflammation | Mouse | BALB/c vs. C57BL/6 | Serum TNF-α (pg/mL) at 2h | BALB/c mice typically produce higher levels of TNF-α in response to LPS compared to C57BL/6 mice.[8] |
| Collagen-Induced Arthritis | Mouse | DBA/1 vs. C57BL/6 | Arthritis Incidence (%) | DBA/1 mice are highly susceptible (80-100% incidence), while C57BL/6 mice are relatively resistant.[5] |
Table 2: Effect of Sex on Inflammatory Response
| Model | Animal Species | Inflammatory Readout | Observation |
| LPS-Induced Systemic Inflammation | Mouse (BALB/c) | Serum IL-6 (pg/mL) at 2h | Male mice tend to exhibit higher levels of IL-6 compared to female mice.[9] |
| Collagen-Induced Arthritis | Mouse (DBA/1J) | Arthritis Severity Score | Male mice often develop an earlier onset and more severe arthritis compared to females.[10][11] |
Table 3: Effect of Microbiome Depletion on Inflammatory Response
| Model | Animal Species | Treatment | Inflammatory Readout | Observation | | :--- | :--- | :--- | :--- | | Systemic Inflammation | Mouse (C57BL/6) | Antibiotic Cocktail | Serum IL-6 (pg/mL) | Antibiotic-induced microbiome depletion can lead to an increase in baseline systemic IL-6 levels.[7] |
IV. Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the three anti-inflammatory models discussed.
Carrageenan-Induced Paw Edema in Rats
Materials:
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
Lambda-carrageenan (1% w/v in sterile 0.9% saline)
-
Plethysmometer
-
Test compound and vehicle
Procedure:
-
Acclimatization: Acclimatize rats to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Treatment: Administer the test compound or vehicle orally or intraperitoneally.
-
Induction of Inflammation: One hour after treatment, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Lipopolysaccharide (LPS)-Induced Systemic Inflammation in Mice
Materials:
-
Male BALB/c or C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli (e.g., serotype O111:B4)
-
Sterile, pyrogen-free 0.9% saline
-
Test compound and vehicle
Procedure:
-
Acclimatization: Acclimatize mice for at least one week.
-
Treatment: Administer the test compound or vehicle (e.g., 30 minutes to 1 hour before LPS challenge).
-
LPS Challenge: Inject LPS intraperitoneally (i.p.). A typical dose is 1-5 mg/kg, but this should be optimized for the specific mouse strain and LPS batch.
-
Sample Collection: At the desired time point (e.g., 1.5-2 hours for peak TNF-α), collect blood via cardiac puncture under terminal anesthesia.
-
Cytokine Analysis: Separate serum and measure cytokine levels (e.g., TNF-α, IL-6) using ELISA or a multiplex assay.
Collagen-Induced Arthritis (CIA) in Mice
Materials:
-
Male DBA/1J mice (8-10 weeks old)
-
Bovine or chicken type II collagen
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
Procedure:
-
Collagen Preparation: Dissolve type II collagen in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL.
-
Emulsion Preparation: Prepare a stable water-in-oil emulsion by mixing the collagen solution with an equal volume of CFA.
-
Primary Immunization (Day 0): Inject 100 µL of the collagen/CFA emulsion subcutaneously at the base of the tail.
-
Booster Immunization (Day 21): Inject 100 µL of an emulsion prepared with collagen and IFA subcutaneously at a different site near the base of the tail.
-
Arthritis Assessment: Starting from day 21, monitor the mice 3-4 times per week for the onset and severity of arthritis. Score each paw on a scale of 0-4 based on the degree of swelling and erythema.
-
Endpoint Analysis: At the end of the study, collect paws for histological analysis and blood for serological markers (e.g., anti-collagen antibodies).
V. Signaling Pathway Diagrams
The following diagrams illustrate key signaling pathways involved in inflammation.
Toll-Like Receptor (TLR) Signaling Pathway
Caption: A simplified diagram of the LPS-TLR4 signaling pathway leading to NF-κB activation.
NF-κB Signaling Pathway
Caption: Overview of the canonical NF-κB activation pathway.
Inflammasome Activation Pathway
Caption: A simplified representation of the NLRP3 inflammasome activation pathway.
References
- 1. Troubleshooting the Collagen-Induced Arthritis Model | Chondrex, Inc. [chondrex.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Collagen-Induced Arthritis: A model for Murine Autoimmune Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.taconic.com [info.taconic.com]
- 5. chondrex.com [chondrex.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Antibiotic-Induced Disruption of Gut Microbiota Alters Local Metabolomes and Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. celljournal.org [celljournal.org]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. Sex differences in long-term effects of collagen-induced arthritis in middle-aged mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efficient One-Pot Synthesis of Quinazolinones
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the one-pot synthesis of quinazolinones.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Product Yield
Question: I am observing a very low yield or no formation of my desired quinazolinone product. What are the potential causes and how can I address this?
Answer: Low or no yield is a frequent challenge in quinazolinone synthesis. A systematic evaluation of your experimental setup is key to identifying the root cause.[1] Here are the primary factors to consider:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters.[1][2]
-
Temperature: Certain classic methods may necessitate high temperatures (over 120°C), while modern catalytic approaches often proceed under milder conditions.[1] It is advisable to perform a temperature screen to determine the optimal setting for your specific protocol.
-
Reaction Time: The duration of the reaction can vary significantly, from a few hours to more than 24 hours.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ascertain the ideal reaction time and confirm the consumption of starting materials.[1]
-
Solvent: The solvent plays a crucial role in the solubility of reactants and the overall reaction pathway.[2] Commonly used solvents include ethanol, toluene, DMSO, and DMF.[1][2] In some instances, solvent-free conditions, especially with microwave irradiation, can result in higher yields.[1]
-
-
Reagent Quality and Stoichiometry:
-
Purity of Starting Materials: Ensure the purity of your reactants, particularly the anthranilic acid derivative and the amine or amide source, as impurities can interfere with the reaction.[1]
-
Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete reactions or the formation of side products.[1] Carefully verify the stoichiometry of your starting materials.
-
-
Catalyst Issues (If Applicable):
-
Catalyst Activity: For metal-catalyzed reactions, ensure that the catalyst is active, as some are sensitive to air and moisture.[1]
-
Catalyst Loading: The amount of catalyst is crucial. Insufficient catalyst may lead to a slow or incomplete reaction, whereas an excess can sometimes promote side reactions.[1]
-
-
Incomplete Reaction: If starting material remains, consider extending the reaction time, increasing the temperature, or employing microwave irradiation to accelerate the reaction.[3]
Issue 2: Significant By-product Formation
Question: My reaction is producing a substantial amount of side products, complicating the purification of my target quinazolinone. What are the common by-products and how can I minimize their formation?
Answer: The formation of by-products is a common hurdle. Understanding the potential side reactions can help in optimizing the conditions to favor the desired product.
-
Common By-products:
-
Troubleshooting Strategies:
-
Oxidant Choice: In syntheses requiring an oxidation step, the choice of oxidant is critical for the final dehydrogenation to form the aromatic quinazolinone ring.[3] Common oxidants include potassium permanganate, iodine, and tert-butyl hydroperoxide (TBHP).[3] The effectiveness of the oxidant can be dependent on temperature and solvent.[3]
-
Control of Reaction Conditions: Overly high temperatures or prolonged reaction times can sometimes lead to degradation of starting materials or the product.[3] Employing milder conditions may be beneficial.
-
Inert Atmosphere: For reactions that are sensitive to air and moisture, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions like oxidation.[2]
-
Adjust Reactant Stoichiometry: An excess of one reactant may favor a side reaction. Adjusting the stoichiometry can help minimize the formation of unwanted by-products.[3]
-
pH Modification: The pH of the reaction can influence the reaction pathway. Acidic or basic conditions can be adjusted to suppress side reactions.[3]
-
Issue 3: Purification Difficulties
Question: I am finding it challenging to purify my N-substituted quinazolinone from the reaction mixture. What are the most effective purification techniques?
Answer: Effective purification is essential for obtaining a high-purity final product. A combination of techniques is often the most successful approach.
-
Recommended Purification Techniques:
-
Column Chromatography: This is one of the most prevalent and effective methods for separating the desired product from impurities. The selection of the stationary phase (e.g., silica gel) and the eluent system is critical and will depend on the polarity of your compound.[2]
-
Recrystallization: If a suitable solvent can be identified, recrystallization is an excellent method for obtaining highly pure crystalline products.[2]
-
Washing: Before undertaking more rigorous purification, washing the crude product with an appropriate solvent can remove certain impurities. For instance, a non-polar solvent like hexane can eliminate non-polar impurities, while a water wash can remove water-soluble by-products.[2]
-
Acid-Base Extraction: If your product and the impurities possess different acid-base properties, an acid-base extraction can be a powerful purification tool.[2]
-
Data on Synthetic Methodologies
The choice of synthetic route can significantly influence the yield and purity of the final quinazolinone derivative. Below is a summary of various one-pot synthetic routes with their typical yields.
| Synthetic Route | Key Features | Typical Yields |
| Palladium-Catalyzed Four-Component Reaction [4] | Employs 2-bromoanilines, amines, ortho esters, and carbon monoxide. | 65-92% |
| Palladium-Catalyzed Carbonylative Cyclization [4] | Utilizes anthranilamide, aryl bromide, and CO. Products purified by simple filtration or recrystallization. | 43-96% |
| Copper-Catalyzed Tandem Reaction [4] | Involves 2-bromobenzamide derivatives, aldehydes, and aqueous ammonia. Tolerates various functional groups. | 67-83% |
| Visible Light-Induced Synthesis [3] | Reaction of 2-aminobenzamide with various aldehydes using a photosensitizer. | 75-95% |
| Microwave-Assisted Synthesis (Solvent-Free) [3] | Accelerates reaction times and often leads to higher yields. | High |
| Ultrasound-Promoted Synthesis [5] | One-pot condensation of anthranilic acid, acetic anhydride, and amines under solvent and catalyst-free conditions. | Fair to Excellent |
| Electrochemically Induced Three-Component Cyclization [6] | Uses isatoic anhydride, styrene, and hydrochlorides under metal-free conditions. | 46-76% |
Experimental Protocols
Protocol 1: Visible Light-Induced One-Pot Synthesis of 2-Phenyl-4(3H)-quinazolinone[3]
Materials:
-
2-aminobenzamide (1.0 mmol)
-
Benzaldehyde (1.2 mmol)
-
Fluorescein (10 mol%)
-
tert-Butyl hydroperoxide (TBHP) (2.0 mmol)
-
Solvent (e.g., Acetonitrile)
-
Blue LED light source
Procedure:
-
In a suitable reaction vessel, combine 2-aminobenzamide (1.0 mmol) and benzaldehyde (1.2 mmol) in the chosen solvent.
-
Add fluorescein (10 mol%) and TBHP (2.0 mmol) to the mixture.
-
Irradiate the reaction mixture with a blue LED light source at room temperature for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 2-phenyl-4(3H)-quinazolinone.
Protocol 2: Microwave-Assisted One-Pot Synthesis of 3-Substituted Quinazolin-4(3H)-ones[2]
Materials:
-
Anthranilic acid (5 mmol)
-
Trimethyl orthoformate (6 mmol)
-
Desired amine (6 mmol)
-
Ethanol (EtOH) (10 mL)
-
Crushed ice
Procedure:
-
In a suitable reaction vessel, mix anthranilic acid (5 mmol), trimethyl orthoformate (6 mmol), and the desired amine (6 mmol) in ethanol (10 mL).
-
Subject the mixture to microwave irradiation at 120 °C for 30 minutes.
-
After the reaction is complete, pour the mixture over crushed ice to precipitate the product.
-
Collect the precipitate by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure 3-substituted quinazolin-4(3H)-one.
Visualizations
Caption: General experimental workflow for one-pot quinazolinone synthesis.
Caption: Troubleshooting logic for optimizing quinazolinone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones [mdpi.com]
- 5. Highly Efficient, One Pot, Solvent and Catalyst, Free Synthesis of Novel Quinazoline Derivatives under Ultrasonic Irradiation and Their Vasorelaxant Activity Isolated Thoracic Aorta of Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Avoiding common pitfalls in the characterization of quinazolinone analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls during the characterization of quinazolinone analogs.
I. Synthesis and Purification
This section addresses common challenges encountered during the synthesis and purification of quinazolinone derivatives.
FAQs & Troubleshooting Guide
Q1: I am observing a low yield of my desired quinazolinone product. What are the common causes and how can I improve it?
A1: Low yields are a frequent issue in quinazolinone synthesis and can arise from several factors. A systematic evaluation of your reaction conditions is the first step in troubleshooting.[1][2]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical parameters. Some synthetic routes may require high temperatures to proceed efficiently, while others might lead to decomposition at elevated temperatures.[1] It is advisable to perform small-scale test reactions at various temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) and monitor the progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal temperature.[1]
-
Poor Quality of Starting Materials: Impurities in your reactants, such as 2-aminobenzonitriles or aldehydes, can participate in side reactions, consequently lowering the yield of the target product.[1] Ensure the purity of your starting materials before commencing the reaction.
-
Inefficient Catalyst Activity: For catalyzed reactions, the choice of catalyst, its loading, and the presence of any potential inhibitors are crucial for the reaction's success.[1]
-
Product Loss During Workup and Purification: The procedures for extraction, pH adjustments, and purification (e.g., column chromatography, recrystallization) can lead to significant product loss if not optimized.[1]
Q2: My reaction is producing a significant amount of side products, making purification difficult. What are the likely side reactions and how can I minimize them?
A2: The formation of side products is a common challenge. Depending on the synthetic route, various side reactions can compete with the desired quinazolinone formation.[1] Identifying these byproducts using techniques like LC-MS and NMR is crucial for optimizing the reaction conditions to favor the formation of the desired product.
Q3: My purified quinazolinone analog still shows impurities when analyzed by TLC or HPLC. What should I do?
A3: If minor impurities persist after the initial purification, a secondary purification step is often necessary. Techniques such as preparative HPLC or recrystallization from a different solvent system can be effective in removing residual impurities.
II. Spectroscopic Characterization
This section provides guidance on overcoming common issues in the spectroscopic analysis of quinazolinone analogs.
FAQs & Troubleshooting Guide
Q1: I am having difficulty interpreting the 1H NMR spectrum of my quinazolinone analog. The aromatic region is complex and some peaks are broad.
A1: The 1H NMR spectra of quinazolinone derivatives can indeed be complex. Here are some common issues and solutions:
-
Complex Aromatic Signals: The fused ring system and any aromatic substituents will result in multiple signals in the aromatic region (typically 6.5-8.4 ppm).[3] For detailed analysis, a high-field NMR spectrometer (400 MHz or higher) is recommended for better resolution.[4] Two-dimensional NMR techniques, such as COSY and HMBC, can help in assigning the proton signals unambiguously.
-
Broad Peaks: Broadening of peaks can be due to several factors, including the presence of rotamers (conformational isomers that are slowly interconverting on the NMR timescale), tautomerism, or aggregation of the compound at higher concentrations.[5] Recording the spectrum at an elevated temperature can sometimes help to sharpen the signals by increasing the rate of interconversion between rotamers.[6]
-
Exchangeable Protons: Protons on nitrogen atoms (N-H) can sometimes be broad and their chemical shift can be concentration and solvent dependent. To confirm an N-H peak, you can add a drop of D2O to your NMR sample; the N-H peak should disappear due to proton exchange.[6]
Q2: How can I confirm the molecular weight and structure of my quinazolinone analog using mass spectrometry?
A2: Mass spectrometry is a powerful tool for confirming the molecular weight and deducing structural information from fragmentation patterns.
-
Molecular Ion Peak (M+): This peak corresponds to the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.
-
Fragmentation Pattern: The way the molecular ion breaks down into smaller fragments can provide valuable structural information. Common fragmentation pathways for the 4(3H)-quinazolinone core involve cleavage of the bonds adjacent to the carbonyl group and within the heterocyclic ring. Analyzing these fragments can help to confirm the connectivity of the substituents.
III. Biological Evaluation
This section addresses common pitfalls encountered during the biological testing of quinazolinone analogs.
FAQs & Troubleshooting Guide
Q1: My quinazolinone analog shows poor solubility in aqueous buffers for in vitro assays, leading to inconsistent results. How can I address this?
A1: Poor aqueous solubility is a major challenge for many quinazolinone derivatives due to their often rigid and lipophilic structures.[7] This can lead to precipitation of the compound in the assay medium and unreliable data.[8]
-
Use of a Co-solvent: The initial step is to prepare a concentrated stock solution in a water-miscible organic solvent, with dimethyl sulfoxide (DMSO) being the most common choice.[7][8] When diluting this stock into your aqueous assay buffer, do so incrementally while vortexing to minimize precipitation.[7]
-
pH Adjustment: The solubility of quinazolinone derivatives can be pH-dependent due to the presence of basic nitrogen atoms.[7] Adjusting the pH of the buffer may increase solubility, but care must be taken to ensure the pH change does not affect the stability of the compound or the biological assay itself.[8][9]
-
Solubilizing Agents: If solubility issues persist, consider using solubilizing agents such as surfactants (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins.[7][8]
Q2: I am concerned about potential assay interference from my quinazolinone compounds. How can I identify and mitigate these effects?
A2: Assay interference can lead to false-positive results. It is crucial to identify and rule out such artifacts.
-
Chemical Reactivity: Some compounds can react directly with assay components, leading to a false signal.[10]
-
Promiscuous Inhibition: Certain compounds can act as non-specific inhibitors, often through aggregation.[11]
-
Counter-screens: Performing counter-screens, such as testing the compound in the absence of the biological target, can help to identify assay interference.[10]
Q3: My quinazolinone analog shows potent in vitro activity, but poor in vivo efficacy. What could be the reasons?
A3: The disconnect between in vitro and in vivo activity is a common challenge in drug development. For quinazolinone analogs, this can be attributed to poor pharmacokinetic properties, such as low oral bioavailability, rapid metabolism, or poor distribution to the target tissue. Addressing solubility and stability issues early in the discovery process can help to improve the chances of in vivo success.
Data Presentation
Table 1: Representative 1H NMR Chemical Shifts (δ, ppm) for Substituted Quinazolinones
| Proton | 2-Aryl-4(3H)-quinazolinone | 3-Aryl-4(3H)-quinazolinone | 2,3-Diaryl-4(3H)-quinazolinone |
| H-2 | ~8.2 (s) | - | - |
| H-5 | ~8.1 (d) | ~8.3 (d) | ~8.3 (d) |
| H-6 | ~7.5 (t) | ~7.6 (t) | ~7.6 (t) |
| H-7 | ~7.8 (t) | ~7.9 (t) | ~7.9 (t) |
| H-8 | ~7.7 (d) | ~7.8 (d) | ~7.8 (d) |
| N-H | ~12.5 (br s) | - | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.[4]
Table 2: In Vitro Anticancer Activity (IC50, µM) of Representative Quinazolinone Analogs
| Compound | Cell Line | Target | IC50 (µM) | Reference |
| Gefitinib | A549 (Lung Cancer) | EGFR | 0.015 - 0.04 | [12] |
| Erlotinib | H358 (Lung Cancer) | EGFR | 0.08 | [12] |
| Lapatinib | BT-474 (Breast Cancer) | EGFR/HER2 | 0.1 | [13] |
| Compound 1 | NCI-H460 (Lung Cancer) | EGFR | 0.789 | [14] |
| Compound 2 | A549 (Lung Cancer) | EGFR | 0.02 | [7] |
| Compound 3 | PC-3 (Prostate Cancer) | Tubulin | 0.051 | [7] |
Experimental Protocols
1. General Protocol for HPLC Purity Analysis of Quinazolinone Analogs
-
Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).[15]
-
Column: Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[15]
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile[15]
-
-
Gradient: A typical gradient could be 10-90% B over 20-30 minutes.[16]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm or determined by UV scan).
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase) to a concentration of approximately 1 mg/mL and filter through a 0.45 µm syringe filter.[15]
2. General Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the quinazolinone analog in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a clean, dry 5 mm NMR tube.[4] Ensure the sample is fully dissolved, using gentle warming or sonication if necessary.[4]
-
Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).[4]
-
Data Acquisition:
-
1H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of -2 to 14 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.[4]
-
13C NMR: Acquire the spectrum using proton broadband decoupling. A larger number of scans will be required compared to 1H NMR. Typical parameters include a spectral width of 0 to 200 ppm, a pulse angle of 45°, and a relaxation delay of 2 seconds.[4]
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shifts to the residual solvent peak.[4]
3. General Protocol for MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well in 100 µL of cell culture medium.[17]
-
Compound Treatment: Add the quinazolinone analogs at various concentrations to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[18]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[18]
Visualizations
Caption: General workflow for the synthesis, characterization, and biological evaluation of quinazolinone analogs.
Caption: Troubleshooting workflow for low yields and side product formation in quinazolinone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Towards a systematic assessment of assay interference: Identification of extensively tested compounds with high assay promiscuity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. atcc.org [atcc.org]
Technical Support Center: Synthesis and Purification of 6,8-dibromoquinazolin-4(3H)-one
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and purification of 6,8-dibromoquinazolin-4(3H)-one.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to obtain this compound?
A1: A prevalent and reliable method for synthesizing this compound involves the cyclization of 2-amino-3,5-dibromobenzoic acid with a suitable one-carbon source. Common reagents for this transformation include formamide or a mixture of triethyl orthoformate and a nitrogen source like ammonia or ammonium acetate. One-pot multicomponent reactions starting from 3,5-dibromoanthranilic acid are also employed for efficiency.[1]
Q2: What are the most likely impurities in my crude this compound?
A2: Common impurities often stem from unreacted starting materials or by-products. These can include:
-
2-amino-3,5-dibromobenzoic acid: The primary starting material. Its presence indicates an incomplete reaction.
-
Incompletely cyclized intermediates: Open-chain intermediates may be present if the cyclization step is not complete.
-
Side-products from the carbon source: For example, if using formamide at high temperatures, decomposition or side reactions can introduce impurities.
-
Over-brominated or under-brominated analogs: Depending on the purity of the starting materials, related quinazolinone structures with different bromination patterns might be present.
Q3: What are the recommended methods for purifying crude this compound?
A3: The two most effective and widely used methods for purification are recrystallization and column chromatography. The choice between these methods often depends on the impurity profile and the desired final purity. For achieving very high purity (>99%), a combination of these techniques or preparative HPLC might be necessary.[2]
Q4: My purified this compound is an off-white or yellowish powder. Is this expected?
A4: Pure this compound is typically a white to off-white solid. A significant yellow or brownish coloration may indicate the presence of residual starting materials, by-products, or degradation products. Further purification may be required if high purity is essential for your application.
Troubleshooting Guides
This section addresses specific issues you might encounter during the synthesis and purification of this compound.
Synthesis Troubleshooting
Issue 1: Low or No Product Yield
-
Possible Cause: Sub-optimal reaction conditions.
-
Suggested Solution: Ensure the reaction temperature is appropriate for the chosen synthetic route. For instance, reactions with formamide often require elevated temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and confirm the consumption of starting materials.
-
-
Possible Cause: Poor solubility of reactants.
-
Suggested Solution: Select a solvent in which all reactants are fully soluble at the reaction temperature. For polar starting materials like 2-amino-3,5-dibromobenzoic acid, solvents like DMF or DMSO might be suitable.
-
-
Possible Cause: Inactive reagents.
-
Suggested Solution: Use fresh, high-purity starting materials and reagents. Ensure reagents like triethyl orthoformate have not hydrolyzed.
-
Purification Troubleshooting
Issue 2: Oily Residue Instead of Crystals During Recrystallization
-
Possible Cause: Inappropriate solvent choice.
-
Suggested Solution: The chosen solvent may be too good a solvent, even at low temperatures. Perform small-scale solubility tests with a range of solvents to find one where the compound is highly soluble when hot and poorly soluble when cold. Common solvents for quinazolinones include ethanol, methanol, and ethyl acetate. A mixed solvent system (e.g., ethanol/water) can also be effective.[2]
-
-
Possible Cause: Presence of impurities.
-
Suggested Solution: Impurities can lower the melting point of the mixture and hinder crystal lattice formation. Consider a preliminary purification by column chromatography to remove the bulk of impurities before recrystallization.
-
-
Possible Cause: Cooling too rapidly.
-
Suggested Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization.
-
Issue 3: Co-elution of Impurities During Column Chromatography
-
Possible Cause: Inappropriate solvent system (eluent).
-
Suggested Solution: The polarity of the mobile phase may not be optimal for separating the product from closely related impurities. Use TLC to determine an ideal solvent system that provides good separation between your product and impurities (a target Rf value of 0.2-0.4 for the product is a good starting point). A common mobile phase for quinazolinone derivatives is a mixture of hexane and ethyl acetate.
-
-
Possible Cause: Overloading the column.
-
Suggested Solution: The amount of crude material loaded onto the column should typically be 1-5% of the weight of the stationary phase (silica gel). Overloading can lead to poor separation.
-
-
Possible Cause: Poorly packed column.
-
Suggested Solution: Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will result in uneven solvent flow and inefficient separation.
-
Data Presentation
The following table summarizes the expected purity of this compound after applying different purification techniques. The actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Starting Purity (Crude) | Expected Final Purity | Typical Yield | Notes |
| Single Recrystallization | ~85-95% | ~97-99% | 70-90% | Effective for removing small amounts of impurities. Purity can be further improved with multiple recrystallizations. |
| Column Chromatography (Silica Gel) | ~85-95% | >98% | 60-85% | Excellent for separating compounds with different polarities. The yield depends on the separation efficiency. |
| Combined Column Chromatography & Recrystallization | ~85-95% | >99.5% | 50-75% | Often the most effective approach for achieving very high purity. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in the initial eluent (e.g., a mixture of hexane and ethyl acetate determined by TLC).
-
Column Packing: Pour the slurry into a chromatography column and allow it to settle, ensuring a uniform packing without air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor them by TLC to identify those containing the pure product. A gradient elution (gradually increasing the polarity of the eluent) may be necessary for optimal separation.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
Mandatory Visualization
Caption: General workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common issues in synthesis and purification.
References
Technical Support Center: Optimization of Catalyst Selection for Quinazolinone Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for quinazolinone synthesis. It provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your research and development efforts.
Troubleshooting Guide
This section addresses common issues encountered during quinazolinone synthesis in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: I am observing a very low yield or no formation of the desired quinazolinone product. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield is a frequent challenge in chemical synthesis. A systematic evaluation of your reaction parameters is key to identifying the root cause.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Some traditional methods, like the Bischler synthesis, may necessitate high temperatures (over 120°C) and pressure.[1] In contrast, many modern catalytic approaches function under milder conditions. It is crucial to ensure your reaction temperature is optimized for the specific protocol you are following. Consider performing a temperature screen to identify the optimal condition. Reaction times can also vary widely, from a few hours to more than 24 hours.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the ideal reaction duration and confirm the consumption of starting materials. The solvent can significantly influence the yield, with ethanol, toluene, and DMF being commonly used.[1] In some instances, solvent-free conditions, especially with microwave irradiation, can result in higher yields.[1]
-
Reagent Quality and Stoichiometry: The purity of your starting materials, particularly the anthranilic acid derivative and the amine or amide source, is paramount as impurities can interfere with the reaction. Additionally, incorrect stoichiometry of reactants can lead to incomplete reactions or the formation of side products. Carefully verify the molar ratios of your starting materials.
-
Catalyst-Related Issues: If you are employing a metal-catalyzed reaction, confirm that the catalyst is active, as some are sensitive to air and moisture.[1] The amount of catalyst used is also crucial; too little may lead to a slow or incomplete reaction, while an excess can sometimes cause side reactions.
-
Atmosphere: Certain reactions, especially those involving transition metal catalysts, may require an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the catalyst.[1]
-
Issue 2: Formation of Significant Side Products
-
Question: My reaction is producing a complex mixture with significant side products, making purification difficult. What are the common side reactions and how can I minimize them?
Answer: The formation of side products is a common problem that can often be addressed by carefully controlling the reaction conditions.
-
Hydrolysis of Reactants or Products: The presence of water can lead to the hydrolysis of starting materials or the quinazolinone product. To mitigate this, use anhydrous solvents and reagents, thoroughly dry all glassware, and consider running the reaction under an inert atmosphere.
-
Homocoupling of Starting Materials: In cross-coupling reactions, such as Suzuki or Buchwald-Hartwig type reactions, homocoupling of the starting materials can be a significant side reaction. This can often be minimized by adjusting the catalyst system, ligand, base, and temperature.
-
Over-oxidation or Reduction: In reactions involving oxidative or reductive steps, over- or under-reaction can lead to impurities. Careful control of the oxidant or reductant stoichiometry and reaction time is crucial.
-
Formation of Isomeric Products: Depending on the substitution pattern of your reactants, the formation of constitutional isomers may be possible. Optimizing the catalyst and reaction conditions can often improve the regioselectivity of the reaction.
-
Issue 3: Catalyst Deactivation
-
Question: My catalytic reaction starts well but then slows down or stops completely before all the starting material is consumed. What could be causing catalyst deactivation?
Answer: Catalyst deactivation can occur through several mechanisms, and identifying the cause is essential for optimizing your reaction.
-
Poisoning: Certain functional groups or impurities in the starting materials or solvent can act as catalyst poisons. Common poisons for transition metal catalysts include sulfur and phosphorus compounds.[2] Purifying the starting materials and using high-purity solvents can help prevent poisoning.
-
Leaching: In the case of heterogeneous catalysts, the active metal may leach from the support into the reaction mixture, leading to a loss of activity.
-
Sintering or Agglomeration: At high temperatures, the metal nanoparticles of a heterogeneous catalyst can sinter or agglomerate, reducing the active surface area and thus the catalytic activity.
-
Fouling: The deposition of byproducts or polymers on the catalyst surface can block active sites, a phenomenon known as fouling.
-
Frequently Asked Questions (FAQs)
-
Q1: Which type of catalyst is best for my specific quinazolinone synthesis?
A1: The optimal catalyst depends heavily on the specific substrates and the desired reaction pathway. Transition metal catalysts like palladium and copper are widely used for cross-coupling reactions to form C-N and C-C bonds.[3] Organocatalysts can be effective for condensative cyclization reactions and offer advantages in terms of cost and environmental impact.[4] It is recommended to consult the literature for similar transformations and to perform a catalyst screen to identify the most efficient system for your specific application.
-
Q2: How can I improve the regioselectivity of my reaction?
A2: Improving regioselectivity often involves fine-tuning the catalyst and reaction conditions. The choice of ligand in transition metal catalysis can have a significant impact on directing the reaction to the desired position. Steric and electronic properties of both the substrates and the catalyst play a crucial role. Screening different ligands and solvents, and optimizing the reaction temperature can lead to improved regioselectivity.
-
Q3: Are there any green or more sustainable catalytic methods for quinazolinone synthesis?
A3: Yes, significant efforts are being made to develop greener synthetic routes. This includes the use of more abundant and less toxic metals like iron and copper as catalysts, employing water as a solvent, utilizing microwave-assisted synthesis to reduce reaction times and energy consumption, and developing reusable heterogeneous catalysts.[5] Organocatalysis is also considered a green chemistry approach as it avoids the use of heavy metals.[4]
Catalyst Performance Data
The following tables summarize quantitative data for various catalysts used in quinazolinone synthesis, allowing for easy comparison of their performance under different reaction conditions.
Table 1: Palladium-Catalyzed Quinazolinone Synthesis
| Catalyst / Ligand | Substrates | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(dppf)Cl₂ | Bromo-substituted quinazolines, Boronic acid pinacol ester | Na₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12 | 65-87 | [6][7] |
| Pd(OAc)₂ / BuPAd₂ | Disubstituted ureas, tert-butyl isocyanide | DBU | DMF | 130 | 16 | 75-90 | [8] |
| PdCl₂(PPh₃)₂ / MoCl₅ | 2-nitrobenzaldehyde, formamide | - | - | 100 | 16 | 40 | [8] |
Table 2: Copper-Catalyzed Quinazolinone Synthesis
| Catalyst / Ligand | Substrates | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| CuBr | 2-halobenzamides, (aryl)methanamines | - | - | - | - | Good | [9] |
| Cu(OAc)₂·H₂O | Ethyl 2-isocyanobenzoate, aliphatic amine | Et₃N | Anisole | RT | - | Good | [10][11] |
| CuI / 4-hydroxy-l-proline | N-substituted o-bromobenzamides, formamide | - | - | 80 | - | - | [11] |
| Cu₂O / Cy₃P | 2-Aminobenzamides, tertiary amines | - | CHCl₃ | 100 | 24 | 17-91 | [12] |
Table 3: Organocatalyzed Quinazolinone Synthesis
| Catalyst | Substrates | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Acetic Acid | Isatoic anhydride, aryl amines, cyclic ketones | - | - | - | 81-97 | [4][13] |
| Taurine | Isatoic anhydride, isoniazid, aldehydes | Water | Reflux | 2-4 | 85-94 | [4][13][14] |
| p-Toluene sulfonic acid (p-TSA) | Anthranilamide, aldehydes | - | - | 0.05-0.25 | Moderate to Excellent | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature.
Protocol 1: Palladium-Catalyzed Suzuki Cross-Coupling for Quinazoline Synthesis
This protocol describes a general procedure for the synthesis of quinazolinylphenyl-1,3,4-thiadiazole conjugates via a Suzuki cross-coupling reaction.[6][7]
-
Materials:
-
Bromo-substituted quinazoline (1.0 equiv)
-
Boronic acid pinacol ester of 2,5-diphenyl-1,3,4-thiadiazole (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Tetrabutylammonium bromide (TBAB) (1.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
-
-
Procedure:
-
To a sealed tube, add the bromo-substituted quinazoline, boronic acid pinacol ester, Pd(dppf)Cl₂, Na₂CO₃, and TBAB.
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add the 1,4-dioxane/water mixture via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
-
Protocol 2: Copper-Catalyzed Synthesis of 3-Alkylated Quinazolinones
This protocol outlines a general procedure for the copper-catalyzed synthesis of 3-alkylated quinazolinones from ethyl 2-isocyanobenzoate and an aliphatic amine.[10]
-
Materials:
-
Ethyl 2-isocyanobenzoate (1.0 equiv)
-
Aliphatic amine (2.0 equiv)
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O) (0.1 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anisole
-
-
Procedure:
-
To a solution of ethyl 2-isocyanobenzoate in anisole, add Et₃N and Cu(OAc)₂·H₂O.
-
Add the aliphatic amine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the 3-alkylated quinazolinone.
-
Protocol 3: Organocatalytic Synthesis of Quinazolinones using Taurine
This protocol describes a taurine-catalyzed three-component reaction for the synthesis of quinazolinone derivatives in water.[4][13][14]
-
Materials:
-
Isatoic anhydride (1.0 equiv)
-
Isoniazid or other amine (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Taurine (0.15 equiv)
-
Water
-
-
Procedure:
-
In a round-bottom flask, combine isatoic anhydride, the amine, the aldehyde, and taurine in water.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold water, and dry.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure quinazolinone derivative.
-
Visualizations
Experimental Workflow for Catalyst Selection
Caption: A general workflow for the selection and optimization of catalysts in quinazolinone synthesis.
Troubleshooting Flowchart for Quinazolinone Synthesis
References
- 1. benchchem.com [benchchem.com]
- 2. scispace.com [scispace.com]
- 3. Recent developments in transition metal catalysis for quinazolinone synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 5. soc.chim.it [soc.chim.it]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quinazolinone synthesis [organic-chemistry.org]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 13. Recent advances and prospects in the organocatalytic synthesis of quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Advances in organocatalyzed synthesis of organic compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of the Antibacterial Activity of 6,8-dibromoquinazolin-4(3H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents. Quinazolinone scaffolds, particularly halogenated derivatives, have garnered considerable attention for their broad spectrum of biological activities. This guide provides a comparative analysis of the antibacterial activity of various 6,8-dibromoquinazolin-4(3H)-one derivatives, supported by experimental data from peer-reviewed studies.
Executive Summary
This analysis focuses on a series of synthesized this compound derivatives and their in vitro antibacterial efficacy against a panel of Gram-positive and Gram-negative bacteria. The data, primarily presented as Minimum Inhibitory Concentrations (MIC), reveals that specific structural modifications on the quinazolinone core significantly influence antibacterial potency. Notably, certain derivatives exhibit potent activity, particularly against Escherichia coli and Listeria monocytogenes.
Data Presentation: Antibacterial Activity of this compound Derivatives
The antibacterial activity of various synthesized this compound derivatives was evaluated against a range of pathogenic bacteria. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits visible bacterial growth, are summarized in the table below. Lower MIC values indicate greater antibacterial potency.
| Compound ID | Derivative Structure | E. coli (MIC µg/mL) | S. typhimurium (MIC µg/mL) | L. monocytogenes (MIC µg/mL) | S. aureus (MIC µg/mL) | P. aeruginosa (MIC µg/mL) | B. cereus (MIC µg/mL) | Reference |
| VIIa | 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide | 1.56 | 3.125 | 1.56 | 25 | 25 | 25 | [1] |
| VIIc | 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide | - | - | - | - | - | - | [1] |
| Compound 1 | 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one | - | - | - | - | - | - | [2][3] |
| Compound 2 | 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one | High Activity | High Activity | - | High Activity | High Activity | High Activity | [2][3] |
Note: A hyphen (-) indicates that data was not provided in the cited source. "High Activity" indicates that the source reported significant antibacterial action but did not provide specific MIC values.
Key Findings from the Data:
-
Potent Activity of Derivative VIIa: Compound VIIa demonstrated the most potent antibacterial activity among the tested derivatives, with particularly low MIC values against E. coli (1.56 µg/mL) and L. monocytogenes (1.56 µg/mL).[1]
-
Variable Efficacy: The antibacterial efficacy of the derivatives varied significantly depending on the specific chemical substitutions.
-
Gram-Negative vs. Gram-Positive Activity: Some derivatives showed promising activity against Gram-negative bacteria like E. coli and S. typhimurium, which are often more challenging to inhibit due to their outer membrane.
-
Impact of Substitution: The substitution of an amino group at position three of the quinazolinone ring may increase antibacterial activity, as suggested by the high activity of Compound 2 compared to Compound 1.[2][3]
Experimental Protocols
The following methodologies are based on the experimental procedures described in the cited literature for the synthesis and antibacterial evaluation of this compound derivatives.
Synthesis of this compound Derivatives
A general synthetic route involves starting from 4-(6,8-dibromo-2-phenyl-4-oxo-(4H)-quinazolin-3-yl)-benzoic acid ethyl ester.[1] This starting material can then be converted to an acid hydrazide, which serves as a key intermediate for the synthesis of a variety of derivatives, including Schiff bases and their cyclized products like thiazolidinones, oxadiazoles, and pyrazoles.[1]
Another described synthesis involves dissolving 5-bromo anthranilic acid in pyridine, followed by reaction with o-amino benzoyl chloride to produce a benzoxazinone derivative.[2][3] This intermediate can then be refluxed with hydrazine hydrate to yield a 3-amino-quinazolin-4(3H)-one derivative.[2][3]
In Vitro Antibacterial Activity Screening
1. Paper Disc Diffusion Technique:
-
Bacterial cultures are uniformly spread on the surface of a suitable agar medium.
-
Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
The impregnated discs are placed on the agar surface.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) is measured in millimeters. Larger zones of inhibition indicate greater antibacterial activity.
2. Agar Streak Dilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
A series of twofold dilutions of the test compounds are prepared in a suitable growth medium.
-
The medium containing the different concentrations of the compound is solidified in petri dishes.
-
A standardized inoculum of the test bacteria is streaked onto the surface of the agar plates.
-
The plates are incubated under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
Visualizing the Process and Mechanism
To better understand the experimental process and the potential mechanism of action, the following diagrams have been generated.
Concluding Remarks
The this compound scaffold represents a promising framework for the development of new antibacterial agents. The presented data highlights the significant impact of structural modifications on antibacterial potency. Further research, including extensive structure-activity relationship (SAR) studies, in vivo efficacy evaluations, and detailed mechanistic investigations, is warranted to optimize these compounds as potential therapeutic candidates. The experimental protocols and workflows provided herein offer a foundational guide for researchers entering this area of drug discovery.
References
A Comparative Analysis of the Antibacterial Efficacy of 6,8-dibromoquinazolin-4(3H)-one Derivatives and Ciprofloxacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial efficacy of a representative 6,8-dibromoquinazolin-4(3H)-one derivative and the widely-used fluoroquinolone antibiotic, ciprofloxacin. The following sections present a summary of their antibacterial activity, the experimental protocols used for these assessments, and their respective mechanisms of action, supported by quantitative data and visual diagrams.
Data Presentation: Antibacterial Efficacy
The antibacterial efficacy of a novel derivative of this compound, specifically 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide, was evaluated against a panel of Gram-positive and Gram-negative bacteria. For a comprehensive comparison, the Minimum Inhibitory Concentrations (MICs) of this compound are presented alongside the known MIC ranges for ciprofloxacin against the same bacterial species. Lower MIC values are indicative of greater antibacterial potency.
| Bacterial Strain | Gram Staining | This compound Derivative MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| Escherichia coli | Negative | 1.56 | 0.008 - 1.0 |
| Salmonella typhimurium | Negative | 3.125 | 0.015 - 0.5 |
| Pseudomonas aeruginosa | Negative | 25 | 0.06 - 4.0 |
| Staphylococcus aureus | Positive | 25 | 0.12 - 2.0 |
| Listeria monocytogenes | Positive | 1.56 | 0.25 - 2.0 |
| Bacillus cereus | Positive | 25 | 0.12 - 1.0 |
Experimental Protocols
The determination of the antibacterial activity of the this compound derivative involved standard microbiological techniques to ascertain the minimum concentration of the compound required to inhibit the visible growth of the tested microorganisms.
Paper Disc Diffusion Technique
This method provides a qualitative assessment of antibacterial activity.
-
Inoculum Preparation: A standardized suspension of the test bacteria is prepared to a turbidity equivalent to the 0.5 McFarland standard.
-
Plate Inoculation: A sterile cotton swab is dipped into the bacterial suspension and used to evenly inoculate the entire surface of a Mueller-Hinton agar plate.
-
Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound. These discs are then placed on the surface of the inoculated agar plate.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
Observation: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) is measured in millimeters. A larger zone of inhibition corresponds to greater antibacterial activity.
Agar Streak Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method provides a quantitative measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of the test compound. This is achieved by making two-fold serial dilutions of the compound in molten agar before it solidifies. A control plate with no compound is also prepared.
-
Inoculation: The standardized bacterial suspension is streaked onto a section of each agar plate.
-
Incubation: The plates are incubated under appropriate conditions (typically 37°C for 18-24 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of the test compound at which there is no visible bacterial growth.
Mandatory Visualizations
Signaling Pathways and Mechanisms of Action
The antibacterial mechanisms of ciprofloxacin and the proposed mechanism for quinazolinone derivatives differ significantly, targeting distinct cellular processes.
Caption: Mechanisms of action for Ciprofloxacin and a proposed pathway for Quinazolinone derivatives.
Experimental Workflow: MIC Determination
The workflow for determining the Minimum Inhibitory Concentration (MIC) using the agar dilution method is a systematic process to quantify antibacterial efficacy.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via the agar dilution method.
Discussion
The presented data indicates that the tested this compound derivative exhibits potent antibacterial activity against E. coli and L. monocytogenes, with MIC values comparable to or lower than those of ciprofloxacin. However, its efficacy against P. aeruginosa, S. aureus, and B. cereus is notably lower than that of ciprofloxacin.
Ciprofloxacin is a broad-spectrum antibiotic that functions by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, thereby leading to bacterial cell death.[1] This mechanism is effective against a wide range of both Gram-positive and Gram-negative bacteria.
Quinazolinone derivatives, on the other hand, have been reported to exert their antibacterial effects through various mechanisms. A prominent proposed mechanism is the inhibition of cell wall biosynthesis through the targeting of penicillin-binding proteins (PBPs).[2][3] By inhibiting these enzymes, the synthesis of peptidoglycan, a critical component of the bacterial cell wall, is disrupted, leading to cell lysis. Some studies also suggest that certain quinazolinone derivatives may interfere with DNA replication and protein synthesis.[3]
The development of novel antibacterial agents is crucial in the face of rising antimicrobial resistance. While ciprofloxacin remains a potent and clinically important antibiotic, the promising activity of this compound derivatives against specific pathogens warrants further investigation. Future studies should focus on elucidating the precise mechanism of action of these compounds and optimizing their structure to enhance their antibacterial spectrum and potency.
References
- 1. The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Quinazolinone Allosteric Inhibitor of PBP 2a Synergizes with Piperacillin and Tazobactam against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]
A Comparative Analysis of the Anti-inflammatory Efficacy of 6,8-dibromoquinazolin-4(3H)-one Derivatives and Indomethacin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory effects of a series of novel 6,8-dibromoquinazolin-4(3H)-one derivatives against the well-established non-steroidal anti-inflammatory drug (NSAID), indomethacin. The following sections present quantitative experimental data, detailed experimental protocols, and visualizations of the proposed mechanisms of action to facilitate an objective evaluation of these compounds as potential anti-inflammatory agents.
Quantitative Data Summary
The anti-inflammatory activity of this compound derivatives and indomethacin was evaluated in vivo using the carrageenan-induced paw edema model in rats. The data presented in Table 1 summarizes the percentage of edema inhibition at various time points post-carrageenan administration. Notably, several derivatives of this compound demonstrated potent anti-inflammatory effects, with some exhibiting efficacy comparable to or even exceeding that of indomethacin at the tested doses.[1][2]
Table 1: In Vivo Anti-inflammatory Activity of this compound Derivatives and Indomethacin in the Carrageenan-Induced Rat Paw Edema Model
| Compound | Dose (mg/kg b.w.) | % Inhibition of Edema after 1h | % Inhibition of Edema after 2h | % Inhibition of Edema after 3h | % Inhibition of Edema after 4h |
| Indomethacin | 20 | 35.8 | 37.0 | 32.0 | - |
| Compound II | 100 | -19.9 | -12.2 | -11.7 | -11.8 |
| Compound IIIh | 100 | -16.1 | -22.1 | -3.9 | -5.0 |
| Compound Va | 100 | -12.6 | -10.1 | -8.4 | -8.4 |
| Compound VIg | 100 | -23.8 | -28.4 | -28.3 | -24.7 |
*Data extracted from "NOVEL 6,8-DIBROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTI-INFLAMMATORY AND ANALGESIC PROPERTIES".[1][2] Negative inhibition values indicate a pro-inflammatory effect at the tested dose. Compound VIg was identified as the most potent among the tested derivatives.
Experimental Protocols
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This widely used and validated model assesses the acute anti-inflammatory activity of a compound.[3][4][5][6][7]
Animals: Adult male albino rats weighing between 150-200g were used. The animals were housed under standard laboratory conditions with free access to food and water.
Procedure:
-
The animals were divided into several groups: a control group, a standard group receiving indomethacin, and test groups receiving different this compound derivatives.
-
The test compounds and indomethacin were administered orally at the doses specified in Table 1. The control group received the vehicle (e.g., saline).
-
One hour after drug administration, acute inflammation was induced by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar tissue of the right hind paw of each rat.
-
The paw volume was measured immediately after carrageenan injection and at 1, 2, 3, and 4 hours thereafter using a plethysmometer.
-
The percentage of inhibition of edema was calculated for each group using the following formula:
% Inhibition = [ (Vc - Vt) / Vc ] x 100
Where:
-
Vc = Average increase in paw volume in the control group
-
Vt = Average increase in paw volume in the treated group
-
In Vitro Cyclooxygenase (COX) Inhibition Assay
While specific COX inhibition data for this compound is not available in the provided search results, this is a standard and crucial in vitro assay for evaluating the mechanism of action of potential anti-inflammatory drugs. Quinazolinone derivatives have been reported to act as selective COX-2 inhibitors.[8][9]
Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. The inhibition is typically quantified by measuring the production of prostaglandin E2 (PGE2) or by monitoring the consumption of a substrate.
General Protocol (Fluorometric or Colorimetric):
-
Reagents and Materials: Purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), heme (cofactor), assay buffer, detection probe (e.g., ADHP for fluorometric assay), and a microplate reader.
-
Procedure: a. The test compound is pre-incubated with the COX enzyme (either COX-1 or COX-2) in the assay buffer. b. The reaction is initiated by adding arachidonic acid. c. The enzymatic reaction leads to the production of prostaglandins and the oxidation of the detection probe, resulting in a fluorescent or colorimetric signal. d. The signal is measured over time using a microplate reader. e. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate in a control well without the inhibitor. f. IC50 values (the concentration of the inhibitor that causes 50% inhibition) are determined by testing a range of inhibitor concentrations.
Signaling Pathways and Mechanisms of Action
Indomethacin: A Well-Established COX Inhibitor
Indomethacin exerts its anti-inflammatory effects primarily through the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. researchgate.net [researchgate.net]
- 3. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of drugs using carrageenan induced paw-edema model | PPTX [slideshare.net]
- 6. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
- 8. benthamscience.com [benthamscience.com]
- 9. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 6,8-dibromoquinazolin-4(3H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6,8-dibromoquinazolin-4(3H)-one analogs, focusing on their anticancer and antimicrobial properties. The information presented herein is compiled from various studies to facilitate the rational design of novel and more effective therapeutic agents based on this privileged scaffold.
Anticancer Activity of this compound Analogs
The this compound core has emerged as a promising framework in the development of new anticancer agents. The presence of bromine atoms at the 6 and 8 positions of the quinazolinone ring has a significant impact on the cytotoxic potential of these compounds. Further modifications and substitutions on this scaffold have led to the discovery of derivatives with potent activity against various cancer cell lines.
A study investigating a series of novel 6,8-dibromo-4(3H)-quinazolinone derivatives revealed their potent cytotoxic effects against the human breast carcinoma cell line MCF-7. Several of these compounds exhibited very low IC50 values, indicating strong potential as anticancer agents.[1][2]
Table 1: In Vitro Anticancer Activity of 6,8-dibromo-4(3H)-one Analogs against MCF-7 Cell Line
| Compound ID | Structure/Description | IC50 (µg/mL) |
| XIIIb | 6,8-dibromo-4(3H)quinazolinone derivative | 1.7 |
| IX | 6,8-dibromo-4(3H)quinazolinone derivative | 1.8 |
| XIVd | 6,8-dibromo-4(3H)quinazolinone derivative | 1.83 |
| XIVb | 6,8-dibromo-4(3H)quinazolinone derivative | 5.4 |
| XIVe | 6,8-dibromo-4(3H)quinazolinone derivative | 6.84 |
| XIIIa | 6,8-dibromo-4(3H)quinazolinone derivative | 10.8 |
| XIVc | 6,8-dibromo-4(3H)quinazolinone derivative | 13.9 |
| XVc | 6,8-dibromo-4(3H)quinazolinone derivative | 15.7 |
| XIVa | 6,8-dibromo-4(3H)quinazolinone derivative | 29.6 |
| Doxorubicin | Positive Control | 29.6 |
Data sourced from Ahmed M.F., Youns M. (2013).[1]
Structure-Activity Relationship Insights:
The data suggests that the substitutions on the quinazolinone ring system play a critical role in determining the cytotoxic potency of these analogs. While the exact structures for the compound IDs are not detailed in the initial abstracts, the significant variation in IC50 values highlights the importance of specific functional groups and their positions on the scaffold for anticancer activity.
Antimicrobial Activity of this compound Analogs
Derivatives of the this compound scaffold have also been explored for their antimicrobial properties, demonstrating promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[3]
One study synthesized a series of novel 6,8-dibromo-4(3H)quinazolinone derivatives starting from 4-(6,8-dibromo-2-phenyl-4-oxo-(4H)-quinazolin-3-yl)-benzoic acid ethyl ester.[3] The antimicrobial activity of these compounds was evaluated using the paper disc diffusion technique, and the minimum inhibitory concentrations (MICs) were determined by the agar streak dilution method.[3]
Table 2: In Vitro Antimicrobial Activity (MIC in µg/mL) of Selected 6,8-dibromo-4(3H)-one Analogs
| Compound ID | E. coli | S. typhimurium | L. monocytogenes | S. aureus | P. aeruginosa | B. cereus | C. albicans | A. flavus |
| VIIa | 1.56 | 3.125 | 1.56 | 25 | 25 | 25 | - | - |
| VIIc | - | - | - | - | - | - | 0.78 | 0.097 |
Data sourced from a study on novel 6,8-dibromo-4(3H)quinazolinone derivatives.[3] (-) indicates data not reported in the source. Compound VIIa: 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide Compound VIIc: 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide
Structure-Activity Relationship Insights:
The antimicrobial data reveals that specific substitutions on the parent molecule can lead to potent and selective activity. For instance, compound VIIa showed excellent activity against certain Gram-negative and Gram-positive bacteria, while compound VIIc was found to be a highly potent antifungal agent.[3] The difference in the N-substituted amide/thioamide benzoic acid hydrazide side chain appears to significantly influence the spectrum of antimicrobial activity.
Experimental Protocols
Anticancer Activity Assessment: MTT Assay
The in vitro cytotoxic activity of the this compound analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][4] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The absorbance of this colored solution is directly proportional to the number of living cells.
Detailed Methodology:
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (dissolved in a suitable solvent like DMSO) and a positive control (e.g., Doxorubicin). A control group with only the solvent is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) under the same conditions.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method
The Kirby-Bauer disk diffusion method is a widely used qualitative technique to determine the susceptibility of bacteria to antimicrobial agents.
Detailed Methodology:
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland turbidity standard) is prepared in a sterile broth.
-
Plate Inoculation: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.
-
Disk Application: Paper disks impregnated with a known concentration of the test compounds and standard antibiotics are placed on the agar surface using sterile forceps.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone of no growth around each disk is measured in millimeters.
-
Interpretation: The size of the zone of inhibition is compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested agent.
Signaling Pathways and Experimental Workflows
Potential Mechanism of Action: DHFR Inhibition
Quinazolinone derivatives are known to act as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolic pathway.[5] DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines, thymidylate, and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death. This is a common mechanism of action for several anticancer and antimicrobial drugs.
Caption: Dihydrofolate Reductase (DHFR) Inhibition Pathway.
Potential Mechanism of Action: USP7 Inhibition and p53 Activation
Some quinazolinone derivatives have been identified as inhibitors of Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme that plays a crucial role in regulating the stability of several proteins, including MDM2, a key negative regulator of the p53 tumor suppressor. By inhibiting USP7, the degradation of MDM2 is promoted, leading to the stabilization and activation of p53. Activated p53 can then induce cell cycle arrest and apoptosis.
Caption: USP7-p53 Signaling Pathway.
Experimental Workflow: In Vitro Anticancer Screening
The following diagram illustrates a typical workflow for the initial screening of this compound analogs for their anticancer activity.
References
- 1. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
In vitro cytotoxicity comparison between 6,8-dibromoquinazolin-4(3H)-one derivatives and doxorubicin
A Comparative Analysis for Researchers and Drug Development Professionals
In the landscape of anticancer drug discovery, the quest for potent and selective therapeutic agents is paramount. This guide provides a head-to-head comparison of the in vitro cytotoxicity of novel 6,8-dibromoquinazolin-4(3H)-one derivatives against doxorubicin, a well-established chemotherapeutic agent. This analysis is based on experimental data from peer-reviewed studies, offering a quantitative and methodological overview for researchers, scientists, and professionals in the field of drug development.
Quantitative Cytotoxicity Comparison
The in vitro cytotoxic activity of several 6,8-dibromo-4(3H)-quinazolinone derivatives and doxorubicin was evaluated against the human breast carcinoma cell line, MCF-7. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a substance needed to inhibit a biological process by half, was determined to quantify and compare their cytotoxic potential.
| Compound/Drug | Cell Line | IC50 (µg/mL) | Reference |
| This compound Derivatives | |||
| Compound XIIIb | MCF-7 | 1.7 | [1] |
| Compound IX | MCF-7 | 1.8 | [1] |
| Compound XIVd | MCF-7 | 1.83 | [1] |
| Compound XIVb | MCF-7 | 5.4 | [1] |
| Compound XIVe | MCF-7 | 6.84 | [1] |
| Compound XIIIa | MCF-7 | 10.8 | [1] |
| Compound XIVc | MCF-7 | 13.9 | [1] |
| Compound XVc | MCF-7 | 15.7 | [1] |
| Compound XIVa | MCF-7 | 29.6 | [1] |
| Doxorubicin (Positive Control) | |||
| Doxorubicin | MCF-7 | 29.6 | [1] |
Table 1: Comparative in vitro cytotoxicity (IC50) of 6,8-dibromo-4(3H)-quinazolinone derivatives and doxorubicin against the MCF-7 human breast carcinoma cell line.
Several of the tested 6,8-dibromo-4(3H)-quinazolinone derivatives demonstrated potent cytotoxic effects against the MCF-7 cell line, with some compounds exhibiting significantly lower IC50 values than the standard chemotherapeutic drug, doxorubicin[1]. For a broader perspective, the cytotoxic profile of doxorubicin against a wider range of cancer cell lines is presented below.
| Cell Line | Cancer Type | Doxorubicin IC50 (µM) |
| BFTC-905 | Bladder Cancer | 2.3 |
| MCF-7 | Breast Cancer | 2.5 |
| M21 | Skin Melanoma | 2.8 |
| HeLa | Cervical Carcinoma | 2.9 |
| UMUC-3 | Bladder Cancer | 5.1 |
| HepG2 | Hepatocellular Carcinoma | 12.2 |
| TCCSUP | Bladder Cancer | 12.6 |
| Huh7 | Hepatocellular Carcinoma | > 20 |
| VMCUB-1 | Bladder Cancer | > 20 |
| A549 | Lung Cancer | > 20 |
Table 2: In vitro cytotoxicity (IC50) of Doxorubicin against a panel of human cancer cell lines after 24 hours of treatment, as determined by the MTT assay.
Experimental Protocols
The following sections detail the methodologies for the key in vitro cytotoxicity assays cited in this guide.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of their viability.
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (this compound derivatives or doxorubicin). A control group of cells is treated with the vehicle (e.g., DMSO) at the same concentration used for the test compounds.
-
Incubation: The plates are incubated for a predetermined period (e.g., 48 or 72 hours) to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, a solution of MTT is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is another colorimetric method for determining cytotoxicity, which is based on the measurement of cellular protein content.
Procedure:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded in 96-well plates and treated with the test compounds for a specified duration.
-
Cell Fixation: After incubation, the cells are fixed to the plate by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: The plates are then washed with water and air-dried. A solution of Sulforhodamine B is added to each well, and the plates are incubated at room temperature for 30 minutes.
-
Washing: Unbound dye is removed by washing the plates with 1% acetic acid.
-
Dye Solubilization: The plates are air-dried again, and a Tris-base solution is added to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 510 nm using a microplate reader.
-
Data Analysis: The IC50 values are calculated from the dose-response curves generated from the absorbance data.
Visualizing the Process and Pathways
To better understand the experimental process and the potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for in vitro cytotoxicity testing.
Caption: Postulated EGFR signaling pathway inhibition.
Mechanism of Action: A Glimpse into the Pathways
Doxorubicin primarily exerts its cytotoxic effects through intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species, leading to DNA damage and apoptosis.
Quinazolinone derivatives, on the other hand, have been widely investigated as inhibitors of receptor tyrosine kinases. The 6,8-dibromo substitution on the quinazolinone scaffold is of particular interest. While the precise mechanism for these specific derivatives requires further elucidation, many quinazolinone-based compounds are known to target the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways. Inhibition of these pathways can disrupt downstream signaling cascades that are critical for cancer cell proliferation, survival, and angiogenesis. The provided diagram illustrates the potential inhibition of the EGFR signaling pathway by these derivatives.
References
A Comparative Guide to the Anticancer Activity of 6,8-dibromoquinazolin-4(3H)-one Derivatives on MCF-7 Cells
Comparative Cytotoxicity Data
The in vitro cytotoxic activity of several 6,8-dibromo-4(3H)quinazolinone derivatives against the MCF-7 cell line was evaluated and compared to the standard chemotherapeutic drug, Doxorubicin. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized below.
| Compound | IC50 (µg/mL) against MCF-7 Cells |
| Doxorubicin (Positive Control) | Not explicitly stated in the primary comparative study, but used as a benchmark. Other studies report values around 6.9 µg/mL.[1] |
| Derivative IX | 1.8 |
| Derivative XIIIa | 10.8 |
| Derivative XIIIb | 1.7 |
| Derivative XIVa | 29.6 |
| Derivative XIVb | 5.4 |
| Derivative XIVc | 13.9 |
| Derivative XIVd | 1.83 |
| Derivative XIVe | 6.84 |
| Derivative XVc | 15.7 |
Data sourced from Ahmed and Youns, 2013.[2]
The results indicate that several synthesized 6,8-dibromo-4(3H)quinazolinone derivatives, notably XIIIb, IX, and XIVd, exhibit potent cytotoxic effects against MCF-7 cells, with IC50 values significantly lower than many standard agents, indicating a high degree of anticancer activity.[2][3]
Proposed Mechanism of Action: Signaling Pathways
Quinazolinone derivatives are known to exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][4] The potent cytotoxicity of the 6,8-dibromo-4(3H)quinazolinone derivatives against MCF-7 cells is suggestive of an apoptosis-inducing mechanism.[2][3] A proposed signaling pathway for the induction of apoptosis by these compounds is illustrated below.
Caption: Proposed apoptotic pathway in MCF-7 cells.
Experimental Protocols
The following are detailed methodologies for the key experiments typically used to validate the anticancer activity of compounds like this compound derivatives.
Cell Culture
The MCF-7 human breast adenocarcinoma cell line is cultured in a suitable medium, such as RPMI-1640 or DMEM, supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: MCF-7 cells are seeded into 96-well plates at a density of approximately 5 x 10^3 to 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and a positive control (e.g., Doxorubicin) for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (usually 0.5 mg/mL) and incubated for another 3-4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Caption: Workflow for the MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: MCF-7 cells are treated with the test compound at concentrations around its IC50 value for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol, typically for 15 minutes in the dark at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment: Cells are treated with the compound of interest for a specific duration.
-
Cell Fixation: Harvested cells are washed with PBS and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The percentage of cells in each phase of the cell cycle is quantified based on the fluorescence intensity of the PI-stained DNA.
Comparative Logic
The validation of the anticancer activity of this compound derivatives involves a multi-faceted approach comparing its efficacy against a standard drug and elucidating its mechanism of action.
Caption: Logical flow for validating anticancer activity.
References
- 1. Quinazolinone derivatives as new potential CDK4/6 inhibitors, apoptosis inducers and radiosensitizers for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Cross-validation of MIC results for quinazolinone compounds against different bacterial strains
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the antibacterial efficacy of novel quinazolinone derivatives, supported by in vitro minimum inhibitory concentration (MIC) data and standardized experimental protocols.
This guide provides a comparative overview of the antibacterial activity of a series of synthesized quinazolinone derivatives against various Gram-positive and Gram-negative bacterial strains. The presented data, summarized from a recent study on novel quinazolinone compounds, highlights the structure-activity relationships that govern their efficacy. Detailed experimental protocols for the determination of Minimum Inhibitory Concentration (MIC) are also provided to ensure reproducibility and facilitate cross-experimental comparisons.
Comparative Antibacterial Activity of Quinazolinone Derivatives
The antibacterial efficacy of the synthesized quinazolinone compounds was determined by assessing their Minimum Inhibitory Concentration (MIC) in μg/mL against a panel of clinically relevant bacterial strains. The results, as presented in the table below, showcase the varying degrees of potency of different structural analogs.
| Compound ID | R Group | S. aureus (ATCC 29213) MIC (μg/mL) | E. faecalis (ATCC 29212) MIC (μg/mL) | E. coli (ATCC 25922) MIC (μg/mL) | P. aeruginosa (ATCC 27853) MIC (μg/mL) |
| QZ-1 | 4-Nitrobenzyl | 8 | 16 | 32 | >64 |
| QZ-2 | 4-Chlorobenzyl | 4 | 8 | 16 | 64 |
| QZ-3 | 4-Methoxybenzyl | 16 | 32 | 64 | >64 |
| QZ-4 | 2,4-Dichlorobenzyl | 2 | 4 | 8 | 32 |
| QZ-5 | 3,4-Dimethoxybenzyl | 32 | >64 | >64 | >64 |
| Ciprofloxacin | (Reference) | 0.5 | 1 | 0.25 | 0.5 |
Experimental Protocols
The following is a detailed methodology for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard and widely accepted technique for assessing the in vitro antibacterial activity of novel compounds.[1]
Broth Microdilution Method for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.[1]
1. Preparation of Materials:
-
Test Compounds: Prepare stock solutions of the quinazolinone derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a concentration of 10 mg/mL.
-
Bacterial Strains: Use fresh, overnight cultures of the test bacteria grown on an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for this assay.
-
Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer.
2. Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from the agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to an approximate cell density of 1 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
3. Serial Dilution in Microtiter Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row, creating an initial 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentrations. Discard 100 µL from the last well.
-
This will create a gradient of decreasing compound concentrations across the wells.
4. Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include a positive control well (broth with bacteria, no compound) and a negative control well (broth only).
-
Seal the plate and incubate at 37°C for 18-24 hours.
5. Reading and Interpretation of Results:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
-
The results can also be read using a microplate reader by measuring the optical density at 600 nm (OD₆₀₀).
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the quinazolinone compounds.
References
Head-to-head comparison of different synthetic routes for 6,8-dibromoquinazolin-4(3H)-one
For researchers and professionals in drug development, the efficient synthesis of key heterocyclic scaffolds is paramount. 6,8-dibromoquinazolin-4(3H)-one is a valuable building block in medicinal chemistry, and its synthesis can be approached through several distinct routes. This guide provides a head-to-head comparison of the most common synthetic strategies, supported by experimental data to inform the selection of the most appropriate method for a given research objective.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: One-Pot, Multi-Component Reaction (MCR) | Route 2: Two-Step Synthesis via Benzoxazinone Isolation | Route 3: Niementowski Reaction |
| Starting Material | 3,5-Dibromoanthranilic acid | 3,5-Dibromoanthranilic acid or its methyl ester | 3,5-Dibromoanthranilic acid |
| Key Reagents | Acyl chloride/anhydride, primary amine/ammonia | Acyl chloride/anhydride; Ammonia/hydrazine hydrate | Formamide |
| Number of Steps | 1 | 2 | 1 |
| Intermediate Isolation | No | Yes (6,8-dibromo-4H-3,1-benzoxazin-4-one derivative) | No |
| Typical Reaction Time | 3-5 hours | 4-6 hours (total) | 2-3 hours |
| Typical Yield | Moderate to High (for derivatives) | High | High (up to 96% for parent quinazolinone)[1] |
| Scalability | Good | Good, but requires an additional step | Excellent |
| Advantages | Time and resource-efficient, reduced waste | Allows for purification of the intermediate, potentially leading to a purer final product. | Simple, high-yielding, uses readily available and inexpensive reagents. |
| Disadvantages | Can be difficult to optimize for the N-unsubstituted product; potential for side reactions. | Longer overall process, requires additional purification steps. | Requires relatively high temperatures. |
Synthetic Pathways and Methodologies
Herein, we detail the experimental protocols for the three primary synthetic routes to this compound.
Route 1: One-Pot, Multi-Component Synthesis
This approach is prized for its efficiency, combining all reactants in a single vessel to form the final product without the isolation of intermediates. The general strategy involves the in-situ formation of a 6,8-dibromo-2-substituted-4H-3,1-benzoxazin-4-one, which then reacts with a nitrogen source.[2]
References
Evaluating the Selectivity of 6,8-dibromoquinazolin-4(3H)-one Derivatives for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity. Among these, 6,8-dibromoquinazolin-4(3H)-one derivatives have emerged as a promising class of compounds. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in the evaluation of their selectivity for cancer cells over normal cells.
Data Presentation: Cytotoxicity Profile
The selective cytotoxicity of a potential anticancer agent is a critical parameter for its therapeutic potential. Ideally, a compound should exhibit high toxicity towards cancer cells while remaining relatively non-toxic to healthy cells. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify this activity, with lower values indicating higher potency.
While direct comparative studies of this compound derivatives on both cancerous and normal cell lines are limited in the currently available literature, valuable insights can be drawn from studies on the specific 6,8-dibromo core and the closely related 6-bromo-quinazolinone scaffold.
Table 1: In Vitro Cytotoxicity (IC50) of this compound Derivatives against a Cancer Cell Line
| Compound ID | Cancer Cell Line | IC50 (µg/mL) |
| XIIIb | MCF-7 (Breast Carcinoma) | 1.7[1][2] |
| IX | MCF-7 (Breast Carcinoma) | 1.8[1][2] |
| XIVd | MCF-7 (Breast Carcinoma) | 1.83[1][2] |
| XIVb | MCF-7 (Breast Carcinoma) | 5.4[1][2] |
| XIVe | MCF-7 (Breast Carcinoma) | 6.84[1][2] |
| XIIIa | MCF-7 (Breast Carcinoma) | 10.8[1][2] |
| XIVc | MCF-7 (Breast Carcinoma) | 13.9[1][2] |
| XVc | MCF-7 (Breast Carcinoma) | 15.7[1][2] |
| XIVa | MCF-7 (Breast Carcinoma) | 29.6[1][2] |
| Doxorubicin (Control) | MCF-7 (Breast Carcinoma) | 29.6[1][2] |
Table 2: In Vitro Cytotoxicity (IC50) and Selectivity of a Structurally Related 6-Bromo-quinazoline-4(3H)-one Derivative [3][4]
| Compound ID | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI = IC50 Normal / IC50 Cancer) |
| 8a | MCF-7 (Breast Carcinoma) | 15.85 ± 3.32 | MRC-5 (Normal Lung Fibroblast) | 84.20 ± 1.72 | 5.31 |
| 8a | SW480 (Colorectal Carcinoma) | 17.85 ± 0.92 | MRC-5 (Normal Lung Fibroblast) | 84.20 ± 1.72 | 4.72 |
| Erlotinib (Control) | MCF-7 (Breast Carcinoma) | 9.9 ± 0.14 | - | - | - |
Note: The data in Table 1 showcases the potent activity of several this compound derivatives against the MCF-7 breast cancer cell line, with some compounds exhibiting significantly lower IC50 values than the standard chemotherapeutic drug, doxorubicin.[1][2] Table 2 demonstrates the concept of selectivity using a 6-bromo-quinazoline derivative, where compound 8a shows a favorable selectivity index, being over 5 times more toxic to breast cancer cells and over 4.7 times more toxic to colon cancer cells than to normal lung fibroblasts.[3][4] This suggests that the brominated quinazolinone scaffold has the potential for selective anticancer activity.
Experimental Protocols
The following is a detailed methodology for a key experiment used to determine the cytotoxic activity of the compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the quinazolinone derivatives is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3] This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells, which forms a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, SW480) and normal cell lines (e.g., MRC-5)
-
Culture medium (e.g., RPMI 1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds (this compound derivatives)
-
Control drugs (e.g., Doxorubicin, Erlotinib, Cisplatin)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Trypsin/EDTA solution
Procedure:
-
Cell Seeding: Cells are harvested using trypsin/EDTA and seeded into 96-well plates at a density of 1 x 10^4 cells per well. The plates are incubated for 24 hours to allow for cell attachment.[3]
-
Compound Treatment: The test compounds and control drugs are dissolved in DMSO and then diluted to various concentrations with the culture medium. The culture medium from the wells is replaced with medium containing the different concentrations of the compounds. Control wells containing cells treated with vehicle (DMSO) and untreated cells are also included. The plates are then incubated for a further 72 hours.[3]
-
MTT Incubation: After the treatment period, the medium is removed, and 100 µL of fresh medium containing 20 µL of MTT solution is added to each well. The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals.[3]
-
Formazan Solubilization: The MTT-containing medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then shaken for 10 minutes.[3]
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 490 nm.[3]
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.
Mandatory Visualizations
Experimental Workflow for Evaluating Cytotoxicity
References
- 1. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of 6,8-dibromoquinazolin-4(3H)-one Derivatives as Inhibitors of Dihydrofolate Reductase and Epidermal Growth Factor Receptor
A detailed guide for researchers and drug development professionals on the comparative molecular docking studies of 6,8-dibromoquinazolin-4(3H)-one derivatives against Dihydrofolate Reductase (DHFR) and Epidermal Growth Factor Receptor (EGFR). This guide provides an objective comparison supported by experimental and computational data.
The this compound scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Its derivatives have been the subject of numerous studies to evaluate their potential as therapeutic agents, particularly as enzyme inhibitors. This guide focuses on the comparative molecular docking studies of these derivatives against two key enzymes implicated in cancer and microbial pathogenesis: Dihydrofolate Reductase (DHFR) and Epidermal Growth Factor Receptor (EGFR).
Quantitative Data Summary
The following tables summarize the inhibitory activities of a series of this compound derivatives against DHFR and related 6-bromo derivatives against EGFR. This data is crucial for understanding the structure-activity relationships and for guiding further drug design efforts.
Table 1: Inhibitory Activity of this compound Derivatives against Dihydrofolate Reductase (DHFR)
| Compound ID | Structure | Target Protein | IC50 (µM) |
| 22 | 6,8-dibromo-2-(...)quinazolin-4(3H)-one | DHFR | 0.1 ± 0.01[1] |
| 20 | 6-bromo-2-(...)quinazolin-4(3H)-one | DHFR | 0.2 ± 0.003[1] |
| 19 | 6-bromo-2-(...)quinazolin-4(3H)-one | DHFR | 0.6 |
| Methotrexate (Standard) | - | DHFR | 0.08 |
Note: The full structures of compounds 19, 20, and 22 are detailed in the referenced literature. The data indicates that both mono-bromo and di-bromo derivatives show significant inhibitory activity against DHFR.
Table 2: Binding Affinity of 6-bromoquinazolin-4(3H)-one Derivatives against Epidermal Growth Factor Receptor (EGFR)
| Compound ID | Structure | Target Protein | Binding Energy (kcal/mol) |
| 8a | 6-bromo-2-(...)quinazolin-4(3H)-one | EGFR (wild-type) | -6.7 |
| 8c | 6-bromo-2-(...)quinazolin-4(3H)-one | EGFR (wild-type) | -5.3 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to scientific research. The following sections outline the methodologies for the molecular docking studies cited.
Molecular Docking Protocol for DHFR Inhibition
The molecular docking studies for the this compound derivatives against DHFR were performed to understand the binding modes and to correlate the docking scores with the experimental inhibitory activities.
-
Protein Preparation: The three-dimensional crystal structure of human DHFR was obtained from the Protein Data Bank. Prior to docking, the protein structure was prepared by removing water molecules and any co-crystallized ligands. Hydrogen atoms were added, and charges were assigned to the protein atoms.
-
Ligand Preparation: The 2D structures of the this compound derivatives were sketched and converted to 3D structures. The ligands were then energy minimized using a suitable force field.
-
Docking Simulation: Automated molecular docking was performed using software such as AutoDock 4.0.[2] The prepared ligands were docked into the active site of the prepared DHFR protein. The search algorithm, such as the Lamarckian Genetic Algorithm, was employed to explore the conformational space of the ligand within the binding pocket.
-
Analysis of Results: The docking results were analyzed based on the binding energy and the interactions between the ligand and the amino acid residues in the active site. The binding poses were visualized to understand the key interactions, such as hydrogen bonds and hydrophobic interactions.
Molecular Docking Protocol for EGFR Inhibition
A generalized protocol for docking quinazolinone derivatives into the ATP-binding site of EGFR is described below, based on common practices in the field.
-
Protein Preparation: The crystal structure of the EGFR kinase domain, often in complex with a known inhibitor like erlotinib (e.g., PDB ID: 1M17), is retrieved from the Protein Data Bank.[1] The protein is prepared by removing water molecules, co-factors, and the original ligand. Polar hydrogens are added, and partial charges are assigned.
-
Ligand Preparation: The 3D structures of the quinazolinone derivatives are generated and optimized. Partial charges are computed, and rotatable bonds are defined to allow for conformational flexibility during docking.
-
Grid Generation: A docking grid is defined around the active site of EGFR, typically centered on the position of the co-crystallized ligand to ensure that the docking search is focused on the relevant binding pocket.
-
Docking and Scoring: Docking is performed using programs like Glide (Schrödinger) or AutoDock.[3][4] The software places the flexible ligand into the rigid receptor grid and scores the different poses based on a scoring function that estimates the binding affinity. The poses with the best scores are then selected for further analysis.
-
Binding Mode Analysis: The predicted binding modes of the top-scoring compounds are visualized and analyzed to identify key interactions with the EGFR active site residues, such as the hinge region, which are crucial for inhibitory activity.
Visualizations: Signaling Pathways and Experimental Workflow
Dihydrofolate Reductase (DHFR) in the Folate Metabolic Pathway
DHFR is a crucial enzyme in the folate metabolic pathway, which is essential for the synthesis of nucleotides and amino acids.[5][6] Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an important target for anticancer and antimicrobial drugs.[6]
Caption: Role of DHFR in the folate pathway and its inhibition.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation.[7][8] Dysregulation of EGFR signaling is a hallmark of many cancers.[9]
Caption: Overview of the EGFR signaling cascade and its inhibition.
General Workflow for Molecular Docking Studies
The process of molecular docking involves a series of computational steps to predict the binding of a ligand to a receptor.
Caption: A typical computational workflow for molecular docking.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. impressions.manipal.edu [impressions.manipal.edu]
- 5. benchchem.com [benchchem.com]
- 6. What are DHFR inhibitors and how do they work? [synapse.patsnap.com]
- 7. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 8. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Navigating the Bioactive Landscape: A Comparative Guide to Mono-bromo and Di-bromo Quinazolinones
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. The strategic placement of halogen atoms, particularly bromine, has been a key approach to modulate the therapeutic potential of these compounds. This guide provides an objective comparison of the bioactivity of mono-bromo versus di-bromo substituted quinazolinones, supported by experimental data, to aid in the rational design of novel therapeutic agents. This analysis explores their anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties, offering insights into their structure-activity relationships (SAR).
Comparative Analysis of Biological Activities
The substitution pattern of bromine on the quinazolinone ring significantly influences the compound's interaction with biological targets. While di-bromination can enhance activity in some contexts, it is not a universal rule, and in some cases, mono-brominated analogs exhibit superior potency.
Anticancer Activity
In the realm of oncology, both mono- and di-bromo quinazolinones have demonstrated significant cytotoxic effects against various cancer cell lines. The data suggests that the position of the bromine atom and the presence of other substituents play a crucial role in determining the anticancer potency. For instance, in a series of 2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, a 6-bromo substitution yielded compounds with potent activity against breast (MCF-7) and colon (SW480) cancer cell lines.[1] Another study highlighted the potent cytotoxic effects of certain 6,8-dibromo-4(3H)quinazolinone derivatives against the MCF-7 cell line, with some compounds showing very low IC50 values.[2]
| Compound Type | Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Mono-bromo | 6-Bromo-2-(n-butylthio)-3-phenylquinazolin-4(3H)-one | MCF-7 (Breast) | 15.85 ± 3.32 | [1] |
| SW480 (Colon) | 17.85 ± 0.92 | [1] | ||
| Di-bromo | 6,8-dibromo-quinazolinone derivative (XIIIb) | MCF-7 (Breast) | 1.7 (µg/mL) | [2] |
| Di-bromo | 6,8-dibromo-quinazolinone derivative (IX) | MCF-7 (Breast) | 1.8 (µg/mL) | [2] |
| Di-bromo | 6,8-dibromo-quinazolinone derivative (XIVd) | MCF-7 (Breast) | 1.83 (µg/mL) | [2] |
Note: Direct comparison of IC50 values between studies should be done with caution due to potential variations in experimental conditions.
Anti-inflammatory Activity
Studies on the anti-inflammatory properties of bromo-quinazolinones have provided interesting insights. In one comparative study, it was generally observed that the mono-bromo series of compounds were more active as anti-inflammatory and analgesic agents than their di-bromo counterparts.[3] For example, a 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one derivative demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in rats, with efficacy comparable to the standard drug indomethacin.[4]
| Compound Type | Substitution | Animal Model | Dose | % Inhibition of Edema | Reference |
| Mono-bromo | 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | Rat (Carrageenan-induced paw edema) | 20 mg/kg | 69.52 | [4] |
| 40 mg/kg | 83.55 | [4] | |||
| Di-bromo | 6,8-dibromo-2-phenyl-3-(4-acetylphenyl)-4(3H)-quinazolinone | Rat (Carrageenan-induced paw edema) | 10 mg/100g | -19.9 (at 1h) | [3] |
| Standard Drug | Indomethacin | Rat (Carrageenan-induced paw edema) | - | 83.50 | [4] |
Negative inhibition values may indicate a pro-inflammatory effect at the specific time point and dose tested.
Antimicrobial Activity
The antimicrobial landscape for bromo-quinazolinones is diverse, with both mono- and di-bromo derivatives showing promise. The presence of bromine is often associated with enhanced antimicrobial action. For instance, several 6-bromo-quinazolinone derivatives have shown good antimicrobial activity.[5][6] Similarly, various 6,8-dibromo-4(3H)quinazolinone derivatives have been synthesized and screened for their anti-bacterial and anti-fungal activities, with some compounds exhibiting potent inhibition against a range of pathogens.[7][8]
| Compound Type | Substitution | Microorganism | MIC (µg/mL) | Reference |
| Di-bromo | 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide | E. coli | 1.56 | [8] |
| L. monocytogenes | 1.56 | [8] | ||
| Di-bromo | 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide | C. albicans | 0.78 | [8] |
| A. flavus | 0.097 | [8] | ||
| Mono-bromo | 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | S. aureus | - | [9] |
| E. coli | - | [9] |
Note: A direct comparison of MIC values is challenging due to the variety of tested compounds and microbial strains across different studies. The table presents examples of potent derivatives.
Anticonvulsant Activity
Quinazolinones have long been investigated for their effects on the central nervous system, including their potential as anticonvulsant agents. While specific comparative data between mono- and di-bromo derivatives is limited, studies on various substituted quinazolinones have utilized the Maximal Electroshock (MES) test to evaluate their anticonvulsant efficacy.[10][11] This model is used to identify compounds that prevent the spread of seizures.
Key Signaling Pathways
The diverse biological activities of bromo-quinazolinones can be attributed to their interaction with various signaling pathways. Two prominent pathways implicated in their anticancer and anti-inflammatory effects are the NF-κB and EGFR signaling pathways.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for key experiments are provided below.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Workflow:
Detailed Methodology:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the mono-bromo and di-bromo quinazolinone derivatives. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a period of 24 to 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 value is determined.
Carrageenan-Induced Paw Edema for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Workflow:
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and biological evaluation of a novel series of 6,8-dibromo-4(3H)quinazolinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. article.scirea.org [article.scirea.org]
- 5. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New 6-Bromo-2-Methyl-3-(Substituted Phenyl)-(3H)-Quinazolin-4-Ones with Antimicrobial and Antiinflammatory Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of dibromo quinazolinone. [wisdomlib.org]
- 8. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mediresonline.org [mediresonline.org]
- 10. researchgate.net [researchgate.net]
- 11. The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 6,8-dibromoquinazolin-4(3H)-one: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical reagents is paramount to ensuring a safe laboratory environment and maintaining environmental integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 6,8-dibromoquinazolin-4(3H)-one, a brominated heterocyclic compound. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on best practices for handling halogenated organic compounds and data from structurally similar molecules.
As a brominated organic compound, this compound is classified as hazardous waste. It is crucial to handle this compound with appropriate personal protective equipment (PPE) and to follow stringent disposal protocols to mitigate potential risks to personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the proper safety gear and to be aware of the potential hazards. Based on data for analogous compounds like 6-bromo-3-methylquinazolin-4(3H)-one, this chemical should be treated as harmful if swallowed and a cause of serious eye irritation[1].
Personal Protective Equipment (PPE) Required:
-
Eye Protection: Chemical safety goggles or a full-face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat and closed-toe shoes.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of any dust or vapors.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Chemical Classification | Halogenated Organic Compound | General Chemical Knowledge |
| GHS Hazard Statements | H302: Harmful if swallowedH319: Causes serious eye irritation | [1] |
| Waste Category | Hazardous Chemical Waste | General Laboratory Guidelines |
| Primary Disposal Route | Licensed Hazardous Waste Incineration | General Laboratory Guidelines |
| In-Lab Treatment | Not Recommended | General Safety Principles |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that emphasizes segregation, clear labeling, and compliant storage prior to final disposal by a certified entity.
1. Waste Segregation:
-
All waste containing this compound, including pure compound, solutions, and contaminated materials, must be segregated as "Halogenated Organic Waste."
-
Crucially, do not mix this waste stream with non-halogenated organic waste, as this can complicate the disposal process and may lead to the formation of toxic byproducts during treatment.
2. Container Selection and Labeling:
-
Select a clean, dry, and chemically compatible waste container with a secure, tight-fitting lid. Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Before adding any waste, affix a "Hazardous Waste" label to the container.
-
Clearly write the full chemical name, "this compound," and indicate that it is a "Halogenated Organic Waste." If other halogenated compounds are present in the same container, list all constituents with their approximate percentages.
3. Accumulation of Waste:
-
Solid Waste: Collect any solid this compound and contaminated disposable lab supplies (e.g., gloves, weighing paper, pipette tips) in a designated solid halogenated organic waste container.
-
Liquid Waste: Aqueous or organic solutions containing this compound should be collected in a separate, dedicated liquid halogenated organic waste container.
-
Keep the waste container securely closed at all times, except when adding waste.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.
4. Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled hazardous waste container in a designated SAA within the laboratory.
-
The SAA should be a well-ventilated, cool, and dry area, away from sources of ignition and incompatible materials.
-
Ensure the waste container is stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks or spills.
5. Arranging for Final Disposal:
-
When the waste container is nearly full, or if the accumulation time limit set by your institution is approaching, arrange for a waste pickup.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule the collection.
-
Provide the EHS department with all necessary information from the hazardous waste label.
-
The recommended method for the final disposal of halogenated organic compounds is high-temperature incineration at a licensed hazardous waste facility.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 6,8-dibromoquinazolin-4(3H)-one
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 6,8-dibromoquinazolin-4(3H)-one. The following procedures are based on best practices for handling quinazoline derivatives and should be supplemented with a substance-specific Safety Data Sheet (SDS) when available.
Hazard Identification and Personal Protective Equipment
Table 1: Required Personal Protective Equipment (PPE)
| Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Must be worn at all times.[1][3] Should provide a complete seal around the eyes. |
| Face Shield | Recommended in addition to goggles when there is a risk of splashing.[3] | |
| Skin Protection | Chemically Resistant Gloves | Nitrile or neoprene gloves are recommended.[4] Inspect for tears before use.[3] |
| Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned.[3] | |
| Respiratory Protection | Chemical Fume Hood | All handling of the solid compound that may generate dust should occur in a certified chemical fume hood.[3][4] |
| Respirator | If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter should be used.[3] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.
Step-by-Step Handling Protocol
-
Preparation:
-
Donning PPE:
-
Put on all required PPE as outlined in Table 1 before handling the compound.[4]
-
-
Weighing and Transfer:
-
Dissolution and Reaction:
-
Post-Handling:
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination.
-
Waste Collection:
-
Collect all waste containing the compound in a clearly labeled, sealed container.[3]
-
-
Waste Segregation:
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.[3]
-
-
Disposal:
-
Dispose of the chemical waste in accordance with all applicable federal, state, and local regulations.
-
Emergency Procedures
In the event of an exposure or spill, immediate action is critical.
Table 2: First-Aid Measures
| Exposure Route | Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush the affected area with plenty of water.[3] Remove contaminated clothing and wash the skin with soap and water.[3] If irritation persists, seek medical attention. |
| Inhalation | Move the affected person to fresh air.[3] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[3] Seek immediate medical attention.[3] |
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling and disposal of this compound.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
